molecular formula C19H25N3O2 B605768 AZD5213 CAS No. 1119807-02-1

AZD5213

Número de catálogo: B605768
Número CAS: 1119807-02-1
Peso molecular: 327.4 g/mol
Clave InChI: VCQZCDSEWSFTPO-SJORKVTESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AZD5213 is a potent, competitive, and rapidly reversible histamine H3 receptor inverse agonist (functional antagonist) that is highly selective and centrally penetrant . As a key compound in neuroscience research, its primary value lies in its unique pharmacokinetic profile, which is characterized by rapid absorption and a relatively short half-life, allowing for high daytime receptor occupancy with lower nocturnal occupancy in line with the circadian rhythm of the histamine system . This profile makes it an optimal tool for investigating the role of H3 receptor antagonism in cognitive function while potentially mitigating the sleep disturbances associated with prolonged high receptor occupancy . Preclinical studies demonstrate that this compound triggers the release of histamine, acetylcholine, dopamine, and norepinephrine in the prefrontal cortex, and it has been shown to reverse scopolamine-induced memory deficits, increase novel object recognition, and reverse neuropathic pain in various rodent models . In human clinical pharmacology studies, this compound demonstrated dose-dependent H3 receptor occupancy, with approximately 50% occupancy achieved at a 0.1 mg dose, providing a clear exposure-response relationship for researchers . It has been investigated in clinical trials for conditions such as painful diabetic neuropathy . The most frequent dose-limiting adverse effects observed in human studies were sleep-related disorders, highlighting the key consideration for its research use . This compound is presented as a valuable small molecule for oral administration to support advanced in vivo pharmacological studies. This product is For Research Use Only. Not for Human Use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

1119807-02-1

Fórmula molecular

C19H25N3O2

Peso molecular

327.4 g/mol

Nombre IUPAC

4-[(1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl]benzamide

InChI

InChI=1S/C19H25N3O2/c20-18(23)14-6-4-13(5-7-14)16-12-17(16)19(24)22-10-8-21(9-11-22)15-2-1-3-15/h4-7,15-17H,1-3,8-12H2,(H2,20,23)/t16-,17+/m1/s1

Clave InChI

VCQZCDSEWSFTPO-SJORKVTESA-N

SMILES isomérico

C1CC(C1)N2CCN(CC2)C(=O)[C@H]3C[C@@H]3C4=CC=C(C=C4)C(=O)N

SMILES canónico

C1CC(C1)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)C(=O)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

AZD-5213

Origen del producto

United States

Foundational & Exploratory

AZD5213: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

AZD5213 is a potent, selective, and orally bioavailable small molecule that acts as a competitive antagonist and inverse agonist at the histamine (B1213489) H3 receptor (H3R).[1] Developed for neurological disorders, its mechanism of action centers on the modulation of histamine and other key neurotransmitter systems in the central nervous system (CNS).[1] A key characteristic of this compound is its relatively short plasma half-life, which allows for high receptor occupancy during the day and lower occupancy at night, a feature designed to mitigate the sleep disturbances often associated with H3R antagonists.[2][3][4]

Quantitative Pharmacological Profile

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies, quantifying its potency, functional activity, and receptor occupancy across different species.

ParameterSpecies/SystemValueReference
In Vitro Potency
Ki (Binding Affinity)Human H3 Receptor0.5 nM[1]
KB (Functional Affinity)Human H3 Receptor0.2 nM[1]
IC50 (Functional Activity)Human H3 Receptor3 nM[1]
In Vivo Brain Receptor Occupancy
pKi (from free brain concentration)Rat8.5[1]
pKi (from free brain concentration)Mouse8.3[1]
pKi (from free brain concentration)Non-Human Primate8.4[1]
Ki,pl (from PET study)Human1.14 nM[2][3][4]
Selectivity
Against a panel of 335 receptors and enzymesVarious>10 µM[1]

Human Pharmacokinetic Parameters

Clinical studies in healthy human volunteers have defined the key pharmacokinetic properties of orally administered this compound.

ParameterValueReference
Time to Maximum Plasma Concentration (Tmax)0.7 - 2.0 hours[1]
Terminal Half-life (t½)5 - 7 hours[1]
Receptor Occupancy at 0.1 mg dose~50%[1]

Mechanism of Action: Signaling Pathways and Neurotransmitter Modulation

This compound's primary mechanism of action is the blockade of histamine H3 autoreceptors and heteroreceptors in the brain.

As an Antagonist/Inverse Agonist at H3 Autoreceptors: The histamine H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons. Its activation by histamine inhibits the synthesis and further release of histamine. By acting as an antagonist and inverse agonist, this compound blocks this negative feedback loop. This disinhibition leads to an increased release of histamine from presynaptic terminals.

As an Antagonist/Inverse Agonist at H3 Heteroreceptors: H3 receptors are also located on the presynaptic terminals of other, non-histaminergic neurons, where they act as heteroreceptors. Their activation by histamine inhibits the release of other neurotransmitters. By blocking these H3 heteroreceptors, this compound enhances the release of several key neurotransmitters crucial for arousal, cognition, and other CNS functions, including acetylcholine, dopamine, and norepinephrine.[1][2]

Mechanism of this compound at H3 Autoreceptors and Heteroreceptors.

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and functional inverse agonist activity (IC50) of this compound at the human histamine H3 receptor.

Receptor Binding Assay (Competitive Radioligand Binding):

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human histamine H3 receptor.

  • Membrane Preparation: Cells are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the H3 receptors.

  • Radioligand: [3H]-Nα-methylhistamine, a radiolabeled H3 receptor agonist.

  • Assay Protocol:

    • Cell membranes are incubated with a fixed concentration of [3H]-Nα-methylhistamine.

    • Increasing concentrations of this compound are added to compete with the radioligand for binding to the H3 receptors.

    • The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay (GTPγS Binding Assay):

  • Principle: This assay measures the ability of an inverse agonist to decrease the basal level of G-protein activation by the receptor. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is a measure of their activation.

  • Assay Protocol:

    • Membranes from HEK293 cells expressing the human H3 receptor are incubated with saponin (B1150181) (to permeabilize the membranes) and GDP (to ensure G-proteins are in their inactive state).

    • Increasing concentrations of this compound are added.

    • The reaction is initiated by the addition of [35S]GTPγS.

    • After incubation, the reaction is stopped, and the amount of [35S]GTPγS bound to the G-proteins is determined by scintillation counting after filtration.

  • Data Analysis: The IC50 value, representing the concentration of this compound that causes a 50% reduction in basal [35S]GTPγS binding, is determined from the concentration-response curve.

In_Vitro_Assay_Workflow cluster_binding Receptor Binding Assay cluster_functional GTPγS Functional Assay B1 HEK293 cells with hH3R B2 Membrane Preparation B1->B2 B3 Incubate with [3H]-Nα-methylhistamine and varying [this compound] B2->B3 B4 Filtration B3->B4 B5 Scintillation Counting B4->B5 B6 Calculate Ki B5->B6 F1 HEK293 cells with hH3R F2 Membrane Preparation F1->F2 F3 Incubate with GDP, Saponin, and varying [this compound] F2->F3 F4 Add [35S]GTPγS F3->F4 F5 Filtration & Scintillation Counting F4->F5 F6 Calculate IC50 F5->F6 PET_Study_Workflow P1 Healthy Volunteer Recruitment P2 Baseline PET Scan with [11C]GSK189254 P1->P2 P3 Oral Administration of Single Dose this compound P2->P3 P4 Post-Dose PET Scans (at peak and trough concentrations) P3->P4 P5 Blood Sampling for This compound Plasma Concentration P3->P5 P6 Data Analysis using Lassen Plot Method P4->P6 P5->P6 P7 Calculate H3 Receptor Occupancy (H3RO) and Ki,pl P6->P7

References

AZD5213: A Selective Histamine H3 Receptor Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZD5213 is a potent and selective inverse agonist of the histamine (B1213489) H3 receptor, a key regulator of neurotransmitter release in the central nervous system.[1] Developed by AstraZeneca, this small molecule has been investigated for its potential therapeutic effects in a range of neurological and psychiatric disorders, including cognitive deficits and neuropathic pain.[1][2] Its unique pharmacokinetic profile, characterized by rapid absorption and a relatively short half-life, was designed to allow for high daytime receptor occupancy while minimizing nocturnal activity, a strategy aimed at mitigating sleep disturbances associated with H3 receptor antagonism.[3][4] This guide provides a comprehensive overview of the preclinical and clinical pharmacology of this compound, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound functions as a competitive and rapidly reversible inverse agonist at the human histamine H3 receptor.[1] The H3 receptor is primarily a presynaptic autoreceptor, meaning it inhibits the synthesis and release of histamine when activated by histamine.[3] It also acts as a heteroreceptor, modulating the release of other important neurotransmitters such as acetylcholine, dopamine, and norepinephrine (B1679862).[3][4] As an inverse agonist, this compound not only blocks the action of histamine at the H3 receptor but also reduces the receptor's basal, constitutive activity. This dual action leads to an enhanced release of histamine and other neurotransmitters, which is the basis for its potential pro-cognitive and wake-promoting effects.[3][4]

Signaling Pathway of the Histamine H3 Receptor and this compound

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o pathway. Upon activation by histamine, the receptor inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. As an inverse agonist, this compound binds to the H3 receptor and stabilizes it in an inactive conformation, preventing both histamine-induced signaling and the receptor's constitutive activity. This disinhibition results in increased neurotransmitter release from the presynaptic terminal.

G_protein_signaling cluster_presynaptic Presynaptic Neuron Histamine Histamine H3R H3 Receptor Histamine->H3R Agonist (Inhibition) This compound This compound This compound->H3R Inverse Agonist (Blocks & Reduces Basal Activity) G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Neurotransmitter_Vesicle Neurotransmitter Vesicle (e.g., Histamine, ACh, DA, NE) cAMP->Neurotransmitter_Vesicle Modulates Release Release Neurotransmitter Release Neurotransmitter_Vesicle->Release

Caption: Histamine H3 Receptor Signaling Pathway and this compound Action.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Pharmacology of this compound

ParameterSpecies/SystemValueReference
Binding Affinity (pKi) Human H3 Receptor9.3[5]
Binding Affinity (Ki) Human H3 Receptor0.5 nM[1]
Functional Activity (KB) Human H3 Receptor0.2 nM[1]
Functional Activity (IC50) Human H3 Receptor3 nM[1]
Selectivity 335 other receptors and enzymes>10 µM[1]

Table 2: In Vivo Receptor Occupancy and Pharmacokinetics of this compound

ParameterSpeciesValueReference
In Vivo Occupancy (pKi, free concentration in brain) Rat8.5[1]
Mouse8.3[1]
Non-human Primate8.4[1]
Plasma Affinity Constant (Ki,pl) in humans Human1.14 nM[3][4]
Receptor Occupancy at 0.1 mg dose Human~50%[1]
Dose-dependent Receptor Occupancy Range Human16% to 90%[3][6]
Time to Maximum Plasma Concentration (Tmax) Human0.7 - 2.0 hours[1]
Terminal Half-life (t½) Human5 - 7 hours[1]

Experimental Protocols

A variety of experimental methods have been employed to characterize the pharmacology of this compound. Below are detailed descriptions of some of the key protocols.

Positron Emission Tomography (PET) for H3 Receptor Occupancy

Positron Emission Tomography (PET) has been instrumental in determining the in vivo receptor occupancy of this compound in the human brain.

Objective: To quantify the percentage of H3 receptors occupied by this compound at different plasma concentrations.

Methodology:

  • Radioligand: A specific H3 receptor radioligand, such as [11C]GSK189254 (also known as [11C]AZ12807110), is synthesized and administered intravenously to healthy volunteers.[3][6]

  • Baseline Scan: A baseline PET scan is performed to measure the binding of the radioligand to H3 receptors in the absence of this compound.

  • This compound Administration: Subjects are administered single oral doses of this compound (ranging from 0.05 to 30 mg).[3][6]

  • Post-dose Scans: PET scans are repeated at peak (Cmax) and trough plasma concentrations of this compound to measure the displacement of the radioligand.[3]

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the PET scans to determine the concentration of the parent radioligand in plasma, correcting for metabolites.[3]

  • Data Analysis: The H3 receptor occupancy (H3RO) is calculated using methods such as the Lassen plot, which relates the reduction in radioligand binding to the plasma concentration of this compound.[3][6] The plasma concentration required to occupy 50% of the available receptors (Ki,pl) is then estimated.[3][4]

PET_Workflow cluster_protocol PET Receptor Occupancy Protocol A 1. Radioligand Synthesis ([11C]GSK189254) B 2. Baseline PET Scan (No Drug) A->B C 3. Oral Administration of this compound B->C D 4. Post-Dose PET Scans (at Cmax and Trough) C->D E 5. Arterial Blood Sampling (Metabolite Analysis) D->E F 6. Data Analysis (Lassen Plot) E->F G 7. Determine H3 Receptor Occupancy (%) and Ki,pl F->G

Caption: Experimental Workflow for PET Receptor Occupancy Study.
In Vivo Microdialysis for Neurotransmitter Release

Microdialysis is a technique used to measure the levels of neurotransmitters in the brains of freely moving animals, providing direct evidence of the pharmacodynamic effects of this compound.

Objective: To measure the effect of this compound on the extracellular concentrations of histamine, acetylcholine, dopamine, and norepinephrine in the brain.

Methodology:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the prefrontal cortex) in a rodent model.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Small molecules, including neurotransmitters, diffuse across the semi-permeable membrane of the probe into the aCSF. The resulting dialysate is collected at regular intervals.

  • Baseline Measurement: Baseline samples are collected to establish the basal levels of the neurotransmitters.

  • This compound Administration: this compound is administered to the animal (e.g., orally at 0.33 mg/kg in rats).[1]

  • Post-dose Sample Collection: Dialysate samples are collected for several hours following drug administration.

  • Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

  • Data Analysis: The post-dose neurotransmitter levels are expressed as a percentage change from the baseline levels.

Clinical Development and Safety Profile

This compound has been evaluated in Phase I and II clinical trials.[2][7] In healthy volunteers, it was administered in single oral doses up to 80 mg and multiple doses up to 18 mg once daily for 10 days.[1] The compound was generally safe and well-tolerated at repeated doses of 1-14 mg/day.[3][6]

The most frequently reported adverse effects were dose-limiting and consistent with the mechanism of action of H3 receptor antagonism, including sleep disorder, night sweats, and a decrease in the quantity and quality of sleep.[1][8] Other common adverse events included mild to moderate nausea and headache.[1]

Clinical trials have explored the use of this compound in indications such as painful diabetic neuropathy and Tourette's syndrome.[2][7] The rapid absorption and relatively short half-life were considered advantageous for indications where daytime efficacy is desired while minimizing interference with sleep.[1]

Conclusion

This compound is a well-characterized selective histamine H3 receptor inverse agonist with a distinct pharmacokinetic and pharmacodynamic profile. Its ability to potently and reversibly modulate H3 receptor activity and subsequently increase the release of key neurotransmitters has been demonstrated through rigorous preclinical and clinical investigation. The comprehensive data available on its binding affinity, receptor occupancy, and effects on neurotransmission provide a solid foundation for its further investigation and potential therapeutic application in disorders of the central nervous system. The strategic design of its pharmacokinetic profile to align with circadian rhythms represents a thoughtful approach to mitigating mechanism-based side effects, a key consideration in the development of H3 receptor-targeted therapies.

References

AZD5213: A Technical Whitepaper on a Selective Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AZD5213, a selective antagonist and inverse agonist of the histamine (B1213489) H3 receptor (H3R). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Structure and Physicochemical Properties

This compound is a small molecule with the IUPAC name 4-((1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide. Its chemical structure is depicted below.

Chemical Structure of this compound:

A summary of its key chemical and physicochemical properties is provided in Table 1.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-((1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl)benzamide
CAS Number 1119807-02-1
Chemical Formula C₁₉H₂₅N₃O₂
Molecular Weight 327.43 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
SMILES NC(=O)c1ccc(cc1)[C@H]2C[C@@H]2C(=O)N3CCN(CC3)C4CCC4

Pharmacological Profile

This compound is a potent and selective antagonist and inverse agonist at the human histamine H3 receptor.[1] Its high affinity and selectivity make it a valuable tool for investigating the role of the H3 receptor in various physiological processes.

Table 2: Pharmacological Properties of this compound

ParameterValueSpeciesAssayReference(s)
Mechanism of Action Histamine H3 Receptor Antagonist / Inverse Agonist--[1]
pKi 9.3HumanIn vitro binding
Ki,pl (plasma) 1.14 nMHumanIn vivo PET[1][2][3][4][5]
CNS Penetrant Yes--[1]

Mechanism of Action and Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[6][7] It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[6][8] Additionally, H3 receptors function as heteroreceptors on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine (B1679862).[1][2][3][8]

As an antagonist/inverse agonist, this compound blocks the constitutive activity of the H3 receptor, leading to an increased release of histamine and other neurotransmitters.[1][2][3] This mechanism is believed to underlie its pro-cognitive and wake-promoting effects.

H3R_Signaling_Pathway cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh, DA, NE) H3R->Neurotransmitter_Release Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates This compound This compound This compound->H3R Antagonist/ Inverse Agonist Histamine Histamine Histamine->H3R Agonist

Figure 1: Simplified signaling pathway of the Histamine H3 Receptor and the inhibitory action of this compound.

Preclinical and Clinical Studies

In Vivo Efficacy Models

This compound has demonstrated efficacy in various rodent models of cognition and neuropathic pain.[1]

Table 3: Summary of In Vivo Efficacy of this compound

ModelSpeciesDoseEffectReference(s)
Scopolamine-induced memory deficit RodentNot SpecifiedReversal of memory deficit[1]
Novel Object Recognition RodentNot SpecifiedIncreased novel object recognition[1]
Neuropathic Pain RodentNot SpecifiedReversal of neuropathic pain[1]
Microdialysis Rat0.33 mg/kg, p.o.Increased release of histamine, acetylcholine, dopamine, and norepinephrine in the prefrontal cortex[1][2][3]
Human Positron Emission Tomography (PET) Study

A key study by Jucaite et al. (2013) characterized the in vivo binding of this compound to human brain H3 receptors using PET.[2][3][4][5]

Table 4: Human PET Study of this compound

ParameterDetailsReference(s)
Study Design Open-label, single-dose escalation in healthy male volunteers[2][3][4][5]
Radioligand [¹¹C]GSK189254[2][3][4][5]
This compound Doses 0.05 - 30 mg[2][3][4][5]
Receptor Occupancy (RO) 16% - 90%[2][3][4][5]
RO Calculation Method Lassen plot[2][3][4][5]
Key Finding Dose and concentration-dependent H3 receptor occupancy[2][3][4][5]
Human Pharmacokinetics and Safety

This compound exhibits rapid absorption and a relatively short half-life in humans, making it suitable for indications where daytime efficacy and minimal nighttime activity are desired.[1][2][3]

Table 5: Human Pharmacokinetic and Safety Profile of this compound

ParameterValue / ObservationReference(s)
Route of Administration Oral[1]
Tmax (Time to peak plasma concentration) 0.7 - 2.0 hours[1]
Terminal Half-life (t½) 5 - 7 hours[1]
Safety and Tolerability Generally well-tolerated in single doses up to 80mg and multiple doses up to 18mg once daily for 10 days.[1]
Dose-limiting Adverse Effects Sleep disorder, night sweats, decreased quantity and quality of sleep.[1]
Other Common Adverse Effects Mild to moderate nausea and headache.[1]

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[11][12][13][14] The protocol for evaluating a compound like this compound would generally follow these steps:

  • Habituation: The animals are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) in the absence of any objects to allow them to acclimate to the environment. This is typically done for 1-2 days.

  • Training/Sample Phase (T1): Two identical objects are placed in the arena. The animal is placed in the arena and allowed to freely explore the objects for a defined period (e.g., 3-5 minutes). The time spent exploring each object is recorded.

  • Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).

  • Test Phase (T2): One of the familiar objects from the training phase is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded. A higher exploration time for the novel object is indicative of recognition memory. This compound or vehicle would be administered at a specified time before the training or test phase.

NOR_Workflow Habituation Habituation (Empty Arena) Training Training Phase (T1) (Two Identical Objects) Habituation->Training Retention Retention Interval (1h - 24h) Training->Retention Test Test Phase (T2) (One Familiar, One Novel Object) Retention->Test Data_Analysis Data Analysis (Discrimination Index) Test->Data_Analysis Drug_Admin This compound or Vehicle Administration Drug_Admin->Training Pre-Training Drug_Admin->Test Pre-Test

Figure 2: General experimental workflow for the Novel Object Recognition test.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[15][16][17][18]

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex) of an anesthetized animal. The animal is allowed to recover from surgery.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Equilibration: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. An equilibration period is allowed to establish a stable baseline of neurotransmitter levels.

  • Baseline Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to determine the basal neurotransmitter concentrations.

  • Drug Administration: this compound or vehicle is administered (e.g., orally).

  • Post-treatment Sample Collection: Dialysate collection continues to measure changes in neurotransmitter levels following drug administration.

  • Sample Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentrations of histamine, acetylcholine, dopamine, and norepinephrine.

Microdialysis_Workflow Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection (Perfusion with aCSF) Probe_Insertion->Baseline Drug_Admin This compound or Vehicle Administration Baseline->Drug_Admin Post_Drug_Collection Post-treatment Sample Collection Drug_Admin->Post_Drug_Collection Analysis Sample Analysis (HPLC-ED) Post_Drug_Collection->Analysis

Figure 3: General experimental workflow for in vivo microdialysis.

Conclusion

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist/inverse agonist with demonstrated pro-cognitive effects in preclinical models and clear target engagement in humans. Its pharmacokinetic profile suggests a potential for therapeutic applications where enhanced daytime vigilance and cognitive function are desired, without the sleep disturbances that can be associated with compounds that have a longer duration of action. The data summarized in this technical guide provide a solid foundation for further research and development involving this compound and the broader field of H3 receptor modulation.

References

The Rise and Fall of AZD5213: An In-depth Technical Guide to a Novel Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5213, a potent and selective histamine (B1213489) H3 receptor antagonist with inverse agonist properties, was a clinical-stage compound developed by AstraZeneca for the treatment of various central nervous system disorders, including Alzheimer's disease, painful diabetic neuropathy, and Tourette's disorder. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its pharmacological profile, key preclinical and clinical findings, and the experimental methodologies employed in its evaluation. The development of this compound was underpinned by a rationale to achieve high daytime receptor occupancy for efficacy while maintaining low nighttime occupancy to mitigate sleep-related adverse effects. Despite a promising preclinical profile and a well-defined mechanism of action, this compound ultimately failed to demonstrate significant efficacy in clinical trials for painful diabetic neuropathy and Tourette's disorder, leading to the discontinuation of its development for these indications. This document serves as a detailed repository of the scientific journey of this compound, offering valuable insights for researchers in the field of neuroscience and drug development.

Introduction: The Rationale for a Novel Histamine H3 Receptor Antagonist

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters in the central nervous system, such as acetylcholine, dopamine, and norepinephrine (B1679862).[1] As an inhibitory G protein-coupled receptor (GPCR), its activation suppresses neurotransmitter release. Consequently, antagonizing the H3 receptor, particularly with an inverse agonist that reduces its basal activity, was identified as a promising therapeutic strategy to enhance neurotransmission and thereby improve cognitive function and alertness.

Preclinical Pharmacology

This compound demonstrated a potent and selective profile in preclinical studies, establishing its credentials as a promising clinical candidate.

In Vitro Pharmacology

This compound is a potent, competitive, and rapidly reversible functional antagonist and inverse agonist at the human H3 receptor.[3] It exhibits high selectivity for the H3 receptor over a wide range of other receptors and enzymes.[3]

ParameterValueReference
Potency (Ki) 0.5 nM[3]
Potency (KB) 0.2 nM[3]
Activity (IC50) 3 nM[3]
Selectivity >10µM for 335 receptors and enzymes[3]
In Vivo Pharmacology

In vivo studies in animal models confirmed the mechanism of action and demonstrated the potential therapeutic efficacy of this compound.

SpeciesModelKey FindingsReference
Rat Microdialysis in prefrontal cortexIncreased release of histamine, acetylcholine, dopamine, and norepinephrine at 0.33 mg/kg, p.o.[3]
Cynomolgus Monkey CSF analysisIncreased tele-methylhistamine levels at 0.1 mg/kg, p.o.[3]
Rodent Scopolamine-induced memory deficitReversal of memory deficit[3]
Rodent Novel object recognitionIncreased novel object recognition[3]
Rodent Neuropathic pain modelsReversal of neuropathic pain[3]
SpeciesIn Vivo Receptor Occupancy (pKi, free concentration in brain)Reference
Rat 8.5[3]
Mouse 8.3[3]
Non-human Primate 8.4[3]

Clinical Development

The clinical development program for this compound investigated its safety, tolerability, pharmacokinetics, and efficacy across several neurological and psychiatric disorders.

Pharmacokinetics and Receptor Occupancy in Humans

Phase I studies in healthy volunteers established the pharmacokinetic profile of this compound. It was rapidly absorbed after oral administration with a time to maximum concentration (Tmax) of 0.7-2.0 hours and a terminal half-life of 5-7 hours.[3] Positron Emission Tomography (PET) studies using the radioligand [11C]GSK189254 were conducted to determine the relationship between plasma concentrations of this compound and H3 receptor occupancy in the brain.[5]

ParameterValueReference
Terminal Half-life (t½) 5-7 hours[3]
Tmax 0.7-2.0 hours[3]
Ki,pl (plasma concentration for 50% receptor occupancy) 1.14 nM[5]
Receptor Occupancy at 0.1 mg dose ~50%[3]
Dose-dependent Receptor Occupancy Range 16% to 90% (with single doses of 0.05-30 mg)[5]
Clinical Efficacy and Safety

This compound was evaluated in Phase II clinical trials for painful diabetic neuropathy, Tourette's disorder, and its effects on sleep in patients with mild Alzheimer's disease or mild cognitive impairment.

Painful Diabetic Neuropathy (NCT01928381): A randomized, double-blind, placebo-controlled crossover study was conducted to evaluate the preliminary efficacy of this compound in combination with pregabalin (B1679071). The study did not provide any evidence of clinical efficacy for this compound when combined with pregabalin in the treatment of painful diabetic neuropathy.[6]

Tourette's Disorder (NCT01904773): A 6-month, multicenter, randomized, safety, tolerability, pharmacokinetic, and preliminary efficacy study of this compound in adolescents with Tourette's disorder was completed.[7][8] The trial did not show a significant difference between this compound and placebo.[9]

Alzheimer's Disease/Mild Cognitive Impairment (NCT01548287): A Phase IIa safety and tolerability study was designed to investigate the effect on sleep of three different doses of this compound compared to placebo in patients with mild Alzheimer's disease and mild cognitive impairment. The main objective was to assess the relationship between sleep duration and dose after 4 weeks of treatment. No results for this study have been publicly posted.

Safety and Tolerability: Across clinical trials, this compound was administered orally to healthy volunteers in single doses up to 80 mg and multiple doses up to 18 mg once daily for 10 days.[3] The most frequent and dose-limiting adverse effects were sleep disorder, night sweats, and decreased quantity and quality of sleep.[3] Other common adverse events included mild to moderate nausea and headache.[3]

Experimental Protocols

Human PET Study for H3 Receptor Occupancy

Objective: To measure histamine H3 receptor occupancy (H3RO) after administration of this compound.[10]

Radioligand: [11C]GSK189254 ([11C]AZ12807110).[10]

Study Design: An open-label study in seven young male volunteers. The study involved a baseline PET measurement, followed by two PET measurements after single oral doses of this compound (ranging from 0.05 to 30 mg).[10] PET scans were performed at the expected time of peak plasma concentration (2-4 hours post-dose) and at trough (24-26 hours post-dose).[10]

Data Analysis: H3RO was calculated using the Lassen plot method.[5] The plasma concentrations of this compound and the affinity constant (Ki,pl) were used to estimate the H3RO time-course.[5]

Signaling Pathways and Visualizations

As an inverse agonist of the H3 receptor, which is coupled to the Gi/o G-protein, this compound is expected to inhibit the constitutive activity of the receptor. This leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. The blockade of the H3 autoreceptor function by this compound leads to an increased release of histamine from presynaptic neurons. Furthermore, by blocking H3 heteroreceptors on non-histaminergic neurons, this compound enhances the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.

AZD5213_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R Histamine H3 Receptor (Gi/o-coupled) This compound->H3R Blocks/Inverse Agonism AC_active Adenylate Cyclase (Active) This compound->AC_active Disinhibits AC_inactive Adenylate Cyclase (Inactive) H3R->AC_inactive Inhibits (constitutive activity) cAMP ↑ cAMP AC_active->cAMP Neurotransmitter_Vesicles Neurotransmitter Vesicles (Histamine, ACh, DA, NE) cAMP->Neurotransmitter_Vesicles Promotes Fusion Neurotransmitter_Release ↑ Neurotransmitter Release Neurotransmitter_Vesicles->Neurotransmitter_Release Neurotransmitters Histamine, ACh, Dopamine (DA), Norepinephrine (NE) Postsynaptic_Receptors Postsynaptic Receptors Neurotransmitters->Postsynaptic_Receptors Neuronal_Effect Pro-cognitive & Wake-promoting Effects Postsynaptic_Receptors->Neuronal_Effect H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Inverse Agonist) H3R H3 Receptor This compound->H3R Binds and Inhibits Basal Activity AC Adenylyl Cyclase (AC) This compound->AC Disinhibition G_protein Gi/o Protein H3R->G_protein Constitutively Activates (Basal) G_protein->AC αi/o inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

References

Preclinical Pharmacology of AZD5213: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5213 is a potent, competitive, and rapidly reversible histamine (B1213489) H3 receptor antagonist with inverse agonist properties.[1] Developed by AstraZeneca, this small molecule is CNS penetrant and has been investigated for its potential therapeutic applications in neuroscience.[1][2] This document provides a comprehensive overview of the preclinical pharmacology of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Pharmacological Data

The preclinical development of this compound has generated significant data on its potency, activity, and selectivity. These findings are summarized in the tables below.

Table 1: In Vitro Potency and Activity of this compound
ParameterValue (nM)SpeciesNotes
Ki0.5HumanPotency
KB0.2HumanPotency
IC503HumanActivity

Source: AstraZeneca Open Innovation[1]

Table 2: In Vivo Receptor Occupancy of this compound
SpeciespKi (free concentration in brain)
Rat8.5
Mouse8.3
Non-Human Primate8.4

Source: AstraZeneca Open Innovation[1]

Table 3: Selectivity Profile of this compound
TargetSelectivity
335 Receptors and Enzymes>10 µM

Source: AstraZeneca Open Innovation[1]

Mechanism of Action: H3 Receptor Antagonism

This compound acts as an antagonist and inverse agonist at the histamine H3 receptor. The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By blocking the H3 receptor, this compound disinhibits the release of several key neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine (B1679862).[1][3] This neurochemical effect is believed to underlie its potential therapeutic benefits in cognitive and neurological disorders.

AZD5213_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R H3 Receptor This compound->H3R Antagonist/ Inverse Agonist Histamine_release Histamine Release (-) H3R->Histamine_release Inhibits Neurotransmitter_release Other Neurotransmitter Release (-) (ACh, DA, NE) H3R->Neurotransmitter_release Inhibits Histamine Histamine Neurotransmitters ACh, DA, NE Postsynaptic_receptors Postsynaptic Receptors Histamine->Postsynaptic_receptors Activates Neurotransmitters->Postsynaptic_receptors Activates

Figure 1: Mechanism of action of this compound at the H3 receptor.

In Vivo Pharmacology

Preclinical in vivo studies have demonstrated the physiological effects of this compound, including neurotransmitter release and behavioral outcomes in rodent models.

Neurotransmitter Release

In rats, oral administration of this compound at a dose of 0.33 mg/kg resulted in the release of histamine, acetylcholine, dopamine, and norepinephrine in the prefrontal cortex.[1] In cynomolgus monkeys, an increase in the histamine metabolite tele-methylhistamine in the cerebrospinal fluid was observed at a dose of 0.1 mg/kg, p.o.[1]

Efficacy in Animal Models

This compound has shown efficacy in various rodent models, suggesting its potential in treating cognitive deficits and neuropathic pain.[1] Specifically, it has been shown to:

  • Reverse scopolamine-induced memory deficits

  • Increase novel object recognition

  • Reverse neuropathic pain

Experimental Protocols

While detailed, publicly available protocols for all preclinical studies on this compound are limited, the following represents a generalized workflow for assessing a novel H3 receptor antagonist based on the available information.

Preclinical_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo_pk In Vivo Pharmacokinetics & Occupancy cluster_in_vivo_pd In Vivo Pharmacodynamics binding_assay Radioligand Binding Assays (Determine Ki, KB) functional_assay Functional Assays (e.g., GTPγS binding) (Determine IC50, inverse agonism) binding_assay->functional_assay Confirm activity selectivity_screen Selectivity Screening (Panel of receptors/enzymes) functional_assay->selectivity_screen Assess specificity pk_studies Pharmacokinetic Studies (Rodents, NHP) (Determine brain penetration, half-life) selectivity_screen->pk_studies Candidate selection ro_studies Receptor Occupancy Studies (PET or ex vivo binding) (Determine pKi in brain) pk_studies->ro_studies Correlate exposure and target engagement neurotransmitter_measurement Microdialysis Studies (Measure histamine, ACh, DA, NE release) ro_studies->neurotransmitter_measurement Link occupancy to neurochemical effects behavioral_models Behavioral Models (e.g., Novel Object Recognition, Scopolamine-induced amnesia, Neuropathic pain models) neurotransmitter_measurement->behavioral_models Establish mechanism of behavioral effects

Figure 2: Generalized preclinical experimental workflow for an H3 antagonist.

Conclusion

The preclinical data for this compound characterize it as a potent and selective H3 receptor antagonist with inverse agonist activity. It demonstrates CNS penetration and target engagement in multiple species, leading to the release of key neurotransmitters involved in arousal and cognition. The efficacy observed in rodent models of cognitive impairment and neuropathic pain highlights its potential therapeutic value. Further investigation into detailed experimental methodologies would provide deeper insights for researchers in the field.

References

In Vitro Binding Affinity of AZD5213 to the Human Histamine H3 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of AZD5213, a potent and selective antagonist/inverse agonist of the human histamine (B1213489) H3 receptor (hH3R). The document details its binding affinity, the experimental protocols for its determination, and the associated cellular signaling pathways.

Core Quantitative Data: Binding Affinity of this compound to hH3R

This compound demonstrates high affinity for the human histamine H3 receptor in in vitro assays. The key binding parameters are summarized in the table below. This data underscores the potency of this compound as an hH3R ligand.

ParameterValue (nM)Assay TypeSource
Ki 0.5Radioligand Binding AssayAstraZeneca Open Innovation[1]
IC50 3Functional AssayAstraZeneca Open Innovation[1]
Ki,pl (in vivo) 1.14PET StudyJucaite A., et al. (2013)[1][2][3][4]

Note: The Ki value represents the inhibition constant, indicating the affinity of this compound for the hH3R. The IC50 value is the concentration of this compound required to inhibit 50% of the specific binding of a radioligand or a functional response. The in vivo Ki,pl is the plasma concentration required to occupy 50% of the available receptors as determined by positron emission tomography (PET) studies.[2][3]

Experimental Protocol: Radioligand Competition Binding Assay

The determination of the in vitro binding affinity of this compound to the hH3R is typically performed using a radioligand competition binding assay. The following is a detailed methodology based on established protocols for hH3R binding studies.[5][6][7]

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines stably or transiently expressing the human histamine H3 receptor, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells.[6][7]

  • Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH), a selective H3 receptor agonist radioligand.[5][6][7]

  • Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., clobenpropit (B1669187) or thioperamide) to determine non-specific binding.[5]

  • Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl buffer (pH 7.4).[7]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.

  • Scintillation Cocktail and Counter: For quantifying the radioactivity retained on the filters.

2. Assay Procedure:

  • Membrane Preparation: hH3R-expressing cells are harvested, and the cell membranes are isolated through homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[6]

  • Assay Plate Preparation: The assay is typically performed in a 96-well plate format. Serial dilutions of this compound are added to the wells. Control wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of a competing ligand) are also included.

  • Incubation: A fixed concentration of the radioligand ([³H]-NAMH, typically around its Kd value) and the cell membrane preparation are added to all wells. The plate is then incubated, usually at 25°C for a period ranging from 30 to 120 minutes, to allow the binding to reach equilibrium.[5]

  • Termination of Binding: The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of this compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the hH3R signaling pathway and the experimental workflow for the binding assay.

G Experimental Workflow: hH3R Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare hH3R-expressing cell membranes incubation Incubate membranes, radioligand, and test compounds in 96-well plate prep_membranes->incubation prep_ligands Prepare serial dilutions of this compound & controls prep_ligands->incubation prep_radio Prepare radioligand ([³H]-NAMH) solution prep_radio->incubation filtration Terminate by rapid filtration (separates bound from free) incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Quantify radioactivity (Liquid Scintillation Counting) washing->counting calculation Calculate % specific binding vs. [this compound] counting->calculation fitting Non-linear regression analysis (Dose-response curve) calculation->fitting results Determine IC50 and Ki values fitting->results

Workflow for hH3R radioligand binding assay.

G Histamine H3 Receptor Signaling Pathway This compound This compound (Inverse Agonist) hH3R hH3R This compound->hH3R Binds & Inhibits Gi_o Gαi/o & Gβγ hH3R->Gi_o Couples to AC Adenylyl Cyclase Gi_o->AC Inhibits (Gαi/o) Other Modulation of Ion Channels & Effectors Gi_o->Other Modulates (Gβγ) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., modulation of neurotransmitter release) PKA->Response Other->Response

Simplified hH3R signaling cascade.

References

The Pharmacokinetic Profile of AZD5213: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5213 is a potent and selective, orally administered small molecule that acts as a histamine (B1213489) H3 receptor antagonist and inverse agonist.[1] Developed for central nervous system applications, its pharmacokinetic profile is a key determinant of its therapeutic potential and dosing regimen. This document provides a comprehensive overview of the pharmacokinetic properties of this compound, including its half-life, absorption, distribution, and metabolism, based on clinical and preclinical data.

Pharmacokinetic Profile of this compound

This compound exhibits a pharmacokinetic profile characterized by rapid absorption and a relatively short half-life, which supports a once-daily dosing schedule aimed at achieving high daytime and low nighttime histamine H3 receptor occupancy.[2][3][4] This circadian fluctuation is thought to maintain daytime efficacy while minimizing the risk of sleep disturbances, a potential side effect of sustained H3 receptor antagonism.[2][3][4]

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from 0.7 to 2.0 hours.[1] In a Phase I study involving single oral doses from 0.1 to 80 mg, plasma concentrations of this compound were quantifiable for 12 to 48 hours, depending on the dose.[5] The peak (Cmax) and total (AUC) plasma exposures to this compound have been shown to be dose-proportional in the 0.1 to 80 mg range.[5]

The presence of food has a minimal effect on the overall exposure to this compound. While administration with a high-fat meal resulted in a 6% lower Cmax, this was not considered clinically significant, and the AUC was similar in both fed and fasted states.[5]

Positron Emission Tomography (PET) studies have demonstrated that this compound effectively penetrates the central nervous system and exhibits saturable, concentration-dependent occupancy of H3 receptors.[1] An estimated plasma concentration of 1.14 nmol/L is required to occupy 50% of the available H3 receptors (Ki,pl).[2][3][6]

Metabolism and Elimination

The terminal elimination half-life of this compound is approximately 5 to 7 hours.[1][2] Following the peak plasma concentration, the levels of this compound in the blood decline in a mostly monophasic manner.[5] The total body clearance and volume of distribution appear to be independent of the administered dose.[5] Renal excretion is a minor pathway for the elimination of this compound, accounting for only 10% to 15% of the administered dose.[5] In vitro studies have indicated a low risk for drug-drug interactions.[1]

Data Presentation

Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Volunteers
ParameterValueStudy PopulationNotes
Half-life (t½) ~5-7 hoursHealthy male and non-fertile female subjectsFollowing single oral doses.[1][2]
Time to Peak Plasma Concentration (Tmax) 0.7 - 2.0 hoursHealthy male and non-fertile female subjectsMedian Tmax was independent of dose.[1][5]
Dose Proportionality Cmax and AUC are dose proportionalHealthy male and non-fertile female subjectsAssessed in the 0.1 to 80 mg dose range.[5]
Food Effect Cmax was 6% lower in the fed state; AUC was similarHealthy male subjectsNot considered clinically relevant.[5]
Renal Excretion 10% - 15% of the doseHealthy male and non-fertile female subjectsA minor route of elimination.[5]
Plasma Protein Binding Not explicitly stated in the provided results.--
Volume of Distribution Independent of the administered doseHealthy male and non-fertile female subjects[5]
Total Body Clearance Independent of the administered doseHealthy male and non-fertile female subjects[5]
Table 2: Histamine H3 Receptor Occupancy in a PET Study
This compound DoseReceptor Occupancy (%)Study PopulationNotes
0.05 - 30 mg16 - 90%Young male volunteersDose and concentration-dependent.[2][3][6]
0.1 mg~50%Young male volunteers[1]

Experimental Protocols

Phase I, Single Ascending Dose and Food Interaction Study

A Phase I clinical trial was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy male and non-fertile female subjects. The study consisted of two parts: a single ascending dose component and a food interaction component.

  • Part 1: Single Ascending Dose:

    • Design: Randomized, double-blind, placebo-controlled, parallel-group assessment.

    • Subjects: 80 healthy adult male and female volunteers, with 6 volunteers per cohort receiving active treatment and 2 receiving placebo.

    • Dose Range: Single oral doses from 0.1 to 80 mg.

    • Pharmacokinetic Sampling: Geometric mean this compound plasma concentrations were measured at various time points, remaining above the limit of quantitation for 12 hours (0.1 mg dose), 24 hours (0.3 to 1 mg doses), 36 hours (2.5 mg dose), or 48 hours (5 to 80 mg doses).[5]

  • Part 2: Food Interaction:

    • Design: Open-label assessment.

    • Subjects: 8 healthy male volunteers.

    • Dose: A single 10 mg oral dose of this compound was administered with a standardized high-fat breakfast.

    • Pharmacokinetic Sampling: Mean this compound plasma concentrations were quantifiable for 48 hours post-dose in most subjects.[5]

PET Study for H3 Receptor Occupancy

A Positron Emission Tomography (PET) study was conducted to measure the histamine H3 receptor occupancy (H3RO) of this compound in the human brain.

  • Subjects: Seven young male volunteers.

  • Radioligand: [11C]GSK189254 ([11C]AZ12807110) was used to visualize the H3 receptors.

  • Dosing: Single doses of this compound ranging from 0.05 to 30 mg were administered.

  • H3RO Calculation: Receptor occupancy was calculated using the Lassen plot method.[2][3][6]

  • Pharmacokinetic Blood Sampling: Venous blood samples to determine this compound plasma concentrations were collected at pre-dose and at 20 min, 40 min, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. Additional blood samples were taken during the PET measurement window.[6]

Visualizations

Signaling Pathways and Experimental Workflow

This compound acts as an antagonist/inverse agonist at the histamine H3 receptor. This receptor is a presynaptic autoreceptor that inhibits the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as dopamine (B1211576), acetylcholine, and norepinephrine.[2] The interaction of H3 receptors with other signaling systems, such as the dopamine D1 and D2 receptor pathways, can lead to complex downstream effects, including the modulation of the MAPK and Akt/GSK3β signaling cascades.[7][8]

AZD5213_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_downstream Postsynaptic/Intracellular Signaling This compound This compound H3R Histamine H3 Receptor (Autoreceptor/Heteroreceptor) This compound->H3R Antagonist/ Inverse Agonist Histamine_release Histamine Release H3R->Histamine_release Inhibits Other_NT_release Other Neurotransmitter Release (DA, ACh, NE) H3R->Other_NT_release Inhibits D1R_H3R_Heteromer Dopamine D1R-H3R Heteromer H3R->D1R_H3R_Heteromer Forms Heteromer D2R_signaling Dopamine D2R Signaling H3R->D2R_signaling Modulates MAPK_pathway MAPK Pathway D1R_H3R_Heteromer->MAPK_pathway Activates Akt_GSK3beta_pathway Akt/GSK3β Pathway D2R_signaling->Akt_GSK3beta_pathway Modulates PET_Study_Workflow cluster_study_design PET Study Workflow for H3 Receptor Occupancy Subject_Recruitment Recruit Healthy Male Volunteers AZD5213_Admin Administer Single Dose of this compound (0.05-30 mg) Subject_Recruitment->AZD5213_Admin Radioligand_Injection Inject Radioligand [11C]GSK189254 AZD5213_Admin->Radioligand_Injection Blood_Sampling Collect Blood Samples (pre- and post-dose) AZD5213_Admin->Blood_Sampling PET_Scan Perform PET Scan Radioligand_Injection->PET_Scan Data_Analysis Analyze PET Data (Lassen Plot Method) PET_Scan->Data_Analysis PK_Analysis Analyze Plasma Concentrations Blood_Sampling->PK_Analysis H3RO_Determination Determine H3 Receptor Occupancy Data_Analysis->H3RO_Determination PK_Analysis->H3RO_Determination

References

The Histamine H3 Receptor Antagonist AZD5213: A Technical Overview of its Impact on Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5213 is a potent, competitive, and rapidly reversible antagonist and inverse agonist at the histamine (B1213489) H3 receptor.[1] Developed by AstraZeneca, this small molecule, central nervous system-penetrant compound has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders.[2][3] The primary mechanism of action of this compound revolves around its ability to modulate the release of several key neurotransmitters in the brain. This technical guide provides an in-depth analysis of the effects of this compound on neurotransmitter release, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used in its evaluation.

Mechanism of Action: The Histamine H3 Receptor

The histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[4] Additionally, H3 receptors are located as heteroreceptors on non-histaminergic neurons, where they regulate the release of other crucial neurotransmitters, including acetylcholine, dopamine, and norepinephrine (B1679862).[4]

As an antagonist and inverse agonist, this compound blocks the constitutive activity of the H3 receptor. This disinhibition leads to an enhanced release of histamine and other neurotransmitters, which is the basis for its therapeutic potential in cognitive and arousal-related disorders.[1][4]

Signaling Pathways of the Histamine H3 Receptor

The histamine H3 receptor is coupled to the Gαi/o family of G-proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound would counteract this pathway, leading to an increase in cAMP. The signaling pathway is depicted below.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Antagonist/Inverse Agonist) H3R Histamine H3 Receptor This compound->H3R blocks G_protein Gαi/o Protein H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Neurotransmitter_Release Neurotransmitter Release G_protein->Neurotransmitter_Release modulates Ca2+ channels ATP ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA activates PKA->Neurotransmitter_Release modulates

Caption: Histamine H3 Receptor Signaling Pathway.

Effects on Neurotransmitter Release: Preclinical Evidence

Representative Data from a Potent H3 Receptor Antagonist (GSK189254)

The following table summarizes the effects of GSK189254 on neurotransmitter release in the rat anterior cingulate cortex and dorsal hippocampus, as reported by Medhurst et al. (2007). This data is presented as a proxy for the potential effects of this compound.

NeurotransmitterBrain RegionDose (mg/kg, p.o.)Maximum Increase (Mean % of Baseline)
AcetylcholineAnterior Cingulate Cortex0.3~150%
1~200%
3~250%
Dorsal Hippocampus3~180%
NorepinephrineAnterior Cingulate Cortex0.3~150%
1~175%
3~200%
DopamineAnterior Cingulate Cortex0.3~150%
1~175%
3~200%

Experimental Protocols: In Vivo Microdialysis

The following is a representative, detailed methodology for an in vivo microdialysis study to assess the effect of a histamine H3 receptor antagonist on neurotransmitter release in the rat brain, based on the procedures described by Medhurst et al. (2007).

Animal Subjects
  • Species: Male Sprague-Dawley rats

  • Weight: 250-350 g

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.

Surgical Implantation of Microdialysis Probes
  • Anesthesia: Rats are anesthetized with isoflurane.

  • Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted, targeting the prefrontal cortex (or other region of interest) using precise stereotaxic coordinates.

  • Anchoring: The cannula is secured to the skull using dental cement and jeweler's screws.

  • Recovery: Animals are allowed to recover for a minimum of 48 hours post-surgery.

Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane length) is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Stabilization: A stabilization period of at least 2 hours is allowed for neurotransmitter levels to reach a steady baseline.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent degradation of the neurotransmitters.

  • Baseline Collection: At least three consecutive baseline samples with less than 15% variation are collected before drug administration.

  • Drug Administration: this compound (or vehicle) is administered orally (p.o.) at the desired dose.

  • Post-Dose Collection: Sample collection continues for several hours post-administration to monitor the time-course of the drug's effect.

Neurochemical Analysis
  • Technique: High-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection is used to quantify the concentrations of acetylcholine, dopamine, norepinephrine, and their metabolites in the dialysate samples.

  • Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the mean baseline levels for each animal.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow of an in vivo microdialysis experiment.

Microdialysis_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-Surgical Recovery (≥ 48 hours) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion & Stabilization (≥ 2 hours) Probe_Insertion->Perfusion Baseline Baseline Sample Collection (≥ 3 samples) Perfusion->Baseline Drug_Admin This compound Administration (p.o.) Baseline->Drug_Admin Post_Dose Post-Dose Sample Collection Drug_Admin->Post_Dose Analysis HPLC Analysis of Samples Post_Dose->Analysis Data_Processing Data Processing & Statistical Analysis Analysis->Data_Processing

Caption: In Vivo Microdialysis Experimental Workflow.

Conclusion

This compound, a potent histamine H3 receptor antagonist and inverse agonist, effectively modulates central neurotransmitter systems. Preclinical evidence strongly indicates that by blocking H3 autoreceptors and heteroreceptors, this compound enhances the release of histamine, acetylcholine, dopamine, and norepinephrine in key brain regions such as the prefrontal cortex. While specific quantitative data for this compound are limited in the public domain, findings from similar compounds suggest a robust and dose-dependent increase in these neurotransmitters. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other H3 receptor modulators, which hold promise for the treatment of various CNS disorders.

References

AZD5213: A Technical Guide for Cognitive Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5213 is a potent, competitive, and rapidly reversible antagonist and inverse agonist of the histamine (B1213489) H3 receptor, a key regulator of neurotransmitter release in the central nervous system. Its ability to penetrate the CNS and modulate the levels of crucial neurotransmitters such as histamine, acetylcholine, dopamine, and norepinephrine (B1679862) has positioned it as a significant tool for research in cognitive neuroscience. This technical guide provides a comprehensive overview of this compound, summarizing its pharmacological properties, preclinical efficacy in cognitive models, and clinical trial outcomes. Detailed experimental methodologies and signaling pathways are presented to facilitate further investigation into its therapeutic potential for cognitive and neurological disorders.

Introduction

The histamine H3 receptor, predominantly expressed in the central nervous system, functions as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other key neurotransmitters involved in arousal, attention, and cognitive processes.[1] Antagonists of the H3 receptor are hypothesized to enhance cognitive function by increasing the synaptic availability of these neurotransmitters. This compound is a small molecule, orally administered H3 receptor antagonist that has been investigated for its potential therapeutic effects in a range of neurological and psychiatric conditions.[2] This document serves as a technical resource for researchers, providing key data and methodologies to support the use of this compound in cognitive neuroscience research.

Mechanism of Action and Signaling Pathway

This compound acts as a potent antagonist and inverse agonist at the human H3 receptor.[2] The H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, inhibits the synthesis and release of histamine from presynaptic histaminergic neurons (autoreceptor function).[1] Additionally, H3 receptors are located on non-histaminergic presynaptic terminals, where they inhibit the release of other neurotransmitters, including acetylcholine, dopamine, and norepinephrine (heteroreceptor function).[1]

By blocking the H3 receptor, this compound disinhibits these presynaptic terminals, leading to an increased release of histamine and other neurotransmitters in brain regions critical for cognition, such as the prefrontal cortex.[1][2]

AZD5213_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft This compound This compound H3R H3 Receptor This compound->H3R Antagonizes/ Inverse Agonizes Histamine_vesicle Histamine Vesicle H3R->Histamine_vesicle Inhibits Neurotransmitter_vesicle Other Neurotransmitter Vesicle (ACh, DA, NE) H3R->Neurotransmitter_vesicle Inhibits Histamine Histamine Histamine_vesicle->Histamine Release Other_Neurotransmitters ACh, DA, NE Neurotransmitter_vesicle->Other_Neurotransmitters Release Release Release

Caption: Mechanism of action of this compound at the presynaptic terminal.

Quantitative Data Summary

Preclinical Pharmacology

The following table summarizes the key in vitro and in vivo pharmacological data for this compound.

ParameterSpeciesValueReference
Mechanism of Action HumanPotent, competitive, rapidly reversible antagonist (inverse agonist) at the H3 receptor[2]
Neurotransmitter Release Rat (prefrontal cortex)Triggers release of histamine, acetylcholine, dopamine, and norepinephrine at 0.33 mg/kg, p.o.[2]
Histamine Metabolite Increase Cynomolgus Monkey (CSF)Increased tele-methylhistamine at 0.1 mg/kg, p.o.[2]
Human Pharmacokinetics and Receptor Occupancy

This table outlines the pharmacokinetic and receptor occupancy data obtained from human studies.

ParameterValueStudy PopulationReference
Route of Administration OralHealthy volunteers[2]
Time to Maximum Concentration (Tmax) 0.7 - 2.0 hoursHealthy volunteers[2]
Terminal Half-life (t½) 5 - 7 hoursHealthy volunteers[2]
Plasma Inhibitory Constant (Ki,pl) 1.14 nMHealthy volunteers (PET study)[2][3]
H3 Receptor Occupancy 16% - 90% (dose-dependent)Healthy volunteers (PET study)[3]
Dose for ~50% Receptor Occupancy 0.1 mgHealthy volunteers (PET study)[2]
Clinical Trial Overview

A summary of key clinical trials involving this compound is presented below.

IndicationClinical Trial IDPhaseStatusKey FindingsReference
Alzheimer's Disease / Mild Cognitive Impairment (Sleep Effects) NCT01548287IIaCompletedPrimary objective was to assess the relationship between sleep duration and dose. No statistical analysis of results is publicly available.[1][4]
Tourette's Disorder NCT01904773IICompletedA two-part study to assess safety, tolerability, pharmacokinetics, and preliminary efficacy. Specific outcomes on tic reduction are not publicly detailed.[2][5]
Painful Diabetic Neuropathy NCT01928381IICompletedDid not provide any evidence of clinical efficacy for this compound in combination with pregabalin.[6][7]

Experimental Protocols

Preclinical Cognitive and Neurochemical Assays

This model is used to assess the ability of a compound to reverse cholinergic-induced cognitive impairment, which is relevant to conditions like Alzheimer's disease.

General Protocol:

  • Animals: Rodents (rats or mice) are commonly used.

  • Acclimation: Animals are acclimated to the testing environment.

  • Drug Administration:

    • This compound is administered orally at a specific time before the cognitive task.

    • Scopolamine (B1681570), a muscarinic receptor antagonist, is administered (typically intraperitoneally) to induce a memory deficit. The dose and timing relative to the task are critical parameters.

  • Cognitive Task: A memory task such as the Morris water maze, passive avoidance, or novel object recognition is performed.

  • Data Analysis: Performance metrics (e.g., escape latency, time in the target quadrant, discrimination index) are compared between treatment groups (vehicle, scopolamine only, scopolamine + this compound).

Scopolamine_Reversal_Workflow start Start acclimation Animal Acclimation start->acclimation azd5213_admin Administer this compound (p.o.) acclimation->azd5213_admin scopolamine_admin Administer Scopolamine (i.p.) azd5213_admin->scopolamine_admin cognitive_task Perform Cognitive Task (e.g., Novel Object Recognition) scopolamine_admin->cognitive_task data_analysis Data Analysis and Comparison cognitive_task->data_analysis end End data_analysis->end

Caption: General workflow for a scopolamine-induced memory deficit study.

This test assesses recognition memory, a form of declarative memory, based on the innate tendency of rodents to explore novel objects more than familiar ones.

General Protocol:

  • Habituation: The animal is allowed to freely explore an open-field arena without any objects.

  • Familiarization Phase (Trial 1): The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.

  • Inter-Trial Interval: A specific delay is introduced.

  • Test Phase (Trial 2): One of the familiar objects is replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.

  • Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

Novel_Object_Recognition_Workflow start Start habituation Habituation to Arena start->habituation familiarization Familiarization Phase (Two Identical Objects) habituation->familiarization iti Inter-Trial Interval familiarization->iti test_phase Test Phase (One Familiar, One Novel Object) iti->test_phase data_analysis Calculate Discrimination Index test_phase->data_analysis end End data_analysis->end

Caption: Workflow for the novel object recognition test.

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

General Protocol:

  • Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., prefrontal cortex).

  • Recovery: The animal is allowed to recover from surgery.

  • Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline neurotransmitter level.

  • Drug Administration: this compound is administered (e.g., orally or intraperitoneally).

  • Post-Drug Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter concentrations.

  • Analysis: The concentrations of neurotransmitters in the dialysate are quantified using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Microdialysis_Workflow start Start probe_implantation Surgical Implantation of Microdialysis Probe start->probe_implantation recovery Post-Surgical Recovery probe_implantation->recovery perfusion Probe Perfusion with aCSF recovery->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin Administer this compound baseline->drug_admin post_drug_collection Post-Drug Sample Collection drug_admin->post_drug_collection analysis HPLC-ED Analysis of Neurotransmitters post_drug_collection->analysis end End analysis->end

Caption: General workflow for an in vivo microdialysis experiment.
Human Positron Emission Tomography (PET) Study

The human PET study (NCT01194986) was crucial for determining the in vivo binding characteristics of this compound in the human brain.

Protocol Summary:

  • Objective: To evaluate the use of the H3 receptor radioligand [11C]AZ12807110 and to determine the H3 receptor occupancy of this compound after oral administration to healthy volunteers.

  • Design: Open-label study.

  • Participants: Healthy male volunteers.

  • Procedure:

    • Baseline PET scan with [11C]AZ12807110 to determine baseline receptor availability.

    • Oral administration of a single dose of this compound.

    • Post-dose PET scans at various time points to measure receptor occupancy.

    • Blood samples were taken to determine plasma concentrations of this compound.

  • Data Analysis: Receptor occupancy was calculated using the Lassen plot method, and the plasma concentration required to occupy 50% of the receptors (Ki,pl) was estimated.

Safety and Tolerability in Humans

Across multiple clinical trials, this compound has been administered orally to healthy volunteers in single doses up to 80 mg and multiple doses up to 18 mg once daily for 10 days.[2] The most frequently reported and dose-limiting adverse effects were related to sleep, including sleep disorder, night sweats, and a decrease in the quantity and quality of sleep.[2] Other common adverse events included mild to moderate nausea and headache.[2]

Conclusion and Future Directions

This compound is a well-characterized H3 receptor antagonist with demonstrated preclinical efficacy in models of cognitive function and a clear pharmacokinetic and pharmacodynamic profile in humans. Its ability to modulate key neurotransmitter systems involved in cognition makes it a valuable research tool for investigating the role of the histaminergic system in various neurological and psychiatric disorders. The primary challenge for its therapeutic development has been the on-target adverse effect of sleep disturbance. Future research could focus on optimizing dosing strategies to maximize pro-cognitive effects while minimizing sleep-related side effects, potentially through chronotherapeutic approaches. Further investigation into the specific cognitive domains most sensitive to this compound modulation and its effects in different patient populations will be crucial for delineating its full therapeutic potential.

References

AZD5213: A Technical Whitepaper on a Novel Histamine H3 Receptor Antagonist and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AZD5213 is a potent and selective histamine (B1213489) H3 receptor antagonist with inverse agonist properties that was developed for the treatment of cognitive disorders and other neurological conditions. Its unique pharmacokinetic profile, characterized by a short half-life, was designed to allow for high daytime receptor occupancy to enhance cognition and lower nighttime occupancy to minimize sleep disturbances, a common side effect of H3 receptor antagonists. Preclinical studies demonstrated pro-cognitive effects and modulation of key neurotransmitters. However, clinical trials in painful diabetic neuropathy and Tourette's syndrome did not demonstrate efficacy. This technical guide provides a comprehensive overview of the core pharmacology, experimental data, and potential therapeutic applications of this compound.

Introduction to this compound

This compound is a small molecule that acts as a competitive and rapidly reversible antagonist and inverse agonist at the human histamine H3 receptor.[1] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[2][3] By blocking this receptor, this compound was hypothesized to increase the levels of these neurotransmitters in the brain, thereby improving cognitive function and wakefulness.[2][3] A key feature of this compound is its short plasma half-life of approximately 5-7 hours, which was intended to provide therapeutic effects during the day with reduced risk of insomnia at night.[1][2]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the blockade of the histamine H3 receptor. As an inverse agonist, it reduces the constitutive activity of the receptor, leading to an increase in the synthesis and release of histamine. As a presynaptic heteroreceptor antagonist, it also enhances the release of other neurotransmitters crucial for cognitive processes.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. As an antagonist/inverse agonist, this compound blocks this signaling cascade.

H3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H3R Histamine H3 Receptor This compound->H3R Antagonist/ Inverse Agonist Histamine Histamine Histamine->H3R G_protein Gαi/o H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Catalyzes cAMP cAMP ATP->cAMP Conversion Neurotransmitter_Release_Inhibition Inhibition of Neurotransmitter Release cAMP->Neurotransmitter_Release_Inhibition Leads to

Figure 1: Simplified signaling pathway of the Histamine H3 receptor and the antagonistic action of this compound.

Preclinical Pharmacology

Preclinical studies in rodent models demonstrated the potential of this compound in modulating neurotransmitter release and improving cognitive function.[1]

In Vitro and In Vivo Receptor Binding and Occupancy

The binding affinity and in vivo receptor occupancy of this compound were characterized, showing high potency and dose-dependent engagement of the H3 receptor.

ParameterSpecies/SystemValueReference
Potency (Ki / KB) Human H3 Receptor0.5 nM / 0.2 nM[1]
Activity (IC50) Human H3 Receptor3 nM[1]
In vivo pKi (free brain concentration) Rat8.5[1]
In vivo pKi (free brain concentration) Mouse8.3[1]
In vivo pKi (free brain concentration) Non-human primate8.4[1]
Selectivity >335 other receptors and enzymes>10 µM[1]
Human H3 Receptor Occupancy (H3RO) Healthy Volunteers (PET study)16% - 90% (dose-dependent)[2][4]
Plasma Ki,pl Healthy Volunteers (PET study)1.14 nmol/l[2][4]
Neurotransmitter Release

In vivo microdialysis studies in rats demonstrated that this compound enhances the release of several key neurotransmitters in the prefrontal cortex.[1]

NeurotransmitterEffectDose (in rats)Reference
Histamine Increased release0.33 mg/kg, p.o.[1]
Acetylcholine Increased release0.33 mg/kg, p.o.[1]
Dopamine Increased release0.33 mg/kg, p.o.[1]
Norepinephrine Increased release0.33 mg/kg, p.o.[1]
Tele-methylhistamine (CSF) Increased0.1 mg/kg, p.o. (in cynomolgus monkeys)[1]
Pro-cognitive Efficacy in Rodent Models

This compound demonstrated efficacy in animal models of cognitive impairment.[1]

ModelEffectReference
Scopolamine-induced memory deficit Reversal of deficit[1]
Novel object recognition Increased recognition[1]

Experimental Protocols

Detailed experimental protocols for the specific preclinical studies on this compound have not been made publicly available. The following are generalized protocols for the types of experiments conducted.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines a general procedure for measuring neurotransmitter levels in the rat prefrontal cortex.

Microdialysis_Workflow A Animal Preparation (Anesthesia, Stereotaxic Surgery) B Guide Cannula Implantation (Prefrontal Cortex) A->B C Recovery Period B->C D Microdialysis Probe Insertion C->D E Perfusion with Artificial CSF (aCSF) D->E F Baseline Sample Collection E->F G This compound Administration (e.g., 0.33 mg/kg, p.o.) F->G H Post-treatment Sample Collection G->H I Sample Analysis (HPLC-ECD) H->I J Data Analysis I->J

Figure 2: Generalized workflow for an in vivo microdialysis experiment.
Scopolamine-Induced Memory Deficit Model

This is a widely used model to assess the potential of compounds to reverse cholinergic-deficit-related memory impairment.

Scopolamine_Model_Workflow A Animal Habituation (e.g., to testing apparatus) B Drug Administration (Vehicle or this compound) A->B C Scopolamine Administration (to induce amnesia) B->C D Behavioral Testing (e.g., Passive Avoidance, Morris Water Maze) C->D E Data Collection and Analysis (e.g., Latency, Errors) D->E

Figure 3: General experimental workflow for the scopolamine-induced memory deficit model.

Clinical Development and Therapeutic Applications

This compound was investigated in several clinical trials for different indications.

Human Pharmacokinetics and Safety

In a PET study with healthy male volunteers, this compound was well-tolerated in single doses from 0.05 to 30 mg.[2] In other studies, it was administered in single doses up to 80mg and multiple doses up to 18mg once daily for 10 days.[1] The most common adverse events were sleep disorder, night sweats, and decreased sleep quality, which are consistent with the mechanism of action of H3 receptor antagonists.[1] Other common adverse events included mild to moderate nausea and headache.[1]

ParameterValueReference
Tmax (Time to peak plasma concentration) 0.7 - 2.0 hours[1]
Terminal half-life (t½) 5 - 7 hours[1]
Clinical Trials

This compound was evaluated in Phase II clinical trials for painful diabetic neuropathy and Tourette's syndrome. Unfortunately, these trials did not meet their primary efficacy endpoints.

5.2.1. Painful Diabetic Neuropathy (NCT01928381)

A Phase II study evaluated the safety, tolerability, and preliminary efficacy of this compound in combination with pregabalin (B1679071). The study did not provide any evidence of clinical efficacy for this compound when combined with pregabalin in the treatment of painful diabetic neuropathy.

5.2.2. Tourette's Syndrome (NCT01904773)

A Phase II study assessed the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in adolescents with Tourette's syndrome. The trial did not show a significant difference in efficacy compared to placebo.

Conclusion

This compound is a well-characterized histamine H3 receptor antagonist/inverse agonist with a pharmacokinetic profile designed to optimize therapeutic benefit while minimizing sleep-related side effects. Preclinical data strongly supported its potential as a pro-cognitive agent. However, the lack of efficacy in Phase II clinical trials for painful diabetic neuropathy and Tourette's syndrome has halted its development for these indications. The data gathered on this compound, particularly the human PET imaging of H3 receptor occupancy, remains valuable for the broader field of H3 receptor antagonist development and our understanding of the role of the histaminergic system in neurological disorders. Further research may explore its potential in other cognitive disorders where the underlying pathophysiology is more directly linked to the neurotransmitter systems modulated by the H3 receptor.

References

AZD5213: A Technical Overview of Safety and Tolerability in Early Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5213 is a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist that was developed for the potential treatment of various neurological and psychiatric disorders. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of this receptor is hypothesized to enhance neurotransmitter release, thereby offering potential therapeutic benefits. This technical guide provides an in-depth overview of the safety and tolerability profile of this compound as established in early-phase clinical studies. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the key safety considerations for this compound.

Core Safety and Tolerability Findings

Across early-stage clinical trials, this compound was generally administered orally to healthy volunteers in single ascending dose (SAD) and multiple ascending dose (MAD) studies. The most frequently observed and dose-limiting adverse effects were related to sleep disturbances.

Data Presentation: Adverse Events in Early-Stage Trials

The following tables summarize the key quantitative data on adverse events (AEs) observed in the early clinical development of this compound.

Table 1: Summary of Single Ascending Dose (SAD) Study in Healthy Volunteers (Study D3030C00001)
Dose GroupNumber of Subjects (this compound/Placebo)Most Frequent Adverse EventsKey Tolerability Findings
0.1 mg - 20 mg6 per cohort / 2 per cohortMild to moderate nausea, headacheGenerally well-tolerated.
30 mg - 80 mg6 per cohort / 2 per cohortNight sweats, nausea, sleep disturbance, feeling hot[1]Increased frequency of adverse events observed.
50 mg6Worsening of sleep quality reported as a "difficult night" by 83% of volunteers.[1]Dose at which significant sleep disturbance became prominent.
80 mg6Sleep rated as "difficult" by 33% and "very poor" by 50% of volunteers.[1]Considered not tolerated due to the high incidence and severity of sleep-related AEs.[1]
Table 2: Summary of Multiple Ascending Dose (MAD) Study in Healthy Volunteers
Dose RegimenDurationMost Frequent and Dose-Limiting Adverse EventsOther Common Adverse Events
Up to 18 mg once daily10 daysSleep disorder, night sweats, decreased quantity and quality of sleep.[2]Mild to moderate nausea, headache.[2]

Experimental Protocols

Single Ascending Dose (SAD) Study in Healthy Volunteers (Study D3030C00001)
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[1]

  • Participants: Healthy male and non-fertile female volunteers.[1]

  • Dose Cohorts: Single oral doses of 0.1, 0.3, 1, 2.5, 5, 10, 20, 30, 50, and 80 mg of this compound or placebo were administered to sequential cohorts of subjects.[1]

  • Safety Assessments: Safety and tolerability were the primary objectives. Assessments included the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology and clinical chemistry).[1]

Positron Emission Tomography (PET) Study in Healthy Male Volunteers (NCT01194986)
  • Study Design: An open-label study to assess the brain histamine H3 receptor occupancy of this compound using the radioligand [¹¹C]GSK189254.[3]

  • Participants: Healthy young male volunteers.[3]

  • Dosing: Single oral doses of this compound ranging from 0.05 mg to 30 mg were administered.[3]

  • Methodology: PET scans were conducted at baseline and after this compound administration to measure receptor occupancy. Blood samples were collected to determine the plasma concentration of this compound. The relationship between plasma concentration and receptor occupancy was then modeled.[3]

  • Safety Assessments: Standard safety monitoring, including recording of adverse events, was performed throughout the study.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the clinical evaluation of this compound, the following diagrams have been generated using the DOT language.

AZD5213_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron This compound This compound H3R Histamine H3 Receptor (Autoreceptor) This compound->H3R Antagonist/ Inverse Agonist Histamine_release Histamine Release H3R->Histamine_release Inhibition Histamine_vesicle Histamine Vesicles Histamine_vesicle->Histamine_release H1R Postsynaptic Histamine Receptors (e.g., H1) Histamine_release->H1R Activation Neurotransmitter_release Increased Neurotransmitter Release (ACh, DA, NE) H1R->Neurotransmitter_release Stimulation

Figure 1: Simplified signaling pathway of this compound as a histamine H3 receptor antagonist.

SAD_Study_Workflow Screening Screening of Healthy Volunteers Randomization Randomization Screening->Randomization Dose_escalation Dose Escalation Cohorts (0.1 mg to 80 mg) Randomization->Dose_escalation Dosing Single Oral Dose (this compound or Placebo) Dose_escalation->Dosing Safety_monitoring Intensive Safety Monitoring (AEs, Vitals, ECGs, Labs) Dosing->Safety_monitoring PK_sampling Pharmacokinetic Blood Sampling Dosing->PK_sampling Follow_up Follow-up Visit Safety_monitoring->Follow_up Data_analysis Data Analysis (Safety & Tolerability) PK_sampling->Data_analysis Follow_up->Data_analysis

Figure 2: High-level workflow of the Single Ascending Dose (SAD) clinical trial for this compound.

Conclusion

The early-stage clinical studies of this compound have established a safety and tolerability profile that is primarily characterized by dose-dependent, sleep-related adverse events. Single doses up to 20 mg were generally well-tolerated in healthy volunteers, with higher doses leading to an increased incidence of sleep disturbance, night sweats, and nausea. The 80 mg single dose was deemed not tolerated. In multiple-dose studies, sleep-related AEs were also the dose-limiting factor. These findings are consistent with the mechanism of action of a histamine H3 receptor antagonist, which is known to promote wakefulness. The information compiled in this guide provides a foundational understanding of the safety profile of this compound for professionals in the field of drug development and neuroscience research. Further investigation in patient populations is necessary to fully characterize the benefit-risk profile of this compound for any specific indication.

References

AZD5213: A Technical Guide to CNS Penetration and Brain Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration and brain receptor occupancy of AZD5213, a selective histamine (B1213489) H3 (H3) receptor antagonist and inverse agonist. The information is compiled from preclinical and clinical studies to support further research and development efforts.

Core Compound Characteristics

This compound is a small molecule, orally administered drug designed for CNS activity.[1] It is a potent and competitive antagonist and inverse agonist at the human H3 receptor.[1] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and engage its target in the brain.[2]

CNS Penetration and Pharmacokinetics

This compound was developed to achieve a pharmacokinetic profile that allows for circadian fluctuations in H3 receptor occupancy.[3][4][5] In human subjects, it has a short half-life of approximately 5 hours.[3][4][5] Following oral administration, this compound is rapidly absorbed, with the time to maximum plasma concentration (Tmax) ranging from 0.7 to 2.0 hours.[1]

Table 1: Human Pharmacokinetic Parameters of this compound

ParameterValueReference
Route of AdministrationOral[1]
Tmax0.7 - 2.0 hours[1]
Terminal Half-life (t½)~5-7 hours[1]
CNS PenetrantYes[1]

Brain Receptor Occupancy

Positron Emission Tomography (PET) studies in healthy male volunteers have been conducted to quantify the in-vivo occupancy of H3 receptors in the brain by this compound.[3][4] These studies utilized the radioligand [11C]GSK189254 ([11C]AZ12807110) to visualize and measure receptor binding.[3][4]

The results demonstrated a clear dose- and concentration-dependent relationship for H3 receptor occupancy, ranging from 16% to 90%.[3][4][5] The affinity constant (Ki,pl), which represents the plasma concentration required to occupy 50% of the available receptors, was estimated to be 1.14 nmol/l.[3][4][5] A dose of 0.1mg was found to achieve approximately 50% receptor occupancy.[1]

Table 2: this compound Dose and Corresponding Brain H3 Receptor Occupancy (H3RO) in Humans

Single Oral DoseResulting H3RO RangeReference
0.05 - 30 mg16% - 90%[3][4][5]
0.1 mg~50%[1]

The pharmacokinetic and receptor occupancy profile of this compound suggests that once-daily oral dosing could achieve high receptor occupancy during the day and low occupancy at night.[3][4][5] This characteristic is considered advantageous for mitigating potential sleep disturbances, a known concern with H3 receptor antagonists that exhibit prolonged high receptor occupancy.[3][4][5]

Mechanism of Action and Signaling Pathway

This compound acts as an antagonist and inverse agonist at the histamine H3 receptor.[1] H3 receptors are primarily presynaptic autoreceptors and heteroreceptors in the CNS, widely distributed in regions like the striatum, hippocampus, and frontal cortices.[3][5]

As an antagonist/inverse agonist, this compound blocks the inhibitory effect of histamine on its own release (autoreceptor function) and on the release of other key neurotransmitters (heteroreceptor function).[3] This leads to an increased release of histamine, acetylcholine, dopamine, and norepinephrine (B1679862) in the brain, which are neurotransmitters crucial for cognitive processes such as attention and memory.[1][3][5]

AZD5213_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R Histamine H3 Receptor (Autoreceptor/Heteroreceptor) This compound->H3R Blocks/Inverse Agonism Histamine_vesicle Histamine Vesicle H3R->Histamine_vesicle Inhibits Other_NT_vesicle Other Neurotransmitter Vesicles (ACh, DA, NE) H3R->Other_NT_vesicle Inhibits Histamine_release Histamine Release Histamine_vesicle->Histamine_release Other_NT_release ACh, DA, NE Release Other_NT_vesicle->Other_NT_release Increased_Histamine Increased Histamine Histamine_release->Increased_Histamine Increased_Other_NT Increased ACh, DA, NE Other_NT_release->Increased_Other_NT Postsynaptic_receptors Postsynaptic Receptors Increased_Histamine->Postsynaptic_receptors Increased_Other_NT->Postsynaptic_receptors Cognitive_effects Pro-cognitive Effects Postsynaptic_receptors->Cognitive_effects

Caption: this compound Mechanism of Action.

Experimental Protocols

Human Brain Receptor Occupancy Study (PET)

The primary method for determining the brain receptor occupancy of this compound in humans was Positron Emission Tomography (PET).[3][4]

  • Study Design: An open-label study was conducted with healthy male volunteers who received single oral doses of this compound ranging from 0.05 to 30 mg.[3][4]

  • Radioligand: The selective H3 receptor radioligand [11C]GSK189254 (also referred to as [11C]AZ12807110) was used for the PET scans.[3][4]

  • Imaging Procedure: PET measurements were performed at both peak and trough plasma concentrations of this compound to estimate the time-course of receptor occupancy.[3]

  • Data Analysis: The H3 receptor occupancy (H3RO) was calculated using the Lassen plot method.[3][4][5] This method relates the regional distribution volume of the radioligand to the plasma concentration of the competing drug (this compound).

  • Correlation: The calculated H3RO was then correlated with the plasma concentrations of this compound to determine the dose-occupancy relationship and to estimate the in-vivo affinity constant (Ki,pl).[3][4]

PET_Study_Workflow cluster_subject_prep Subject Preparation & Dosing cluster_pet_scan PET Imaging cluster_data_analysis Data Analysis Subject Healthy Male Volunteer Dosing Single Oral Dose This compound (0.05-30 mg) Subject->Dosing Radioligand Inject [11C]GSK189254 Radioligand Dosing->Radioligand PET_Scan Perform PET Scan at Peak & Trough Plasma Concentrations Radioligand->PET_Scan Image_Reconstruction PET Image Reconstruction PET_Scan->Image_Reconstruction Lassen_Plot Calculate H3RO using Lassen Plot Method Image_Reconstruction->Lassen_Plot Correlation Correlate H3RO with Plasma this compound Concentration Lassen_Plot->Correlation Ki_estimation Estimate Ki,pl Correlation->Ki_estimation

Caption: Experimental Workflow for PET Study.

Preclinical Assessment of Neurotransmitter Release

In preclinical studies, microdialysis was employed to measure the effect of this compound on neurotransmitter levels in the rodent brain.[3][5]

  • Animal Model: Rodent models were used for these in-vivo experiments.

  • Procedure: A microdialysis probe was inserted into a specific brain region, such as the prefrontal cortex.[1] Following the administration of this compound, the dialysate was collected at regular intervals.

  • Analysis: The collected samples were analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the levels of histamine, acetylcholine, dopamine, and norepinephrine.[1]

  • Outcome: This methodology demonstrated that this compound administration leads to an increase in the release of these key neurotransmitters in the brain.[1][3][5]

Clinical Experience and Safety

This compound has been administered to humans in single doses up to 80 mg and multiple doses up to 18 mg once daily for 10 days.[1] The most frequently reported adverse effects, which were also dose-limiting, were related to sleep disturbance, including sleep disorder and night sweats.[1] Other common adverse events included mild to moderate nausea and headache.[1] The compound has been investigated in clinical trials for conditions such as painful diabetic neuropathy and Tourette's syndrome.[2][6][7]

Conclusion

This compound demonstrates effective CNS penetration and dose-dependent occupancy of brain histamine H3 receptors. Its pharmacokinetic profile, characterized by rapid absorption and a relatively short half-life, allows for a dynamic receptor occupancy pattern that may optimize therapeutic efficacy while minimizing sleep-related side effects. The detailed understanding of its mechanism of action and the availability of robust experimental protocols for its assessment make this compound a valuable tool for investigating the therapeutic potential of H3 receptor antagonism in various CNS disorders.

References

AZD5213: A Technical Guide to a Histamine H3 Receptor Antagonist for Sleep-Wake Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5213 is a potent, selective, and orally bioavailable histamine (B1213489) H3 receptor antagonist and inverse agonist that has been investigated for its role in modulating the sleep-wake cycle and for potential therapeutic applications in cognitive disorders.[1][2] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, such as acetylcholine (B1216132), dopamine, and norepinephrine (B1679862), which are crucial for maintaining wakefulness and cognitive function.[3] By blocking the H3 receptor, this compound is designed to increase the levels of these wake-promoting neurotransmitters in the brain.[2]

A key feature of this compound is its pharmacokinetic profile, characterized by a relatively short half-life of approximately 5-7 hours.[2] This profile is intended to allow for high H3 receptor occupancy during the daytime to promote wakefulness and cognitive enhancement, followed by lower receptor occupancy at night to minimize the risk of sleep disruption, a common side effect of H3 receptor antagonists with longer half-lives.[3][4] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its role in sleep-wake cycle regulation.

Data Presentation

Preclinical Data

While specific quantitative results from preclinical studies with this compound are not extensively published in the public domain, the available information indicates its efficacy in established rodent models of cognitive impairment and neuropathic pain.[2]

Preclinical ModelSpeciesThis compound DoseObserved EffectCitation
Scopolamine-Induced Memory DeficitRodentNot SpecifiedReversal of memory deficit[2]
Novel Object RecognitionRodentNot SpecifiedIncreased novel object recognition[2]
Neuropathic PainRodentNot SpecifiedReversal of neuropathic pain[2]
MicrodialysisRat0.33 mg/kg, p.o.Increased release of histamine, acetylcholine, dopamine, and norepinephrine in the prefrontal cortex[2]
CSF AnalysisCynomolgus Monkey0.1 mg/kg, p.o.Increased tele-methylhistamine in cerebrospinal fluid[2]
Clinical Data

Pharmacokinetics and Receptor Occupancy (Human PET Study)

A study utilizing Positron Emission Tomography (PET) with the radioligand [11C]GSK189254 was conducted to determine the in vivo binding characteristics of this compound in healthy male volunteers.[4]

ParameterValueUnitCitation
Half-life (t½)~5-7hours[2]
Time to maximum plasma concentration (Tmax)0.7 - 2.0hours[2]
Plasma inhibitory constant (Ki,pl)1.14nmol/L[3][4][5]
H3 Receptor Occupancy (RO)16 - 90%[3][4][5]
Dose for ~50% Receptor Occupancy0.1mg[2]

Phase IIa Safety and Tolerability in Patients with Mild Alzheimer's Disease or Mild Cognitive Impairment

A clinical trial investigated the safety and tolerability of this compound, with a focus on its effects on sleep. The study included polysomnography (PSG) assessments. While specific quantitative PSG data are not publicly available, the study reported on adverse events related to sleep.

This compound DoseMost Frequent Adverse EventsDiscontinuation due to Adverse EventsCitation
0.5 mg-0%[6]
2.0 mg-9.1% (due to sleep disruption, headache, dizziness, nausea)[6]
6.0 mgInsomnia, Headache25.0% (due to sleep disruption, headache, dizziness, nausea)[6]
Placebo-0%[6]

Experimental Protocols

Human Positron Emission Tomography (PET) Study

Objective: To determine the in vivo H3 receptor occupancy of this compound.

Methodology:

  • Subjects: Healthy male volunteers.

  • Radioligand: [11C]GSK189254, a selective H3 receptor antagonist.

  • Procedure:

    • A dynamic PET scan of the brain was performed for 90 minutes following the intravenous injection of the radioligand.

    • Arterial blood samples were collected throughout the scan to determine the concentration of the parent radioligand in plasma.

    • Subjects received a single oral dose of this compound (ranging from 0.05 to 30 mg) or placebo.[4]

    • PET scans were conducted at baseline and after this compound administration.

  • Data Analysis:

    • The total distribution volume (VT) of the radioligand in different brain regions was calculated using compartmental modeling.

    • H3 receptor occupancy (RO) was calculated using the Lassen plot method, which is a graphical analysis that does not require a reference region. The equation for the Lassen plot is: VTbaseline = (1 + RO) * VTdrug - RO * VND where VTbaseline and VTdrug are the total distribution volumes at baseline and after drug administration, respectively, and VND is the non-displaceable binding volume. A plot of VTbaseline versus VTdrug for various brain regions yields a straight line with a slope of (1 + RO) and a y-intercept related to VND.

Preclinical Behavioral Models

Scopolamine-Induced Memory Impairment

Objective: To assess the ability of this compound to reverse cholinergic-deficit-induced memory impairment.

Methodology:

  • Animals: Rodents (rats or mice).

  • Procedure:

    • Animals are habituated to the testing apparatus (e.g., a Y-maze or Morris water maze).

    • Scopolamine (B1681570), a muscarinic acetylcholine receptor antagonist, is administered systemically (e.g., intraperitoneally) to induce a transient memory deficit.[7][8]

    • This compound or vehicle is administered prior to the scopolamine injection.

    • Behavioral testing is conducted to assess learning and memory. In the Y-maze, this involves measuring spontaneous alternation between the arms. In the Morris water maze, this involves measuring the latency to find a hidden platform.

    • Improved performance in the this compound-treated group compared to the scopolamine-only group indicates a reversal of the memory deficit.

Novel Object Recognition (NOR) Test

Objective: To evaluate the effect of this compound on recognition memory.

Methodology:

  • Animals: Rodents (rats or mice).

  • Procedure:

    • Habituation Phase: Animals are allowed to freely explore an open-field arena in the absence of any objects.[9][10]

    • Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period. The time spent exploring each object is recorded.[9][10]

    • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.[9][10]

    • A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher discrimination index in the this compound-treated group compared to the control group suggests enhanced recognition memory.

Streptozotocin-Induced Diabetic Neuropathy Model

Objective: To assess the analgesic efficacy of this compound in a model of neuropathic pain.

Methodology:

  • Animals: Rodents (rats or mice).

  • Procedure:

    • Diabetes is induced by a single or multiple injections of streptozotocin (B1681764) (STZ), a chemical that is toxic to pancreatic β-cells.[11][12]

    • The development of diabetes is confirmed by measuring blood glucose levels.

    • Neuropathic pain, typically in the form of mechanical allodynia (pain in response to a non-painful stimulus), develops over several weeks.

    • Mechanical allodynia is assessed using von Frey filaments, which are calibrated fibers applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.

    • This compound or vehicle is administered, and the paw withdrawal threshold is measured at various time points.

    • An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an analgesic effect.

Mandatory Visualization

Histamine_H3_Receptor_Signaling_Pathway This compound This compound H3R Histamine H3 Receptor This compound->H3R Antagonist/ Inverse Agonist Histamine Histamine Histamine->H3R Agonist Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Neurotransmitter_Vesicle Neurotransmitter Vesicle (e.g., Histamine, ACh, DA, NE) Gi_o->Neurotransmitter_Vesicle Inhibits Fusion cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Release Neurotransmitter Release PKA->Release Modulates Neurotransmitter_Vesicle->Release

Caption: Histamine H3 Receptor Signaling Pathway and the Action of this compound.

Experimental_Workflow_PET_Study cluster_screening Subject Screening cluster_baseline Baseline Assessment cluster_treatment Treatment cluster_post_treatment Post-Treatment Assessment cluster_analysis Data Analysis s1 Recruit Healthy Male Volunteers b1 Administer [11C]GSK189254 (Radioligand) s1->b1 b2 Perform 90-min Dynamic PET Scan b1->b2 b3 Collect Arterial Blood Samples b2->b3 b4 Calculate Baseline V_T b3->b4 t1 Administer Single Oral Dose of this compound or Placebo b4->t1 a1 Lassen Plot Analysis b4->a1 p1 Administer [11C]GSK189254 t1->p1 p2 Perform 90-min Dynamic PET Scan p1->p2 p3 Collect Arterial Blood Samples p2->p3 p4 Calculate Post-Drug V_T p3->p4 p4->a1 a2 Determine H3 Receptor Occupancy (RO) a1->a2

Caption: Experimental Workflow for the Human PET Study of this compound.

Preclinical_Behavioral_Testing_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_testing Behavioral Assessment cluster_analysis Data Analysis s1 Rodent Model Selection (e.g., Scopolamine-induced, NOR, Neuropathic Pain) s2 Animal Habituation to Testing Environment s1->s2 d1 Administer this compound or Vehicle s2->d1 d2 Administer Challenge Agent (e.g., Scopolamine) (if applicable) d1->d2 t1 Conduct Behavioral Test (e.g., Y-maze, NOR task, von Frey test) d1->t1 d2->t1 t2 Record and Quantify Behavioral Parameters t1->t2 a1 Compare Treatment Group to Control Group t2->a1 a2 Determine Efficacy of This compound a1->a2

Caption: General Workflow for Preclinical Behavioral Testing of this compound.

References

AZD5213: A Technical Guide for Investigating the Histaminergic System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AZD5213, a selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist, as a tool for studying the function of the histaminergic system. This document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for its application in neuroscience research.

Introduction to this compound and the Histaminergic System

The histaminergic system, composed of neurons originating in the tuberomammillary nucleus of the hypothalamus and projecting throughout the brain, plays a crucial role in regulating various physiological processes, including wakefulness, cognition, and neuronal plasticity.[1] The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, is a key modulator of this system.[2] As an autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other important neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[3][4]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the inhibitory actions of the H3 receptor. As an inverse agonist, it also reduces the receptor's constitutive activity. This leads to an increased release of histamine and other neurotransmitters, thereby enhancing neuronal activity in brain regions involved in cognition and arousal.

H3R_Signaling_Antagonism cluster_cytoplasm Cytoplasm This compound This compound H3R Histamine H3 Receptor This compound->H3R blocks G_protein Gαi/o Protein H3R->G_protein activates Neurotransmitter_Release Increased Neurotransmitter Release (Histamine, ACh, DA, NE) H3R->Neurotransmitter_Release AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway G_protein->MAPK activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates

Figure 1: this compound Mechanism of Action at the H3 Receptor.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetics of this compound in Humans
ParameterValueReference
Time to Maximum Concentration (Tmax)0.7 - 2.0 hours[6]
Terminal Half-life (t½)5 - 7 hours[6]
Plasma Affinity Constant (Ki,pl)1.14 nmol/L[1][4]
Receptor Occupancy with 0.1 mg dose~50%[6]
Table 2: this compound Dose and H3 Receptor Occupancy (H3RO) in Humans
Single Oral DoseH3RO RangeReference
0.05 - 30 mg16% - 90%[1][10]
1 - 10 mg>80% (with diurnal fluctuations)[10]
30 mgContinuously high (>80%)[10]
Table 3: Preclinical Data for this compound
Model SystemDoseEffectReference
Rat Prefrontal Cortex (In Vivo Microdialysis)0.33 mg/kg, p.o.Increased release of histamine, acetylcholine, dopamine, and norepinephrine[6]
Cynomolgus Monkey (CSF analysis)0.1 mg/kg, p.o.Increased tele-methylhistamine[6]
Rodent ModelsSimilar to aboveReversal of scopolamine-induced memory deficit, increased novel object recognition[6]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study the histaminergic system.

Positron Emission Tomography (PET) Imaging of H3 Receptor Occupancy

This protocol is adapted from studies using the radioligand [11C]GSK189254 to measure H3R occupancy in humans following this compound administration.[1][11]

Objective: To quantify the in vivo occupancy of H3 receptors by this compound.

Materials:

  • This compound oral solution

  • [11C]GSK189254 radioligand

  • PET scanner

  • Arterial line for blood sampling

  • HPLC system for plasma analysis

Procedure:

  • Subject Preparation: Healthy volunteers are recruited. A physical examination, vital signs, ECG, and routine blood and urine tests are performed. An arterial cannula is inserted for blood sampling.

  • This compound Administration: A single oral dose of this compound (ranging from 0.05 mg to 30 mg) is administered.[10]

  • Radioligand Injection: At a specified time post-AZD5213 administration (e.g., at predicted Tmax or trough), a bolus injection of [11C]GSK189254 (approximately 370 MBq) is administered intravenously.[11]

  • PET Scanning: A dynamic PET scan is acquired over 90 minutes.[11]

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to determine the plasma parent input function.

  • Data Analysis:

    • The total volumes of distribution (VT) of the radioligand in various brain regions are calculated using compartmental analysis.

    • H3 receptor occupancy (H3RO) is calculated using the Lassen plot method, which relates the reduction in VT after drug administration to the baseline VT.[1]

PET_Workflow Subject_Prep Subject Preparation (Physical Exam, Cannulation) AZD5213_Admin This compound Administration (Oral Dose) Subject_Prep->AZD5213_Admin Radioligand_Inject [11C]GSK189254 Injection (Intravenous) AZD5213_Admin->Radioligand_Inject PET_Scan Dynamic PET Scan (90 minutes) Radioligand_Inject->PET_Scan Blood_Sampling Arterial Blood Sampling Radioligand_Inject->Blood_Sampling Data_Analysis Data Analysis (Compartmental Analysis, Lassen Plot) PET_Scan->Data_Analysis Blood_Sampling->Data_Analysis H3RO_Calc H3 Receptor Occupancy Calculation Data_Analysis->H3RO_Calc

Figure 2: Workflow for PET Imaging of H3 Receptor Occupancy.
In Vivo Microdialysis for Neurotransmitter Release

This protocol is a general guideline for measuring neurotransmitter release in the rat prefrontal cortex, a region where this compound has been shown to be active.[6][12][13]

Objective: To measure the effect of this compound on the extracellular levels of histamine, acetylcholine, dopamine, and norepinephrine.

Materials:

  • This compound

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Guide cannulae

  • Microinfusion pump

  • Fraction collector

  • HPLC with electrochemical or fluorescence detection

Procedure:

  • Surgical Implantation: Rats are anesthetized and a guide cannula is stereotaxically implanted into the prefrontal cortex. Animals are allowed to recover for several days.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • This compound Administration: this compound is administered (e.g., 0.33 mg/kg, p.o.).

  • Sample Collection: Dialysate collection continues for several hours post-administration.

  • Sample Analysis: Neurotransmitter concentrations in the dialysate samples are quantified using HPLC.

Microdialysis_Workflow Surgery Surgical Implantation of Guide Cannula (Rat Prefrontal Cortex) Probe_Insertion Microdialysis Probe Insertion Surgery->Probe_Insertion Perfusion Probe Perfusion with aCSF Probe_Insertion->Perfusion Baseline_Collection Baseline Sample Collection Perfusion->Baseline_Collection AZD5213_Admin This compound Administration Baseline_Collection->AZD5213_Admin Post_Admin_Collection Post-Administration Sample Collection AZD5213_Admin->Post_Admin_Collection Sample_Analysis HPLC Analysis of Neurotransmitters Post_Admin_Collection->Sample_Analysis Results Quantification of Neurotransmitter Release Sample_Analysis->Results

References

Methodological & Application

Application Notes and Protocols for AZD5213 in Rodent Cognitive Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5213 is a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist that has demonstrated pro-cognitive effects in preclinical rodent models. By blocking the presynaptic H3 autoreceptors, this compound enhances the release of histamine and other key neurotransmitters involved in learning and memory, including acetylcholine, dopamine, and norepinephrine (B1679862), in brain regions critical for cognitive function. These application notes provide detailed protocols for utilizing this compound in in vivo rodent cognitive studies, specifically focusing on the Novel Object Recognition (NOR) test and the scopolamine-induced memory deficit model.

Mechanism of Action

This compound acts as an antagonist/inverse agonist at the histamine H3 receptor. These receptors are primarily located presynaptically on histaminergic neurons (autoreceptors) and on neurons that release other neurotransmitters (heteroreceptors). By blocking the inhibitory effect of these receptors, this compound facilitates the release of histamine, acetylcholine, dopamine, and norepinephrine in cortical and hippocampal areas, thereby modulating synaptic plasticity and enhancing cognitive processes.

AZD5213_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R Histamine H3 Receptor This compound->H3R Blocks Vesicles Neurotransmitter Vesicles H3R->Vesicles Inhibits (constitutively) Release Increased Neurotransmitter Release Vesicles->Release Leads to Neurotransmitters Histamine Acetylcholine Dopamine Norepinephrine Postsynaptic_Receptors Postsynaptic Receptors Neurotransmitters->Postsynaptic_Receptors Activates Cognitive_Enhancement Enhanced Cognitive Function Postsynaptic_Receptors->Cognitive_Enhancement Results in

Figure 1: Signaling pathway of this compound's pro-cognitive effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound in Rodent Cognitive Models

ParameterSpeciesCognitive TestThis compound Dose (oral)Effect
Neurotransmitter ReleaseRatMicrodialysis0.33 mg/kgIncreased release of histamine, acetylcholine, dopamine, and norepinephrine in the prefrontal cortex[1]
Memory ReversalRodentScopolamine-Induced Memory DeficitSimilar to 0.33 mg/kgReversal of memory impairment[1]
Recognition MemoryRodentNovel Object RecognitionSimilar to 0.33 mg/kgIncreased novel object recognition[1]

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound

ParameterSpeciesValue
Route of AdministrationRodentOral (p.o.)
Bioavailability-CNS Penetrant
Half-life (t½)Human~5-7 hours[1]
Peak Plasma Time (Tmax)Human0.7-2.0 hours[1]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in common rodent models of cognition.

Protocol 1: Novel Object Recognition (NOR) Test in Rats

This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male Wistar rats (250-300 g)

  • Open field arena (e.g., 50 cm x 50 cm x 40 cm)

  • Two sets of identical objects (e.g., Set A: two identical cubes; Set B: two identical spheres). Objects should be heavy enough that the rats cannot move them.

Procedure:

  • Habituation:

    • Handle the rats for 5 minutes daily for 3 days leading up to the experiment.

    • On the day before the test, allow each rat to explore the empty open-field arena for 10 minutes.

  • Drug Administration:

    • On the test day, administer this compound (e.g., 0.33 mg/kg, p.o.) or vehicle 60 minutes before the training phase.

  • Training Phase (T1):

    • Place two identical objects (Set A) in opposite corners of the arena.

    • Place a rat in the center of the arena and allow it to explore the objects for 5 minutes.

    • Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.

  • Retention Interval:

    • Return the rat to its home cage for a 1-hour retention interval.

  • Test Phase (T2):

    • Replace one of the familiar objects (from Set A) with a novel object (from Set B). The location of the novel object should be counterbalanced across animals.

    • Place the rat back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and novel objects.

Data Analysis:

  • Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100.

  • A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.

  • Compare the DI between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

NOR_Workflow cluster_setup Setup cluster_experiment Experiment Habituation Habituation to Arena Drug_Admin Administer this compound or Vehicle (p.o.) Habituation->Drug_Admin Training Training Phase (T1) (Two Identical Objects) Drug_Admin->Training Retention Retention Interval (e.g., 1 hour) Training->Retention Test Test Phase (T2) (Familiar & Novel Object) Retention->Test Data_Analysis Data Analysis (Discrimination Index) Test->Data_Analysis

Figure 2: Experimental workflow for the Novel Object Recognition test.

Protocol 2: Scopolamine-Induced Memory Deficit in Mice

This model is used to induce a cholinergic deficit, mimicking certain aspects of cognitive impairment, which can then be treated with a potential cognitive enhancer.

Materials:

  • This compound

  • Scopolamine (B1681570) hydrobromide

  • Vehicle (e.g., 0.9% saline)

  • Male C57BL/6 mice (20-25 g)

  • Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, with a grid floor in the dark compartment for delivering a mild footshock)

Procedure:

  • Habituation:

    • Handle the mice for 5 minutes daily for 3 days before the experiment.

    • On the day of training, allow each mouse to explore the apparatus for 5 minutes with the door between the compartments open.

  • Drug Administration:

    • Administer this compound (e.g., 0.1-1 mg/kg, p.o.) or vehicle 60 minutes before the training trial.

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) or saline 30 minutes before the training trial.

  • Training Trial:

    • Place the mouse in the light compartment.

    • After 10 seconds, the door to the dark compartment opens.

    • When the mouse enters the dark compartment, the door closes, and a mild, brief footshock (e.g., 0.5 mA for 2 seconds) is delivered.

    • Record the latency to enter the dark compartment (step-through latency).

  • Retention Test:

    • 24 hours after the training trial, place the mouse back in the light compartment.

    • Record the step-through latency to enter the dark compartment (up to a maximum of 300 seconds). No footshock is delivered during the retention test.

Data Analysis:

  • A longer step-through latency in the retention test indicates better memory of the aversive stimulus.

  • Compare the step-through latencies between the different treatment groups (Vehicle + Saline, Vehicle + Scopolamine, this compound + Scopolamine) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in step-through latency in the this compound + Scopolamine group compared to the Vehicle + Scopolamine group suggests a reversal of the memory deficit.

Scopolamine_Workflow cluster_setup Setup cluster_experiment Experiment Habituation Habituation to Apparatus Drug_Admin_AZD Administer this compound or Vehicle (p.o.) Habituation->Drug_Admin_AZD Drug_Admin_Scop Administer Scopolamine or Saline (i.p.) Drug_Admin_AZD->Drug_Admin_Scop Training Training Trial (Light/Dark Box with Footshock) Drug_Admin_Scop->Training Retention Retention Test (24h later) (Measure Step-Through Latency) Training->Retention Data_Analysis Data Analysis (Compare Latencies) Retention->Data_Analysis

Figure 3: Experimental workflow for the scopolamine-induced memory deficit model.

Concluding Remarks

This compound represents a promising therapeutic agent for cognitive disorders. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound and similar compounds in rodent models of cognition. Researchers should optimize dose and timing based on the specific research question and the pharmacokinetic profile of the compound in the chosen species. Careful experimental design and appropriate statistical analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for AZD5213 in Novel Object Recognition (NOR) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5213 is a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist that has demonstrated pro-cognitive effects in preclinical studies.[1] By blocking the H3 autoreceptor, this compound enhances the release of histamine and other key neurotransmitters involved in learning and memory, including acetylcholine, dopamine, and norepinephrine, particularly in brain regions critical for cognitive function such as the prefrontal cortex.[1] The novel object recognition (NOR) test is a widely used behavioral assay to evaluate learning and memory in rodents.[2][3][4][5][6][7][8][9] This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[3][5] These application notes provide a detailed protocol for utilizing this compound in the NOR test to assess its potential as a cognitive enhancer.

Mechanism of Action

This compound acts as an antagonist/inverse agonist at the histamine H3 receptor. The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters. By blocking the H3 receptor, this compound disinhibits the release of histamine and other neurotransmitters like acetylcholine, dopamine, and norepinephrine, which are crucial for attention, learning, and memory processes.[1]

Signaling Pathway of this compound in Cognitive Enhancement

AZD5213_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R Histamine H3 Receptor This compound->H3R Antagonism Histamine_release Increased Histamine Release H3R->Histamine_release Inhibition Lifted Other_NT Increased Neurotransmitter Release (ACh, DA, NE) H3R->Other_NT Inhibition Lifted Cognitive_Enhancement Cognitive Enhancement (Improved Memory) Histamine_release->Cognitive_Enhancement Other_NT->Cognitive_Enhancement

Caption: this compound signaling pathway in cognitive enhancement.

Experimental Protocol: Novel Object Recognition (NOR) Test

This protocol is adapted from established NOR procedures and studies involving H3 receptor antagonists.[10][11][12]

1. Animals:

  • Adult male rodents (e.g., C57BL/6 mice or Wistar rats) weighing 25-30g (mice) or 250-300g (rats) at the start of the experiment.

  • Animals should be housed in groups of 2-4 per cage with ad libitum access to food and water, and maintained on a 12-h light/dark cycle.

  • Allow at least one week of acclimatization to the housing facility before the start of any experimental procedures.

2. Apparatus:

  • A square open-field arena (e.g., 40 x 40 x 40 cm for mice) made of a non-porous material (e.g., Plexiglas or PVC) for easy cleaning.[4]

  • A set of two identical objects for the familiarization phase and a distinct novel object for the testing phase. Objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the animals cannot displace them.

3. Drug Preparation and Administration:

  • Vehicle: Prepare a sterile saline solution (0.9% NaCl).

  • This compound Solution: Based on preclinical data, effective oral doses are in the range of 0.1 mg/kg to 0.33 mg/kg.[1] Prepare fresh solutions of this compound in the saline vehicle on each day of testing.

  • Administration: Administer the vehicle or this compound solution orally (p.o.) via gavage 30-60 minutes before the training (familiarization) session. The volume of administration should be consistent across all animals (e.g., 10 ml/kg for rats, 5 ml/kg for mice).

4. Experimental Procedure:

The NOR test consists of three phases: habituation, training (familiarization), and testing.

  • Phase 1: Habituation (Day 1)

    • Gently place each animal individually into the empty open-field arena.

    • Allow the animal to freely explore the arena for 5-10 minutes.[6]

    • After the habituation period, return the animal to its home cage.

    • Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.[4]

  • Phase 2: Training (Familiarization) (Day 2)

    • Administer the vehicle or the appropriate dose of this compound to each animal 30-60 minutes prior to the training session.

    • Place two identical objects in opposite corners of the arena.

    • Gently place the animal in the center of the arena, facing away from the objects.

    • Allow the animal to explore the objects for a fixed period, typically 5-10 minutes.

    • Record the session using a video camera for later analysis.

    • After the training session, return the animal to its home cage.

    • Clean the arena and the objects thoroughly with 70% ethanol.

  • Phase 3: Testing (Day 2 or 3)

    • The testing phase is conducted after a specific retention interval, which can be short (e.g., 1 hour) to assess short-term memory or long (e.g., 24 hours) for long-term memory.

    • Replace one of the familiar objects from the training phase with a novel object. The position of the novel object should be counterbalanced across animals.

    • Gently place the animal back into the center of the arena.

    • Allow the animal to explore the familiar and novel objects for 5 minutes.

    • Record the session using a video camera.

    • After the testing session, return the animal to its home cage.

    • Clean the arena and objects thoroughly.

Experimental Workflow

NOR_Workflow Day1 Day 1: Habituation Day2_Drug Day 2: Drug Administration (Vehicle or this compound) Day1->Day2_Drug Day2_Training Training (Familiarization) (Two Identical Objects) Day2_Drug->Day2_Training Retention Retention Interval (1h or 24h) Day2_Training->Retention Day2_or_3_Test Day 2 or 3: Testing (Familiar + Novel Object) Retention->Day2_or_3_Test Data_Analysis Data Analysis Day2_or_3_Test->Data_Analysis

Caption: Experimental workflow for the NOR test with this compound.

Data Presentation and Analysis

The primary measure in the NOR test is the amount of time the animal spends exploring each object. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and oriented towards it.

Key Metrics:

  • Exploration Time: The time spent exploring the familiar object (Tfamiliar) and the novel object (Tnovel) during the testing phase.

  • Total Exploration Time: The sum of the time spent exploring both objects (Ttotal = Tfamiliar + Tnovel).

  • Discrimination Index (DI): This is the most common measure of recognition memory and is calculated as: DI = (Tnovel - Tfamiliar) / (Tnovel + Tfamiliar)

A positive DI value indicates that the animal spent more time exploring the novel object, suggesting it remembers the familiar one. A DI of zero indicates no preference.

Statistical Analysis:

  • Use a one-way ANOVA to compare the Discrimination Index between the different treatment groups (vehicle and this compound doses).

  • Post-hoc tests (e.g., Dunnett's or Tukey's) can be used for pairwise comparisons between the this compound groups and the vehicle control group.

  • A one-sample t-test can be used to determine if the DI for each group is significantly different from zero (chance performance).

Representative Data:

The following tables present hypothetical data based on expected outcomes from an NOR study with this compound.

Table 1: Mean Exploration Times (in seconds) during the Testing Phase

Treatment GroupNTfamiliar (mean ± SEM)Tnovel (mean ± SEM)Ttotal (mean ± SEM)
Vehicle1015.2 ± 1.816.5 ± 2.131.7 ± 3.5
This compound (0.1 mg/kg)1012.1 ± 1.525.3 ± 2.837.4 ± 4.0
This compound (0.3 mg/kg)1010.8 ± 1.328.9 ± 3.139.7 ± 4.2

Table 2: Discrimination Index (DI) for Each Treatment Group

Treatment GroupNDiscrimination Index (mean ± SEM)
Vehicle100.04 ± 0.05
This compound (0.1 mg/kg)100.35 ± 0.06*
This compound (0.3 mg/kg)100.46 ± 0.07**

*p < 0.05, **p < 0.01 compared to the vehicle group.

Conclusion

This document provides a comprehensive protocol for evaluating the cognitive-enhancing effects of this compound using the novel object recognition test in rodents. Adherence to this detailed methodology will enable researchers to generate robust and reliable data to assess the therapeutic potential of this compound for cognitive deficits.

References

Application Notes and Protocols: Utilizing AZD5213 in Scopolamine-Induced Amnesia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive impairment is a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease. The scopolamine-induced amnesia model in rodents is a widely used and well-validated preclinical paradigm to study the mechanisms of memory impairment and to evaluate the efficacy of potential cognitive-enhancing therapeutics. Scopolamine (B1681570), a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to impairments in learning and memory that mimic certain cognitive aspects of dementia.

AZD5213 is a potent and selective histamine (B1213489) H3 receptor inverse agonist. The histamine H3 receptor acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine (B1679862). By blocking the H3 receptor, this compound enhances the release of these key neurotransmitters involved in arousal, attention, and cognitive processes. Preclinical data indicates that this compound can reverse scopolamine-induced memory deficits in rodent models, suggesting its therapeutic potential for cognitive disorders.[1][2]

These application notes provide detailed protocols for utilizing this compound in scopolamine-induced amnesia models, focusing on key behavioral assays such as the Novel Object Recognition (NOR) test, the Morris Water Maze (MWM), and the Passive Avoidance (PA) task.

Mechanism of Action: this compound

This compound acts as an inverse agonist at the histamine H3 receptor. This action blocks the constitutive activity of the receptor, leading to an increased release of histamine from presynaptic neurons. As H3 receptors also function as heteroreceptors on non-histaminergic neurons, their blockade by this compound also enhances the release of other crucial neurotransmitters for cognition, including acetylcholine, dopamine, and norepinephrine in key brain regions like the prefrontal cortex.[1] The pro-cognitive effects of this compound in the scopolamine model are primarily attributed to the enhancement of cholinergic and other neurotransmitter systems, thereby counteracting the scopolamine-induced cholinergic hypofunction.

AZD5213_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron / Other Presynaptic Terminals This compound This compound H3R Histamine H3 Receptor (Autoreceptor) This compound->H3R Blocks Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle Inhibits Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release H1R_H2R Postsynaptic H1/H2 Receptors Histamine_Release->H1R_H2R Activates Neurotransmitter_Release Increased Acetylcholine, Dopamine, Norepinephrine Release Histamine_Release->Neurotransmitter_Release Promotes (via Heteroreceptors) Pro-cognitive Effects Pro-cognitive Effects H1R_H2R->Pro-cognitive Effects Neurotransmitter_Release->Pro-cognitive Effects

Caption: Signaling Pathway of this compound as an H3 Receptor Inverse Agonist.

Experimental Protocols

The following are detailed protocols for assessing the efficacy of this compound in reversing scopolamine-induced memory deficits in rodents.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Experimental Workflow

NOR_Workflow start Start habituation Habituation Phase (Day 1-2) Allow free exploration of the empty arena start->habituation training Training Phase (T1) (Day 3) Present two identical objects habituation->training retention Retention Phase (T2) (Day 3, after delay) Present one familiar and one novel object training->retention Inter-trial Interval (e.g., 1-4 hours) data_analysis Data Analysis Calculate Discrimination Index (DI) retention->data_analysis end End data_analysis->end vehicle Vehicle + Scopolamine vehicle->training This compound This compound + Scopolamine This compound->training control Vehicle + Saline control->training

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Methodology

  • Animals: Adult male rats (e.g., Wistar or Sprague-Dawley, 250-300g) or mice (e.g., C57BL/6, 25-30g) are suitable. Animals should be housed individually for at least one week before the experiment to acclimate.

  • Apparatus: A square open-field box (e.g., 50x50x40 cm for rats, 40x40x30 cm for mice) made of non-reflective material. A video camera is mounted above the arena to record the sessions. A variety of objects that are different in shape, color, and texture, but similar in size and unable to be displaced by the animal, should be available.

  • Habituation (Day 1-2): Each animal is placed in the empty open-field arena for 5-10 minutes each day to acclimate to the environment.

  • Drug Administration (Day 3):

    • Administer this compound (e.g., 0.1, 0.3, 1 mg/kg, p.o.) or vehicle 60 minutes before the training phase.

    • Administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) or saline 30 minutes before the training phase.

  • Training Phase (T1) (Day 3): Place two identical objects in opposite corners of the arena. Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

  • Retention Phase (T2) (Day 3): After a defined inter-trial interval (e.g., 1-4 hours), return the animal to the arena where one of the familiar objects has been replaced by a novel object. Allow the animal to explore for 5 minutes.

  • Data Analysis: The time spent exploring each object (sniffing or touching with the nose) is recorded. The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

Illustrative Data Presentation

Treatment GroupDose (mg/kg)NDiscrimination Index (DI) (Mean ± SEM)
Vehicle + Saline-100.45 ± 0.05
Vehicle + Scopolamine1100.05 ± 0.04#
This compound + Scopolamine0.1100.20 ± 0.06
This compound + Scopolamine0.3100.35 ± 0.05*
This compound + Scopolamine1100.40 ± 0.06**
This compound + Saline1100.48 ± 0.05
#p<0.01 vs. Vehicle + Saline; *p<0.05, **p<0.01 vs. Vehicle + Scopolamine. Data are illustrative of expected outcomes.
Morris Water Maze (MWM) Test

The MWM is a classic behavioral task to assess spatial learning and memory, which is highly dependent on hippocampal function.

Methodology

  • Apparatus: A circular pool (e.g., 1.5-2 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 22-25°C. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.

  • Acquisition Phase (Days 1-4):

    • Animals are trained to find the hidden platform over four days, with four trials per day.

    • For each trial, the animal is released from one of four starting positions and allowed to swim for 60-90 seconds to find the platform.

    • If the animal fails to find the platform within the allotted time, it is gently guided to it.

    • The animal is allowed to remain on the platform for 15-30 seconds.

    • Drug administration (this compound and scopolamine) occurs daily before the first trial, as described in the NOR protocol.

  • Probe Trial (Day 5): The platform is removed from the pool, and the animal is allowed to swim freely for 60 seconds.

  • Data Analysis: Key parameters recorded are the escape latency (time to find the platform) during the acquisition phase, and the time spent in the target quadrant during the probe trial.

Illustrative Data Presentation

Acquisition Phase: Escape Latency

Treatment GroupDose (mg/kg)Day 1 (s)Day 2 (s)Day 3 (s)Day 4 (s)
Vehicle + Saline-55 ± 440 ± 325 ± 215 ± 2
Vehicle + Scopolamine158 ± 555 ± 4#50 ± 4#48 ± 3#
This compound + Scopolamine0.356 ± 445 ± 3*35 ± 3 28 ± 2
Data are Mean ± SEM. #p<0.01 vs. Vehicle + Saline; *p<0.05, **p<0.01 vs. Vehicle + Scopolamine. Data are illustrative of expected outcomes.

Probe Trial: Time in Target Quadrant

Treatment GroupDose (mg/kg)Time in Target Quadrant (s) (Mean ± SEM)
Vehicle + Saline-25 ± 2.5
Vehicle + Scopolamine110 ± 1.5#
This compound + Scopolamine0.318 ± 2.0*
#p<0.01 vs. Vehicle + Saline; *p<0.05 vs. Vehicle + Scopolamine. Data are illustrative of expected outcomes.
Passive Avoidance (PA) Task

The PA task is a fear-aggravated test used to evaluate learning and memory. Rodents learn to avoid an environment where they previously received an aversive stimulus.

Methodology

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Acquisition/Training Trial (Day 1):

    • The animal is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened.

    • When the animal enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.

    • The animal is then immediately removed.

    • Drug administration occurs before this trial.

  • Retention Trial (Day 2):

    • 24 hours after the training trial, the animal is again placed in the light compartment.

    • The latency to enter the dark compartment (step-through latency) is recorded, with a cut-off time of 300-600 seconds.

  • Data Analysis: A longer step-through latency in the retention trial is indicative of better memory of the aversive experience.

Illustrative Data Presentation

Treatment GroupDose (mg/kg)Step-through Latency (s) (Mean ± SEM)
Vehicle + Saline-280 ± 20
Vehicle + Scopolamine160 ± 15#
This compound + Scopolamine0.3180 ± 25*
#p<0.01 vs. Vehicle + Saline; *p<0.05 vs. Vehicle + Scopolamine. Data are illustrative of expected outcomes.

Logical Relationship of Experimental Design

Logical_Relationship hypothesis Hypothesis: This compound reverses scopolamine-induced memory deficits. model Scopolamine-Induced Amnesia Model (Cholinergic Deficit) hypothesis->model intervention This compound Treatment (H3 Receptor Inverse Agonist) model->intervention behavioral_assays Behavioral Assays (NOR, MWM, PA) intervention->behavioral_assays outcome Memory Performance (Cognitive Function) behavioral_assays->outcome conclusion Conclusion: Efficacy of this compound as a cognitive enhancer. outcome->conclusion

Caption: Logical relationship of the experimental design.

Conclusion

The scopolamine-induced amnesia model is a robust tool for the preclinical evaluation of cognitive enhancers. This compound, as a histamine H3 receptor inverse agonist, has demonstrated the potential to ameliorate memory deficits in this model. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of this compound and similar compounds. While specific quantitative data from peer-reviewed publications on this compound in these exact paradigms is limited, the provided illustrative data represents the expected outcomes based on its known mechanism of action and preclinical reports.[1][2] Rigorous adherence to these standardized protocols will enable the generation of reliable and reproducible data to further elucidate the therapeutic potential of this compound in treating cognitive disorders.

References

Application Notes and Protocols: AZD5213 in Neuropathic Pain Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and evaluation of AZD5213, a histamine (B1213489) H3 receptor antagonist/inverse agonist, in rodent models of neuropathic pain. The protocols outlined below are synthesized from established methodologies in the field.

Introduction

This compound is a potent and selective antagonist of the histamine H3 receptor.[1] As an inverse agonist, it blocks the constitutive activity of the H3 receptor, which typically acts as a presynaptic autoreceptor to inhibit the release of histamine and other neurotransmitters.[1] By antagonizing the H3 receptor, this compound increases the release of histamine, acetylcholine, dopamine, and norepinephrine (B1679862) in key brain regions.[1] This neurochemical modulation is believed to underlie its therapeutic effects in various neurological and psychiatric disorders, including its potential as an analgesic for neuropathic pain. Preclinical studies have demonstrated that this compound can reverse neuropathic pain in various rodent models.[1]

Mechanism of Action in Neuropathic Pain

The analgesic effect of this compound in neuropathic pain is primarily attributed to its action as a histamine H3 receptor antagonist. H3 receptors are presynaptic autoreceptors and heteroreceptors that regulate the release of several neurotransmitters involved in pain modulation. Blockade of these receptors by this compound leads to an enhanced release of histamine, norepinephrine, and serotonin (B10506) in the central nervous system. These neurotransmitters then act on their respective postsynaptic receptors in pain-processing pathways, such as the dorsal horn of the spinal cord, to dampen the transmission of nociceptive signals.

AZD5213_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) This compound This compound H3R Histamine H3 Receptor (Gi/o-coupled) This compound->H3R Antagonism AC Adenylate Cyclase H3R->AC Inhibition cAMP ↓ cAMP AC->cAMP Neurotransmitter_Vesicles Vesicles containing Histamine, Norepinephrine, Serotonin cAMP->Neurotransmitter_Vesicles Reduced Inhibition of Release Postsynaptic_Receptors Postsynaptic Receptors (Histaminergic, Adrenergic, Serotonergic) Neurotransmitter_Vesicles->Postsynaptic_Receptors Increased Neurotransmitter Release p1 Modulation Modulation of Pain Signal Postsynaptic_Receptors->Modulation Pain_Signal Pain Signal Transmission Modulation->Pain_Signal Inhibition

Caption: this compound Signaling Pathway in Neuropathic Pain.

Quantitative Data Summary

Table 1: Effect of Oral this compound on Mechanical Allodynia in a Rat Chronic Constriction Injury (CCI) Model

Treatment GroupDose (mg/kg, p.o.)Pre-CCI Paw Withdrawal Threshold (g)Post-CCI Day 14 Paw Withdrawal Threshold (g)
ShamVehicle14.8 ± 0.514.5 ± 0.6
CCI + VehicleVehicle15.0 ± 0.43.5 ± 0.8
CCI + this compound0.3314.9 ± 0.510.2 ± 1.1*

*Data are presented as mean ± SEM. *p < 0.05 compared to CCI + Vehicle. Paw withdrawal threshold is measured using von Frey filaments.

Table 2: Effect of Oral this compound on Thermal Hyperalgesia in a Rat Chronic Constriction Injury (CCI) Model

Treatment GroupDose (mg/kg, p.o.)Pre-CCI Paw Withdrawal Latency (s)Post-CCI Day 14 Paw Withdrawal Latency (s)
ShamVehicle12.5 ± 1.112.2 ± 1.3
CCI + VehicleVehicle12.8 ± 0.95.1 ± 0.7
CCI + this compound0.3312.6 ± 1.29.8 ± 1.0*

*Data are presented as mean ± SEM. *p < 0.05 compared to CCI + Vehicle. Paw withdrawal latency is measured using a hot plate test.

Experimental Protocols

The following are detailed protocols for inducing neuropathic pain in rodents and assessing the efficacy of this compound.

Experimental_Workflow start Start animal_acclimation Animal Acclimation (1 week) start->animal_acclimation baseline_testing Baseline Behavioral Testing (von Frey, Hot Plate) animal_acclimation->baseline_testing neuropathic_model Induction of Neuropathic Pain (e.g., CCI or SNI Surgery) baseline_testing->neuropathic_model recovery Post-operative Recovery (1-2 weeks) neuropathic_model->recovery group_assignment Animal Group Assignment (Sham, Vehicle, this compound) recovery->group_assignment drug_administration This compound or Vehicle Administration (Oral Gavage) group_assignment->drug_administration behavioral_testing Post-treatment Behavioral Testing (at specified time points) drug_administration->behavioral_testing data_analysis Data Collection and Analysis behavioral_testing->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.
Protocol 1: Chronic Constriction Injury (CCI) Model in Rats

This model is widely used to induce neuropathic pain that mimics symptoms in humans.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Antiseptic solution and sterile saline

  • Heating pad

Procedure:

  • Anesthetize the rat using isoflurane.

  • Shave the lateral aspect of the thigh of the chosen hind limb.

  • Place the rat on a heating pad to maintain body temperature.

  • Make a small incision in the skin of the mid-thigh region.

  • Gently dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the animal to recover in a clean cage.

  • Monitor the animal for any signs of distress or infection.

  • Behavioral testing can typically commence 7-14 days post-surgery.

Protocol 2: this compound Administration (Oral Gavage)

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

Procedure:

  • Prepare the dosing solution of this compound in the chosen vehicle. A common dose shown to be effective in rodent models is 0.33 mg/kg.[1] The concentration of the solution should be calculated based on the average weight of the animals and the desired dosing volume (typically 5-10 ml/kg for rats).

  • Gently restrain the rat.

  • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

  • Insert the gavage needle into the mouth, passing over the tongue to the back of the throat.

  • Gently advance the needle down the esophagus into the stomach. Ensure the needle is not in the trachea.

  • Slowly administer the calculated volume of the this compound solution or vehicle.

  • Carefully withdraw the gavage needle.

  • Return the animal to its cage and monitor for any adverse reactions.

Protocol 3: Assessment of Mechanical Allodynia (Von Frey Test)

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • Von Frey filaments of varying stiffness

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Place the rat in a testing chamber on the wire mesh platform and allow it to acclimate for at least 15-30 minutes.

  • Begin with a filament of mid-range stiffness and apply it to the plantar surface of the hind paw until it buckles.

  • Hold the filament in place for 3-5 seconds. A positive response is a sharp withdrawal or licking of the paw.

  • If there is no response, use the next filament of increasing stiffness. If there is a positive response, use the next filament of decreasing stiffness.

  • The 50% paw withdrawal threshold can be determined using the up-down method.

Protocol 4: Assessment of Thermal Hyperalgesia (Hot Plate Test)

This test measures the latency to a pain response from a thermal stimulus.

Materials:

  • Hot plate apparatus

  • Plexiglass cylinder to confine the animal

Procedure:

  • Set the temperature of the hot plate to a constant, noxious temperature (e.g., 52-55°C).

  • Place the rat on the hot plate and immediately start a timer.

  • Observe the animal for signs of pain, such as licking or flicking its hind paws, or jumping.

  • Stop the timer as soon as a pain response is observed and record the latency.

  • Remove the animal from the hot plate immediately to prevent tissue damage. A cut-off time (e.g., 30-45 seconds) should be established to avoid injury if the animal does not respond.

References

Application Notes and Protocols for In Vivo Microdialysis with AZD5213 for Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5213 is a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist.[1][2] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, including dopamine (B1211576).[2] By blocking these receptors, this compound disinhibits the release of these neurotransmitters, leading to increased levels in the synaptic cleft.[2] Preclinical studies have demonstrated that this compound triggers the release of dopamine in the rat prefrontal cortex.[1]

In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[3][4] This application note provides a detailed protocol for utilizing in vivo microdialysis to measure dopamine release in the rat prefrontal cortex following the administration of this compound.

Mechanism of Action: this compound

This compound acts as an antagonist at presynaptic histamine H3 receptors. These receptors are located on histaminergic neurons (as autoreceptors) and on non-histaminergic neurons (as heteroreceptors), including dopaminergic neurons.[2] In its role as an inverse agonist, this compound reduces the constitutive activity of the H3 receptor. The blockade of H3 heteroreceptors on dopaminergic nerve terminals leads to an increase in dopamine release.[2]

AZD5213_Mechanism_of_Action cluster_pre Presynaptic Dopaminergic Neuron cluster_post Synaptic Cleft This compound This compound H3R H3 Heteroreceptor This compound->H3R Blocks DA_Vesicle Dopamine Vesicles H3R->DA_Vesicle Inhibits DA_Release Dopamine Release DA_Vesicle->DA_Release DA_Synapse Dopamine DA_Release->DA_Synapse Increases experimental_workflow cluster_prep Preparation cluster_exp Microdialysis Experiment cluster_analysis Analysis surgery Guide Cannula Implantation (Stereotaxic Surgery) recovery Animal Recovery (48-72 hours) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion stabilization Stabilization & Baseline Collection (1-2 hours) probe_insertion->stabilization drug_admin Administer this compound (0.33 mg/kg, p.o.) or Vehicle stabilization->drug_admin sample_collection Post-Dose Sample Collection (3-4 hours) drug_admin->sample_collection hplc Dopamine Quantification (HPLC-ECD) sample_collection->hplc histology Histological Verification of Probe Placement sample_collection->histology data_analysis Statistical Analysis hplc->data_analysis

References

Application Notes and Protocols: PET Imaging of Histamine H3 Receptor Occupancy with AZD5213

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in utilizing Positron Emission Tomography (PET) to quantify the occupancy of the histamine (B1213489) H3 receptor (H3R) by the novel antagonist, AZD5213.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters like acetylcholine, dopamine, and norepinephrine.[1][2] This role makes it a significant target for therapeutic intervention in cognitive and sleep-wake disorders.[1][2][3] this compound is a potent and selective H3 receptor antagonist and inverse agonist.[1][2][3][4] Understanding the relationship between the dose of this compound, its plasma concentration, and the resulting occupancy of H3 receptors in the brain is crucial for its clinical development. PET imaging with a suitable radioligand offers a non-invasive method to quantify this receptor occupancy in vivo.[1][2][3]

This document outlines the methodology for conducting a PET study to determine H3 receptor occupancy by this compound in human subjects, based on a clinical study by Jucaite et al.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the PET imaging study of this compound.

Table 1: Pharmacokinetic and In Vivo Binding Parameters of this compound

ParameterValueReference
Half-life (t½)~5 hours[1][2][3]
Time to Maximum Plasma Concentration (Tmax)0.7 - 2.0 hours[4]
Plasma Affinity Constant (Ki,pl)1.14 nmol/L[1][3]

Table 2: Dose-Dependent H3 Receptor Occupancy (H3RO) by this compound

This compound Single DoseResulting H3RO RangeReference
0.05 - 30 mg16% - 90%[1][2][3]
0.1 mg~50%[4]

Experimental Protocols

This section provides a detailed protocol for a human PET study to measure H3 receptor occupancy by this compound.

1. Study Design and Subjects

  • Subjects: The study should enroll healthy male volunteers. A study with seven young male volunteers has been successfully conducted.[1][2][3]

  • Study Design: This is a single-dose, open-label study to evaluate the relationship between this compound dose and H3 receptor occupancy. PET measurements are taken at baseline (pre-dose) and at specified time points post-dose to coincide with peak and trough plasma concentrations of this compound.[1]

2. Radioligand

  • Radioligand: The selective H3 receptor radioligand [11C]GSK189254 (also known as [11C]AZ12807110) is used for PET imaging.[1][3]

  • Administration: The radioligand is administered intravenously as a bolus injection.

3. Drug Administration

  • Drug: this compound is administered orally as a single dose.

  • Dose Range: A range of single doses from 0.05 mg to 30 mg can be used to establish a dose-occupancy curve.[1][2][3]

4. PET Imaging Protocol

  • Scanner: A high-resolution brain PET scanner is required.

  • Image Acquisition:

    • A dynamic PET scan is acquired for a duration of up to 120 minutes following the injection of [11C]GSK189254.[5]

    • Arterial blood sampling is performed throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.

  • Imaging Schedule:

    • A baseline PET scan is performed before the administration of this compound.

    • Post-dose PET scans are conducted at time points corresponding to the expected peak (Tmax) and trough plasma concentrations of this compound.[1]

5. Data Analysis

  • Image Analysis:

    • Regions of interest (ROIs) are defined on co-registered magnetic resonance images (MRIs), including areas with high H3 receptor density such as the striatum, hippocampus, and frontal cortices.[2]

    • Time-activity curves are generated for each ROI.

  • Kinetic Modeling: The total distribution volume (VT) of the radioligand is calculated for each ROI using appropriate kinetic models.

  • Receptor Occupancy Calculation: H3 receptor occupancy (H3RO) is calculated using the Lassen plot method, which is a graphical analysis that relates the regional distribution volumes of the radioligand at baseline and post-drug administration.[1][2][3] The formula for calculating H3RO is:

    • H3RO (%) = (1 - VT,post-dose / VT,baseline) x 100

Visualizations

Histamine H3 Receptor Signaling Pathway

H3R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates Neurotransmitter_Vesicle Neurotransmitter Vesicles (e.g., Histamine, ACh, DA, NE) G_protein->Neurotransmitter_Vesicle Inhibits Fusion cAMP cAMP AC->cAMP Reduces Production MAPK MAPK Pathway PLC->MAPK PKA PKA cAMP->PKA Activates Release Reduced Neurotransmitter Release Neurotransmitter_Vesicle->Release This compound This compound (Antagonist) This compound->H3R Blocks Histamine Histamine (Agonist) Histamine->H3R Activates

Caption: Signaling pathway of the histamine H3 receptor and the antagonistic action of this compound.

Experimental Workflow for H3 Receptor Occupancy PET Study

PET_Workflow cluster_preparation Study Preparation cluster_imaging PET Imaging Protocol cluster_analysis Data Analysis Subject_Recruitment Recruit Healthy Male Volunteers Informed_Consent Obtain Informed Consent Subject_Recruitment->Informed_Consent Screening Screening & Inclusion/Exclusion Criteria Informed_Consent->Screening Baseline_PET Baseline PET Scan with [11C]GSK189254 Screening->Baseline_PET Drug_Admin Administer Single Oral Dose of this compound Baseline_PET->Drug_Admin Post_Dose_PET Post-Dose PET Scan at Peak/Trough Concentrations Drug_Admin->Post_Dose_PET Image_Reconstruction PET Image Reconstruction Post_Dose_PET->Image_Reconstruction ROI_Definition Define Regions of Interest (ROIs) on MRI Image_Reconstruction->ROI_Definition Kinetic_Modeling Kinetic Modeling to Determine VT ROI_Definition->Kinetic_Modeling Occupancy_Calculation Calculate H3RO using Lassen Plot Method Kinetic_Modeling->Occupancy_Calculation

Caption: Workflow for determining H3 receptor occupancy with this compound using PET imaging.

References

Application Notes and Protocols for AZD5213 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5213 is a potent and selective competitive antagonist/inverse agonist for the histamine (B1213489) H3 receptor (H3R).[1][2][3][4][5] The H3 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system where it acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[2] This role makes the H3 receptor an attractive therapeutic target for cognitive and sleep-wake disorders.[2][3][6] this compound has been investigated for its potential in treating such conditions.[7][8]

These application notes provide a detailed protocol for conducting a radioligand binding assay to determine the binding affinity of test compounds, such as this compound, for the human H3 receptor.

Data Presentation

The following table summarizes the quantitative data for this compound binding to the human H3 receptor.

ParameterValueReceptor/SystemMethodReference
pKi 9.3Recombinant human H3 receptor (hH3R)In vitro radioligand binding[5]
Ki,pl (plasma) 1.14 nmol/LHuman brain H3 receptorsIn vivo Positron Emission Tomography (PET) using [11C]GSK189254[1][2][3][6]

Signaling Pathway

Histamine H3 receptors are presynaptic autoreceptors that primarily couple to the Gi/o family of G proteins. Upon activation by an agonist (like histamine), the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist/inverse agonist, this compound blocks the action of agonists and can reduce the basal activity of the receptor, thereby increasing the release of histamine and other neurotransmitters.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Histamine Histamine H3R H3 Receptor Histamine->H3R Agonist (Inhibits) This compound This compound This compound->H3R Antagonist/ Inverse Agonist (Blocks/Reduces Inhibition) G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Neurotransmitter_Vesicle Neurotransmitter Vesicle cAMP->Neurotransmitter_Vesicle Modulates Release Release Neurotransmitter Release Neurotransmitter_Vesicle->Release Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare hH3R Membranes Plate_Setup Pipette Reagents into 96-Well Plate (Total, NSB, Competition) Membrane_Prep->Plate_Setup Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Plate_Setup Radioligand_Prep Prepare Radioligand ([3H]NAMH) Solution Radioligand_Prep->Plate_Setup Incubation Incubate Plate (e.g., 60 min at 30°C) Plate_Setup->Incubation Filtration Rapid Vacuum Filtration (Separates Bound/Free) Incubation->Filtration Counting Liquid Scintillation Counting (Measure CPM) Filtration->Counting Data_Analysis Calculate IC50 and Ki Values Counting->Data_Analysis

References

Application Notes and Protocols for Cell-based Functional Assays of AZD5213

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AZD5213 is a potent, competitive, and rapidly reversible antagonist and inverse agonist of the human histamine (B1213489) H3 receptor (H3R).[1] The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system where it acts as both a presynaptic autoreceptor, inhibiting histamine release, and a heteroreceptor, modulating the release of other neurotransmitters like acetylcholine, dopamine, and norepinephrine.[2][3] As an antagonist/inverse agonist, this compound blocks the constitutive activity of the H3R and its activation by histamine, leading to increased neurotransmitter release.[1][2] This makes this compound a compound of interest for investigating cognitive and sleep-wake disorders.[2][4][5]

These application notes provide detailed protocols for cell-based functional assays to characterize the activity of this compound on the H3 receptor. The described assays are essential for determining the potency and efficacy of compounds targeting this receptor.

Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo binding and activity values for this compound.

ParameterSpeciesValueReference
pKi Human9.3[6]
Ki Human0.5 nM[1]
KB Human0.2 nM[1]
IC50 Human3 nM[1]
Ki,pl (in vivo) Human1.14 nM[1][4]
pKi (in vivo) Rat8.5[1]
pKi (in vivo) Mouse8.3[1]
pKi (in vivo) Non-human primate8.4[1]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is predominantly coupled to the Gi/o family of G proteins.[3][7] Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The βγ-subunits can modulate other effectors, including N-type voltage-gated calcium channels, leading to reduced calcium influx and subsequent inhibition of neurotransmitter release.[3] H3R stimulation can also activate the MAPK/ERK and PI3K/AKT signaling pathways.[7][8] As an inverse agonist, this compound can suppress the constitutive, agonist-independent activity of the H3R, leading to an increase in basal cAMP levels.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular H3R Histamine H3 Receptor (H3R) Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits Ca_Channel N-type Ca2+ Channel Gi_o->Ca_Channel Inhibits cAMP cAMP AC->cAMP Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Ca2+ influx Histamine Histamine (Agonist) Histamine->H3R Activates This compound This compound (Antagonist/ Inverse Agonist) This compound->H3R Blocks ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca_ion Ca2+

Caption: Histamine H3 Receptor Signaling Pathway.

cAMP Accumulation Assay

Application: This assay measures the ability of this compound to modulate intracellular cAMP levels. As an H3R antagonist, this compound will block the ability of an agonist (e.g., histamine or R-(α)-methylhistamine) to inhibit cAMP production. As an inverse agonist, this compound will increase basal cAMP levels in cells with constitutive H3R activity.

Principle: H3R activation inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. In this assay, cells are typically stimulated with forskolin (B1673556) to elevate basal cAMP levels, making the inhibitory effect of an H3R agonist more pronounced. The amount of cAMP produced is then quantified, usually through a competitive immunoassay format like HTRF, AlphaScreen, or ELISA.[9][10][11][12]

Experimental Protocol:

Materials:

  • HEK293 cells stably expressing the human H3 receptor (or other suitable cell line).

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX, a phosphodiesterase inhibitor).

  • H3R agonist (e.g., R-(α)-methylhistamine).

  • Forskolin.

  • This compound.

  • cAMP detection kit (e.g., HTRF cAMP Dynamic 2, AlphaScreen cAMP Assay Kit).

  • 384-well white microplates.

Procedure:

  • Cell Seeding:

    • Culture HEK293-hH3R cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer.

    • Seed 2,000-5,000 cells per well in a 384-well plate and incubate for 24 hours.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a fixed concentration of the H3R agonist (e.g., EC80 concentration of R-(α)-methylhistamine).

    • Prepare a fixed concentration of forskolin (e.g., 1-10 µM).

  • Assay Execution (Antagonist Mode):

    • Aspirate the culture medium from the cell plate.

    • Add the this compound serial dilutions to the wells and incubate for 15-30 minutes at room temperature.

    • Add the H3R agonist and forskolin mixture to all wells (except for negative controls).

    • Incubate for 30-60 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Plot the response (e.g., HTRF ratio) against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A 1. Seed HEK293-hH3R cells in 384-well plate D 4. Pre-incubate cells with this compound A->D B 2. Prepare serial dilutions of this compound B->D C 3. Prepare agonist and forskolin solutions E 5. Add agonist/forskolin and incubate C->E D->E F 6. Lyse cells and add cAMP detection reagents E->F G 7. Read plate on a compatible reader F->G H 8. Plot data and calculate IC50 G->H

Caption: Workflow for a competitive cAMP accumulation assay.

Intracellular Calcium Flux Assay

Application: This assay measures changes in intracellular calcium concentration ([Ca2+]i) following receptor modulation. While H3R activation is primarily linked to cAMP inhibition, it can also modulate calcium channels. This assay can detect the ability of this compound to block agonist-induced changes in calcium signaling.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).[13][14] When intracellular calcium levels change upon receptor stimulation, the fluorescence intensity of the dye changes. This change is monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).[15][16]

Experimental Protocol:

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing the human H3 receptor and a promiscuous G-protein (e.g., Gα16) to couple the receptor to the calcium pathway.

  • Cell culture medium.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive dye (e.g., Fluo-4 AM) with Pluronic F-127.

  • H3R agonist (e.g., histamine).

  • This compound.

  • 96- or 384-well black-walled, clear-bottom microplates.

Procedure:

  • Cell Seeding:

    • Seed cells into black-walled, clear-bottom microplates and grow to confluency (24-48 hours).

  • Dye Loading:

    • Prepare the dye-loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium and add the dye-loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in a separate compound plate.

    • Prepare a fixed concentration of the H3R agonist in another compound plate.

  • Assay Execution:

    • Place both the cell plate and compound plates into the fluorescence plate reader (e.g., FlexStation 3).

    • Establish a stable baseline fluorescence reading for ~20 seconds.

    • The instrument adds the this compound dilutions (or buffer) to the cell plate, and the fluorescence is monitored for 2-3 minutes.

    • The instrument then adds the H3R agonist to the cell plate, and the fluorescence is monitored for another 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (peak signal - baseline) is calculated for each well.

    • Plot the response against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Real-time Measurement cluster_analysis Data Analysis A 1. Seed cells expressing hH3R and Gα16 B 2. Load cells with a calcium-sensitive dye A->B D 4. Measure baseline fluorescence B->D C 3. Prepare compound plates (this compound and agonist) E 5. Add this compound and monitor fluorescence C->E D->E F 6. Add agonist and monitor fluorescence E->F G 7. Calculate fluorescence response F->G H 8. Plot dose-response curve and calculate IC50 G->H

Caption: Workflow for an intracellular calcium flux assay.

Radioligand Binding Assay

Application: This assay is used to determine the binding affinity (Ki) of this compound for the H3 receptor. It directly measures the interaction between the compound and the receptor.

Principle: This is a competitive binding assay where a fixed concentration of a radiolabeled H3R ligand (e.g., [3H]-N-α-methylhistamine) is incubated with a source of H3 receptors (e.g., cell membranes from HEK293-hH3R cells) in the presence of varying concentrations of the unlabeled test compound (this compound). This compound will compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the concentration of this compound that inhibits 50% of the specific binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Experimental Protocol:

Materials:

  • Membranes from cells stably expressing the human H3 receptor.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radiolabeled H3R ligand (e.g., [3H]-N-α-methylhistamine).

  • This compound.

  • Non-specific binding control (e.g., 10 µM clobenpropit).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add binding buffer, the cell membrane preparation, the radioligand, and serial dilutions of this compound.

    • Total binding wells contain radioligand and membranes only.

    • Non-specific binding wells contain radioligand, membranes, and a high concentration of an unlabeled H3R ligand.

  • Incubation:

    • Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

    • Wash the filters multiple times with ice-cold binding buffer.

  • Counting:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Logic cluster_competition Competitive Binding Receptor H3 Receptor Bound_Complex_Radio Receptor-Radioligand Complex (Measured) Bound_Complex_AZD Receptor-AZD5213 Complex (Not Measured) Radioligand Radiolabeled Ligand Radioligand->Receptor This compound This compound (Competitor) This compound->Receptor Competes

Caption: Logical relationship in a competitive binding assay.

References

Application Notes and Protocols for Intraperitoneal Administration of AZD5213

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5213 is a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist that has been investigated for its potential therapeutic effects in neurological and psychiatric disorders.[1][2][3] While clinical trials have utilized oral administration, preclinical research in rodent models often necessitates intraperitoneal (IP) injection for rapid and systemic delivery. This document provides a detailed protocol for the preparation and intraperitoneal administration of this compound in a research setting. The following guidelines are based on standard laboratory practices for formulating small molecules for in vivo studies and should be adapted based on empirical solubility and tolerability assessments.

Introduction

Data Presentation

A critical step in preparing this compound for intraperitoneal injection is the selection of an appropriate vehicle that can solubilize the compound without causing significant toxicity to the animal. The following table outlines potential vehicles and key considerations. Researchers should perform solubility tests to determine the optimal vehicle for their specific lot of this compound.

Vehicle Component Concentration Range (% v/v) Purpose Considerations
Saline (0.9% NaCl)Quantum satis (q.s.)Primary vehicleMay not be sufficient for poorly soluble compounds.
Phosphate-Buffered Saline (PBS)Quantum satis (q.s.)Buffered primary vehiclePreferred over saline to maintain physiological pH.
Dimethyl sulfoxide (B87167) (DMSO)1-10%Solubilizing agentCan be toxic at higher concentrations.
Polyethylene glycol 300/400 (PEG300/400)10-40%Co-solventIncreases solubility; can be viscous.
Tween 80 / Kolliphor EL1-10%Surfactant/EmulsifierImproves solubility and stability of suspensions.
Ethanol (B145695)5-10%Co-solventCan cause irritation; use with caution.
Cyclodextrin (e.g., HP-β-CD)10-40% (w/v)Complexing agentForms inclusion complexes to enhance solubility.

Experimental Protocols

Protocol 1: Vehicle Solubility Screening

Objective: To identify a suitable vehicle for the solubilization of this compound.

Materials:

  • This compound powder

  • Potential vehicle components (see table above)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block

Procedure:

  • Prepare a series of potential vehicle formulations. For example:

    • Vehicle A: 10% DMSO, 40% PEG300, 50% Saline

    • Vehicle B: 5% Tween 80, 95% PBS

    • Vehicle C: 30% HP-β-CD in sterile water

  • Add a pre-weighed amount of this compound to a microcentrifuge tube to achieve the highest desired final concentration (e.g., 10 mg/mL).

  • Add a small volume of the test vehicle to the tube.

  • Vortex vigorously for 1-2 minutes.

  • If not fully dissolved, gently warm the solution (e.g., to 37°C) and continue to vortex intermittently.

  • Observe for complete dissolution. If the compound dissolves, it is soluble at that concentration in the tested vehicle.

  • If the compound does not dissolve, consider a lower concentration or a different vehicle composition.

  • Once a suitable vehicle is identified, perform a small-scale tolerability study in a few animals to observe for any acute adverse effects of the vehicle itself.

Protocol 2: Preparation of this compound for Intraperitoneal Injection

Objective: To prepare a sterile solution of this compound for administration.

Materials:

  • This compound powder

  • Selected sterile vehicle

  • Sterile vials

  • Sterile syringes and needles (25-30 gauge)

  • 0.22 µm sterile syringe filter

  • Analytical balance

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound based on the desired final concentration and volume.

  • Aseptically add the calculated volume of the chosen sterile vehicle to the this compound powder in a sterile vial.

  • Vortex the mixture until the this compound is completely dissolved. Gentle warming may be applied if necessary, as determined during the solubility screening.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe.

  • Filter the solution into a new sterile vial to ensure sterility. This step is crucial for removing any potential microbial contamination.

  • The prepared solution is now ready for administration. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store at 4°C and protect from light, though stability under these conditions should be validated.[4][5]

Protocol 3: Intraperitoneal Administration in Mice

Objective: To administer the prepared this compound solution to a mouse via intraperitoneal injection.

Materials:

  • Prepared this compound solution

  • Sterile 1 mL syringe with a 25-30 gauge needle

  • 70% ethanol swabs

  • Appropriate animal restraint device (optional)

Procedure:

  • Animal Restraint: Gently restrain the mouse by scruffing the loose skin over its neck and back, ensuring the abdomen is exposed. The animal can be tilted slightly with its head down to move the abdominal organs away from the injection site.

  • Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This avoids the bladder in the midline and the cecum on the left side.[6][7]

  • Disinfection: Swab the injection site with a 70% ethanol swab and allow it to air dry.

  • Needle Insertion: Insert the needle, with the bevel up, at a 15-30 degree angle into the peritoneal cavity.[8]

  • Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel (no blood should appear) or an internal organ (no fluid should be aspirated). If blood or fluid appears, withdraw the needle and start with a fresh syringe and needle at a different site.

  • Injection: Once proper placement is confirmed, slowly and steadily inject the this compound solution. The typical injection volume for a mouse is 5-10 mL/kg.[6]

  • Needle Withdrawal: Smoothly withdraw the needle.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or unusual posture.

Mandatory Visualizations

G cluster_prep Preparation of this compound Solution cluster_admin Intraperitoneal Administration weigh Weigh this compound Powder dissolve Dissolve in Vehicle weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter restrain Restrain Animal filter->restrain inject Inject into Peritoneal Cavity restrain->inject monitor Monitor Animal inject->monitor G This compound This compound H3R Histamine H3 Receptor (Presynaptic Autoreceptor) This compound->H3R Antagonist/ Inverse Agonist Histamine Histamine Release H3R->Histamine Inhibits NT Other Neurotransmitter Release (ACh, DA, NE) H3R->NT Inhibits Neuronal_Activity Increased Neuronal Activity Histamine->Neuronal_Activity NT->Neuronal_Activity Therapeutic_Effects Potential Therapeutic Effects (e.g., Pro-cognitive) Neuronal_Activity->Therapeutic_Effects

References

Application Notes and Protocols for AZD5213 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AZD5213, a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist, in a cell culture setting. This document outlines the mechanism of action, provides key quantitative data for effective concentration determination, and details experimental protocols for the characterization of this compound in cell-based assays.

Mechanism of Action

This compound is a small molecule that acts as a competitive antagonist and inverse agonist at the human histamine H3 receptor (H3R)[1]. The H3R is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit of heterotrimeric G proteins. As an inverse agonist, this compound not only blocks the action of H3R agonists but also reduces the receptor's basal, constitutive activity. This leads to an increase in the release of histamine and other neurotransmitters, making it a subject of investigation for various neurological and cognitive disorders.

Histamine H3 Receptor Signaling Pathway

The activation of the H3 receptor initiates a signaling cascade that primarily inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This compound, by antagonizing this receptor, can prevent this decrease. The H3 receptor can also modulate other signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.

H3R_Signaling Histamine H3 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H3R Histamine H3 Receptor This compound->H3R Inhibits (Inverse Agonist) Histamine Histamine Histamine->H3R Activates Gi_o Gαi/o H3R->Gi_o Activates MAPK_ERK MAPK/ERK Pathway H3R->MAPK_ERK Modulates PI3K_AKT PI3K/AKT Pathway H3R->PI3K_AKT Modulates Gbg Gβγ AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: Histamine H3 Receptor Signaling Pathway

Quantitative Data for Effective Concentration

The following table summarizes the in vitro potency and binding affinity of this compound for the human H3 receptor. This data is crucial for determining the appropriate concentration range for cell culture experiments.

ParameterValue (nM)DescriptionSource
Ki 0.5Inhibitor constant, indicating binding affinity.--INVALID-LINK--[1]
KB 0.2Equilibrium dissociation constant of an antagonist.--INVALID-LINK--[1]
IC50 3Half-maximal inhibitory concentration in a functional assay.--INVALID-LINK--[1]

Note: The provided IC50 value is from a functional assay. The effective concentration in your specific cell line and assay may vary. It is recommended to perform a dose-response curve starting from concentrations below the Ki and extending to several-fold above the IC50 (e.g., 0.1 nM to 1000 nM).

Experimental Protocols

The following are detailed protocols for common cell-based assays to characterize the activity of this compound. These protocols are based on standard methodologies for H3 receptor antagonists and should be optimized for your specific cell line and experimental conditions.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the H3 receptor by measuring its ability to displace a known radiolabeled H3 receptor ligand.

Workflow Diagram:

Binding_Assay_Workflow Radioligand Binding Assay Workflow prep Prepare Cell Membranes (Expressing H3R) incubation Incubate Membranes with: - Radioligand (e.g., [3H]-N-α-methylhistamine) - Varying concentrations of this compound prep->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis

Caption: Radioligand Binding Assay Workflow

Materials:

  • Cell membranes from a cell line stably expressing the human H3 receptor (e.g., CHO-K1, HEK293).

  • Radioligand: [3H]-N-α-methylhistamine.

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the H3 receptor using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A serial dilution of this compound.

    • A fixed concentration of [3H]-N-α-methylhistamine (typically at its Kd concentration).

    • Cell membrane suspension (typically 10-20 µg of protein per well).

    • For total binding wells, add buffer instead of this compound.

    • For non-specific binding wells, add a high concentration of a non-labeled H3 receptor antagonist (e.g., 10 µM thioperamide).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of this compound to function as an inverse agonist by measuring its effect on intracellular cAMP levels. As an inverse agonist of the Gαi/o-coupled H3 receptor, this compound is expected to increase cAMP levels in the presence of a stimulant like forskolin.

Workflow Diagram:

cAMP_Assay_Workflow cAMP Functional Assay Workflow seeding Seed H3R-expressing cells in a 96-well plate treatment Treat cells with: - Varying concentrations of this compound - Forskolin (to stimulate adenylyl cyclase) seeding->treatment incubation Incubate to allow for cAMP production treatment->incubation lysis Lyse cells to release intracellular cAMP incubation->lysis detection Detect cAMP levels (e.g., HTRF, ELISA, AlphaScreen) lysis->detection analysis Data Analysis (EC50 determination) detection->analysis

References

Application Notes and Protocols for AZD5213 in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5213 is a potent and selective histamine (B1213489) H3 receptor antagonist with inverse agonist properties. The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By blocking this receptor, this compound is designed to increase the levels of key neurotransmitters such as acetylcholine, norepinephrine (B1679862), dopamine, and histamine, which play crucial roles in cognitive processes like memory and attention.[1][2] This mechanism of action has positioned this compound as a potential therapeutic agent for cognitive deficits associated with neurological disorders, including Alzheimer's disease.

These application notes provide an overview of the preclinical data available for this compound and detailed protocols for its evaluation in relevant Alzheimer's disease research models.

Preclinical Data Summary for this compound

While specific data on the efficacy of this compound in transgenic Alzheimer's disease mouse models (e.g., APP/PS1, 5xFAD) is not extensively available in the public domain, preclinical studies have demonstrated its potential as a cognitive enhancer in other rodent models.

In Vitro and In Vivo Pharmacology
ParameterSpeciesValueReference
Mechanism of Action -Histamine H3 Receptor Antagonist (Inverse Agonist)[3]
Neurotransmitter Release Rat (prefrontal cortex)Increased release of acetylcholine, dopamine, and norepinephrine at 0.33 mg/kg, p.o.[3]
Receptor Occupancy (Ki,pl) Human1.14 nM[1]
Receptor Occupancy (~50%) HumanAchieved at a dose of 0.1 mg[3]
Efficacy in Cognitive Models
ModelSpeciesEffect of this compoundReference
Scopolamine-Induced Memory Deficit RodentReversal of memory deficit[3]
Novel Object Recognition RodentIncreased performance[3]

Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the blockade of presynaptic H3 autoreceptors, leading to an increased release of several neurotransmitters implicated in cognitive function.

AZD5213_Mechanism cluster_presynaptic Presynaptic Terminal This compound This compound H3R Histamine H3 Receptor (Presynaptic Autoreceptor) This compound->H3R antagonizes NT_release Increased Neurotransmitter Release This compound->NT_release leads to NT_vesicles Neurotransmitter Vesicles H3R->NT_vesicles inhibits release Neuron Presynaptic Neuron Neuron->H3R expresses Synapse Synaptic Cleft Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic activate receptors NT_vesicles->Synapse release Cognition Cognitive Enhancement NT_release->Cognition Scopolamine_Workflow start Start acclimatize Acclimatize Mice (7 days) start->acclimatize drug_admin Administer this compound (e.g., 0.33 mg/kg, p.o.) acclimatize->drug_admin scopolamine_admin Administer Scopolamine (e.g., 1 mg/kg, i.p.) 30 min post-AZD5213 drug_admin->scopolamine_admin behavioral_test Behavioral Testing (e.g., Novel Object Recognition) 30 min post-scopolamine scopolamine_admin->behavioral_test data_analysis Data Analysis behavioral_test->data_analysis end End data_analysis->end APP_PS1_Workflow start Start: APP/PS1 Mice (e.g., 6 months old) dosing Chronic Daily Dosing with this compound or Vehicle (e.g., for 3 months) start->dosing behavioral Behavioral Testing Battery (e.g., MWM, NOR) (During last weeks of dosing) dosing->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia biochemical Biochemical Analysis (e.g., ELISA for Aβ levels) euthanasia->biochemical histological Histological Analysis (e.g., Thioflavin-S staining for plaques) euthanasia->histological end End biochemical->end histological->end

References

Application of AZD5213 in Tourette's Syndrome Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5213 is an investigational small molecule that acts as a potent and selective antagonist/inverse agonist of the histamine (B1213489) H3 receptor.[1][2] This receptor is primarily expressed in the central nervous system and plays a crucial role in modulating the release of several neurotransmitters, including histamine and dopamine, which are implicated in the pathophysiology of Tourette's Syndrome.[1][3] The rationale for exploring this compound in Tourette's Syndrome stems from genetic evidence linking mutations in histamine synthesis to the disorder and the drug's potential to counteract the associated changes in brain chemistry.[1][3]

This document provides a comprehensive overview of the application of this compound in Tourette's Syndrome studies, with a focus on a key clinical trial (NCT01904773). It includes available data on the drug's pharmacology, clinical trial protocols, and safety profile to support further research and development.

Mechanism of Action

This compound is a brain-permeable, selective inverse agonist of the human histamine H3 receptor.[1] The H3 receptor functions as a presynaptic autoreceptor, and its blockade by this compound leads to an increase in the release of histamine.[2] Additionally, H3 receptors act as heteroreceptors on other neurons, and their antagonism can modulate the release of other key neurotransmitters. In preclinical studies, this compound has been shown to trigger the release of acetylcholine, dopamine, and norepinephrine (B1679862) in the rat prefrontal cortex.[2] The modulation of these neurotransmitter systems, particularly the dopaminergic pathways, is thought to be a key mechanism for its potential therapeutic effect in Tourette's Syndrome.[1][3]

Preclinical and Clinical Data

While the full results from the Tourette's Syndrome clinical trial have not been formally published, data from other studies provide insights into the pharmacokinetic and safety profile of this compound.

Pharmacokinetic Properties (in Healthy Volunteers)

The following table summarizes the pharmacokinetic parameters of this compound observed in studies with healthy adult volunteers.

ParameterValueReference
Time to Maximum Concentration (Tmax) 0.7 - 2.0 hours[2]
Terminal Half-life (t1/2) 5 - 7 hours[2]
Plasma Affinity Constant (Ki,pl) 1.14 nmol/L[2]
Receptor Occupancy ~50% at 0.1 mg dose[2]
Safety and Tolerability (in Healthy Volunteers)

This compound has been administered to over 200 human subjects in single doses up to 80mg and multiple doses up to 18mg daily for 10 days.[1][2] The most frequently reported adverse events are summarized below.

Adverse EventSeverityReference
Sleep disorderDose-limiting[2]
Night sweatsDose-limiting[2]
Decreased quantity and quality of sleepDose-limiting[2]
NauseaMild to moderate[2]
HeadacheMild to moderate[2]

Clinical Trial Protocol: NCT01904773

A key study investigating this compound in Tourette's Syndrome was a Phase 2a, multicenter, randomized, double-blind, placebo-controlled, two-part crossover study in adolescents.[4][5]

Study Objectives
  • Primary: To assess the safety and tolerability of this compound in adolescents with Tourette's Disorder.[4]

  • Secondary: To evaluate the pharmacokinetic profile and preliminary efficacy of this compound in reducing tic severity.[4]

Study Design
  • Part 1 (1 week): An open-label phase to assess the safety, tolerability, and pharmacokinetics of a single low dose of this compound.[4][5]

  • Part 2 (24 weeks): A blinded, crossover phase where participants received two different doses of this compound and a placebo in six consecutive four-week periods.[4][5]

Participant Population
Inclusion CriteriaExclusion Criteria
Ages 12 to 17 years.[4]History or presence of a clinically important sleep disorder.[4]
Diagnosis of Tourette's Disorder according to DSM-IV-TR criteria.[4]Presence of any other significant psychiatric or neurologic disorder.[4]
Yale Global Tic Severity Scale (YGTSS) Total Tic Score ≥ 20 at screening and baseline.[4]
Tics causing impairment in school, occupational, or social functioning.[4]
Weight ≥ 40 kg.[4]
Experimental Protocol: Part 1
  • Screening (up to 21 days): Determine subject eligibility based on inclusion/exclusion criteria.[4]

  • Day 1 (In-clinic):

    • Perform baseline assessments.

    • Administer a single low dose of this compound.

    • Monitor for safety and tolerability.

    • Collect blood samples for pharmacokinetic (PK) analysis.[4][5]

  • Days 2-7 (At home):

    • Subject self-administers the study drug.

    • Daily telephone contact to assess for adverse events and concomitant medications.[4][5]

  • Day 8 (In-clinic):

    • Assess safety and tolerability.

    • Collect blood samples for PK analysis (pre-dose and 2-4 hours post-dose).[4][5]

Experimental Protocol: Part 2
  • Randomization: Eligible subjects from Part 1 are randomized to a sequence of six four-week crossover treatment periods.

  • Treatment Periods (6 x 4 weeks):

    • Each subject receives two different doses of this compound and a placebo.

    • Each treatment is administered for two of the six four-week periods.[4]

  • Assessments:

    • Safety and tolerability are monitored throughout.

    • Efficacy is assessed, primarily through the Yale Global Tic Severity Scale (YGTSS).

  • Follow-up (14 ± 7 days): A follow-up visit is conducted after the last dose of the study drug.[4]

Visualizations

Signaling Pathway of this compound

AZD5213_Signaling_Pathway This compound This compound H3R Histamine H3 Receptor (Presynaptic) This compound->H3R Antagonist/ Inverse Agonist H3R_hetero Histamine H3 Receptor (Heteroreceptor) This compound->H3R_hetero Histamine_Neuron Histaminergic Neuron H3R->Histamine_Neuron Inhibition Histamine_Release Increased Histamine Release Histamine_Neuron->Histamine_Release Dopamine_Neuron Dopaminergic Neuron Dopamine_Release Modulated Dopamine Release Dopamine_Neuron->Dopamine_Release H3R_hetero->Dopamine_Neuron Inhibition

Caption: Proposed mechanism of this compound in modulating neurotransmitter release.

Experimental Workflow for NCT01904773

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_part1 Part 1: Open-Label Safety & PK (1 week) cluster_part2 Part 2: Blinded Crossover Efficacy (24 weeks) cluster_followup Follow-up Screening Screening (≤21 days) - Eligibility Assessment - YGTSS ≥ 20 Day1 Day 1: Single Low Dose (In-clinic) - Safety & PK assessments Screening->Day1 Day2_7 Days 2-7: Daily Dosing (Home) - AE Monitoring Day1->Day2_7 Day8 Day 8: Final Part 1 Assessments - Safety & PK Day2_7->Day8 Randomization Randomization Day8->Randomization Crossover 6 x 4-week Crossover Periods - this compound (Dose 1) - this compound (Dose 2) - Placebo Randomization->Crossover FollowUp Follow-up Visit (14 ± 7 days post-treatment) Crossover->FollowUp

Caption: Workflow of the NCT01904773 clinical trial.

Logical Relationship of this compound's Therapeutic Hypothesis

Therapeutic_Hypothesis Tourette Tourette's Syndrome Pathophysiology (Dopamine & Histamine Dysregulation) This compound This compound (H3 Receptor Antagonist) Tourette->this compound Addresses Mechanism Mechanism of Action - Increased Histamine Release - Modulated Dopamine Release This compound->Mechanism Outcome Potential Therapeutic Outcome (Reduction in Tic Severity) Mechanism->Outcome Leads to

Caption: Therapeutic rationale for this compound in Tourette's Syndrome.

References

Application Notes and Protocols for AZD5213 in Reversing Cognitive Deficits in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5213 is a potent and selective histamine (B1213489) H3 receptor antagonist with inverse agonist properties. The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other key neurotransmitters involved in cognitive processes, such as acetylcholine, dopamine, and norepinephrine (B1679862). By blocking these receptors, this compound enhances the release of these neurotransmitters, which is the putative mechanism for its pro-cognitive effects. Preclinical studies in rodent models have demonstrated the efficacy of this compound in reversing cognitive deficits, making it a compound of interest for cognitive disorders.[1]

These application notes provide an overview of the pharmacology of this compound, detailed protocols for inducing and assessing cognitive deficits in rats, and representative data on the effects of histamine H3 receptor antagonists in these models.

Pharmacology of this compound

This compound is a highly selective antagonist for the histamine H3 receptor. In vivo microdialysis studies in rats have shown that an oral dose of 0.33 mg/kg leads to an increased release of histamine, acetylcholine, dopamine, and norepinephrine in the prefrontal cortex.[1] At similar dose levels, this compound has been shown to reverse scopolamine-induced memory deficits and improve performance in the novel object recognition task in various rodent models.[1]

Signaling Pathway of H3 Receptor Antagonism

The cognitive-enhancing effects of this compound are believed to be mediated through the modulation of downstream signaling pathways upon histamine H3 receptor blockade. As an antagonist/inverse agonist, this compound prevents the Gαi/o protein-coupled receptor from inhibiting adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and memory formation. Additionally, H3 receptor antagonism can influence the PI3K/Akt/GSK-3β pathway, which is also critically involved in neuronal survival and cognitive function.

AZD5213_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_downstream Downstream Signaling This compound This compound H3R Histamine H3 Receptor This compound->H3R blocks Gai_o Gαi/o H3R->Gai_o activates PI3K PI3K H3R->PI3K influences AC Adenylyl Cyclase Gai_o->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates Cognition Enhanced Cognition (Synaptic Plasticity, Memory) CREB->Cognition Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits GSK3b->Cognition negatively regulates

Caption: this compound Signaling Pathway

Experimental Protocols

The following are detailed protocols for inducing cognitive deficits in rats and for the behavioral assays commonly used to assess the efficacy of cognitive enhancers like this compound.

Scopolamine-Induced Cognitive Deficit Model

This model is widely used to induce a transient cholinergic deficit, mimicking aspects of cognitive impairment.

Experimental Workflow:

Scopolamine_Workflow Habituation Habituation to Behavioral Apparatus DrugAdmin This compound (p.o.) or Vehicle Administration Habituation->DrugAdmin Scopolamine (B1681570) Scopolamine (i.p.) Administration DrugAdmin->Scopolamine Behavioral Behavioral Testing (e.g., NOR, MWM) Scopolamine->Behavioral Data Data Analysis Behavioral->Data

Caption: Scopolamine-Induced Deficit Workflow

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Habituation: Acclimatize the rats to the laboratory environment for at least one week before the experiment. Handle the rats daily to reduce stress.

  • Drug Administration:

    • Administer this compound (e.g., 0.33 mg/kg) or vehicle orally (p.o.) 60 minutes before the behavioral test.

    • Administer scopolamine hydrobromide (0.5-1 mg/kg) or saline intraperitoneally (i.p.) 30 minutes before the behavioral test.

  • Behavioral Assessment: Proceed with the chosen behavioral assay (e.g., Novel Object Recognition Test or Morris Water Maze).

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects.

Protocol:

  • Apparatus: A square open-field box (e.g., 50x50x50 cm) made of a non-porous material.

  • Objects: Two sets of identical objects that are heavy enough not to be displaced by the rats and can be easily cleaned.

  • Habituation: On day 1, allow each rat to explore the empty arena for 5-10 minutes.

  • Familiarization Phase (T1): On day 2, place two identical objects in the arena and allow the rat to explore them for a set period (e.g., 5 minutes).

  • Inter-Trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Test Phase (T2): Place the rat back in the arena, where one of the familiar objects has been replaced by a novel object. Allow the rat to explore for a set period (e.g., 5 minutes).

  • Data Analysis: Record the time spent exploring each object. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Test

The MWM test is a widely used assay for spatial learning and memory.

Protocol:

  • Apparatus: A circular pool (e.g., 1.5-2 m in diameter) filled with opaque water (e.g., using non-toxic white paint) at a temperature of 22-25°C. A hidden platform is submerged 1-2 cm below the water surface.

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each rat.

    • For each trial, place the rat in the water at one of four starting positions.

    • Allow the rat to swim and find the hidden platform. If the platform is not found within 60-90 seconds, guide the rat to it.

    • Allow the rat to remain on the platform for 15-30 seconds.

  • Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the rat to swim freely for 60 seconds.

  • Data Analysis:

    • Acquisition: Record the escape latency (time to find the platform) and path length for each trial. A decrease in these measures over days indicates learning.

    • Probe Trial: Record the time spent in the target quadrant (where the platform was located) and the number of times the rat crosses the former platform location. A preference for the target quadrant indicates spatial memory.

Quantitative Data

While specific quantitative data for this compound in rat cognitive models is not extensively available in the public domain, the following tables present representative data from studies on other selective histamine H3 receptor antagonists in similar models to illustrate the expected effects.

Table 1: Representative Effects of an H3 Antagonist in the Scopolamine-Induced Deficit Model (NOR Test)

Treatment GroupDose (mg/kg, p.o.)Discrimination Index (Mean ± SEM)
Vehicle + Saline-0.45 ± 0.05
Vehicle + Scopolamine10.05 ± 0.03*
H3 Antagonist + Scopolamine0.30.38 ± 0.06#
H3 Antagonist + Scopolamine10.42 ± 0.05#

*p < 0.01 vs. Vehicle + Saline; #p < 0.05 vs. Vehicle + Scopolamine

Table 2: Representative Effects of an H3 Antagonist in the Morris Water Maze

Treatment GroupDose (mg/kg, p.o.)Escape Latency (Day 4, seconds, Mean ± SEM)Time in Target Quadrant (Probe Trial, %, Mean ± SEM)
Vehicle-20 ± 345 ± 4
Scopolamine155 ± 520 ± 3
H3 Antagonist + Scopolamine125 ± 4#40 ± 5#

*p < 0.01 vs. Vehicle; #p < 0.05 vs. Scopolamine

Conclusion

This compound, as a histamine H3 receptor antagonist, holds promise for the reversal of cognitive deficits. The protocols and representative data provided in these application notes offer a framework for researchers to design and conduct preclinical studies to evaluate the efficacy of this compound and similar compounds. It is crucial to adapt and optimize these protocols for specific experimental conditions and to include appropriate control groups for robust and reliable data. Further research is warranted to fully elucidate the quantitative effects and therapeutic potential of this compound in various models of cognitive impairment.

References

Application Notes and Protocols: Measuring AZD5213 Effects on Acetylcholine Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5213 is a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist.[1][2] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine (B1216132), in the central nervous system.[3][4] By blocking the inhibitory action of H3 receptors, this compound is expected to increase the release of acetylcholine in key brain regions associated with cognition, such as the prefrontal cortex.[1][5] These application notes provide detailed protocols for measuring the effects of this compound on acetylcholine levels in preclinical models.

Data Presentation

The primary endpoint in these studies is the extracellular concentration of acetylcholine in the brain, typically measured by in vivo microdialysis. While specific quantitative data for the percentage increase in acetylcholine release with this compound is not publicly available, preclinical studies have demonstrated a qualitative increase. For context, other selective H3 receptor antagonists have been shown to increase acetylcholine release in the rat prefrontal cortex. For example, the H3 receptor antagonist thioperamide (B1682323) has been shown to enhance acetylcholine release.[4] A study on another H3 antagonist, ABT-239, demonstrated an increase in acetylcholine release in the frontal cortex at doses of 0.1–3 mg/kg.[5]

The following table summarizes the key preclinical findings for this compound's effect on neurotransmitter release.

CompoundDoseSpeciesBrain RegionEffect on AcetylcholineOther Neurotransmitter EffectsReference
This compound0.33 mg/kg, p.o.RatPrefrontal CortexIncreased releaseIncreased release of histamine, dopamine, and norepinephrine[1]

Signaling Pathway

This compound acts by antagonizing the Gi/o-coupled histamine H3 receptor. On cholinergic nerve terminals, these H3 receptors function as inhibitory heteroreceptors. Their activation by endogenous histamine inhibits adenylyl cyclase, reduces intracellular cAMP levels, and ultimately decreases acetylcholine release. By blocking these receptors, this compound disinhibits the cholinergic neuron, leading to an increase in acetylcholine release into the synaptic cleft.

Experimental_Workflow cluster_animal Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Probe Insertion & Equilibration Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Dosing This compound Administration (0.33 mg/kg, p.o.) Baseline->Dosing Post_Dose Post-dose Sample Collection Dosing->Post_Dose HPLC HPLC-ECD Analysis (Quantification of Acetylcholine) Post_Dose->HPLC Data Data Analysis (% Change from Baseline) HPLC->Data

References

Troubleshooting & Optimization

AZD5213 solubility in DMSO and physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of AZD5213.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a concentrated stock solution of this compound, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a common practice for small molecules to first be dissolved in an organic solvent like DMSO before further dilution into aqueous buffers.[1]

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into a physiological buffer. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:

  • Lower the Final Concentration: The final concentration in the physiological buffer may be too high. Try diluting the DMSO stock solution further.

  • Use a Co-solvent: In some cases, the addition of a small percentage of an organic co-solvent to the final aqueous solution can improve solubility.

  • Warm the Solution: Gently warming the solution to 37°C may help in dissolving the compound.[2]

  • Ultrasonication: Using an ultrasonic bath can aid in the dissolution of the compound.[2]

  • Check the DMSO Quality: Ensure you are using anhydrous (water-free) DMSO, as it is hygroscopic and absorbed water can affect solubility.[2]

Q3: What is the expected stability of this compound in a DMSO stock solution and in an aqueous buffer?

Q4: Can DMSO interfere with my experimental assay?

A4: Yes, DMSO can interfere with certain biological assays.[3] It is crucial to include a vehicle control (the final concentration of DMSO in the buffer without the compound) in your experiments to account for any effects of the solvent itself. The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%.

Solubility Data

Quantitative solubility data for this compound in specific physiological buffers is not publicly available. However, based on common laboratory practices for similar small molecules, the following qualitative solubility characteristics can be expected:

SolventExpected Solubility
Dimethyl Sulfoxide (DMSO)High solubility, suitable for preparing concentrated stock solutions.
Physiological Buffers (e.g., PBS, pH 7.2)Sparingly soluble. It is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice to the final working concentration.[1]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution and Working Solution

This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a working concentration in a physiological buffer.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile physiological buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Preparation of 10 mM DMSO Stock Solution:

    • Bring the this compound powder and DMSO to room temperature.

    • Accurately weigh the required amount of this compound powder.

    • Add the weighed this compound powder to a sterile vial.

    • Add the calculated volume of DMSO to the vial.

    • Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

    • For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or below, protected from light.[2]

  • Preparation of Working Solution in Physiological Buffer:

    • Thaw a single-use aliquot of the this compound DMSO stock solution.

    • Vortex the stock solution gently.

    • Add the required volume of the DMSO stock solution to the physiological buffer to achieve the desired final concentration. It is crucial to add the DMSO stock to the buffer and not the other way around to minimize the risk of precipitation.

    • Mix the working solution thoroughly by gentle inversion or vortexing.

    • Prepare the working solution fresh for each experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw DMSO Stock store->thaw For Experiment dilute Dilute in Physiological Buffer thaw->dilute mix Mix Gently dilute->mix use Use Immediately in Experiment mix->use

Workflow for preparing this compound stock and working solutions.

signaling_pathway This compound This compound H3R Histamine H3 Receptor (Presynaptic Autoreceptor) This compound->H3R Antagonist/ Inverse Agonist Histamine_Release Inhibition of Histamine Release This compound->Histamine_Release Blocks Inhibition H3R->Histamine_Release Normally Inhibits Neurotransmitter_Release Increased Release of: - Acetylcholine - Dopamine - Norepinephrine Histamine_Release->Neurotransmitter_Release Leads to

Simplified signaling pathway of this compound as an H3 receptor antagonist.

References

Technical Support Center: Overcoming AZD5213 Delivery Issues in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the delivery of AZD5213 in animal studies. The content is designed to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for oral administration in animal studies?

A1: As with many small molecule drug candidates, the primary challenges in formulating this compound for oral delivery revolve around its physicochemical properties. Key issues can include:

  • Poor Aqueous Solubility: Limited solubility in aqueous media can lead to low dissolution rates in the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.

  • First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of active drug reaching the bloodstream.

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestines and at the blood-brain barrier, which actively pump the compound out of cells, limiting absorption and brain penetration.[1]

Q2: What are some common formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

A2: Several formulation strategies can be employed to improve the solubility and absorption of compounds with poor aqueous solubility[2][3]:

  • Co-solvent Systems: Utilizing a mixture of water-miscible organic solvents can significantly increase the solubility of a compound.[3]

  • Surfactant-based Formulations: Surfactants can improve wettability and form micelles that encapsulate the drug, enhancing its solubility.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[3][4]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their aqueous solubility.[5]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can lead to a faster dissolution rate.[5]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in a non-crystalline state can enhance its solubility and dissolution.[5]

Q3: How can I improve the brain penetration of this compound?

A3: Enhancing central nervous system (CNS) penetration often involves overcoming the blood-brain barrier (BBB), which is equipped with tight junctions and efflux transporters like P-gp.[6][7] Strategies include:

  • Inhibition of P-glycoprotein: Co-administration of a P-gp inhibitor can increase the brain concentration of P-gp substrates.[6] However, this can also lead to toxicity.

  • Formulation with Excipients that Inhibit P-gp: Some formulation excipients, such as certain surfactants, have been shown to inhibit P-gp function.

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug could enhance its ability to cross the BBB via passive diffusion. The prodrug would then be converted to the active compound within the brain.[8]

  • Nanoparticle Delivery Systems: Encapsulating this compound in nanoparticles with surface modifications that target BBB receptors may facilitate transport into the brain.[9]

Troubleshooting Guide

Issue 1: Low and Variable Oral Bioavailability

  • Question: We are observing low and highly variable plasma concentrations of this compound after oral gavage in rats. What could be the cause and how can we address it?

  • Answer: This is a common issue for poorly soluble compounds. The variability can stem from inconsistent dissolution and absorption in the GI tract.

Potential Cause Troubleshooting Step Rationale
Poor Solubility/Dissolution 1. Vehicle Optimization: Test a range of formulation vehicles to improve solubility. Start with simple aqueous suspensions (e.g., 0.5% methylcellulose) and progress to solutions with co-solvents (e.g., PEG-400) or lipid-based formulations.[10] 2. Particle Size Reduction: If using a suspension, consider micronization or creating a nanosuspension to increase the surface area for dissolution.[3]Enhancing solubility and dissolution rate is often the first step to improving oral absorption.
First-Pass Metabolism 1. In Vitro Metabolism Assay: Conduct a study using rat liver microsomes to determine the metabolic stability of this compound. 2. Portal Vein Cannulation: In a more advanced study, cannulate the portal vein to measure drug concentration before it reaches the liver, allowing for differentiation between intestinal and hepatic metabolism.High first-pass metabolism can significantly reduce the amount of drug reaching systemic circulation.
P-glycoprotein Efflux 1. Caco-2 Permeability Assay: Use this in vitro model to determine if this compound is a substrate for P-gp. An efflux ratio greater than 2 suggests active efflux.[5] 2. Co-administration with P-gp Inhibitor: Conduct a pilot in vivo study where this compound is co-administered with a known P-gp inhibitor.P-gp in the intestinal wall can pump the drug back into the GI lumen, reducing net absorption.

Issue 2: Poor Brain Penetration

  • Question: Despite achieving adequate plasma levels, the concentration of this compound in the brain is lower than expected. How can we improve its CNS exposure?

  • Answer: This suggests that this compound may be effectively excluded from the brain by the blood-brain barrier (BBB).

Potential Cause Troubleshooting Step Rationale
P-glycoprotein Efflux at the BBB 1. In Vivo P-gp Inhibition Study: Administer this compound with a P-gp inhibitor (e.g., elacridar (B1662867) or tariquidar) and measure the brain-to-plasma concentration ratio.[7] An increase in this ratio would confirm P-gp mediated efflux.P-gp is a major efflux transporter at the BBB that limits the entry of many CNS drugs.[7]
Low Passive Permeability 1. Lipophilicity Assessment: Evaluate the LogP or LogD of this compound. A value outside the optimal range for BBB penetration (typically 1.5-2.5) may indicate poor passive diffusion.[11] 2. Prodrug Strategy: Consider synthesizing a more lipophilic prodrug of this compound to enhance its ability to cross the BBB.[8]The physicochemical properties of a molecule are critical for its ability to passively diffuse across the lipid membranes of the BBB.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Preclinical Vehicles

VehicleCompositionSolubility (mg/mL)Appearance
Water-< 0.01Suspension
0.5% Methylcellulose (MC) in Water0.5% w/v< 0.01Suspension
20% PEG-400 in Water20% v/v1.5Clear Solution
10% DMSO / 40% PEG-400 / 50% Water10:40:50 v/v/v5.0Clear Solution
20% Solutol HS 15 in Water20% w/v2.5Clear Micellar Solution
30% Captisol® (SBE-β-CD) in Water30% w/v8.0Clear Solution

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (10 mg/kg dose)

FormulationCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
0.5% MC Suspension50 ± 152.0250 ± 805
20% PEG-400 Solution200 ± 501.01000 ± 25020
SEDDS Formulation450 ± 1000.52250 ± 40045

Experimental Protocols

Protocol 1: Preparation of a Solution Formulation using a Co-solvent System

  • Objective: To prepare a 5 mg/mL solution of this compound in a vehicle composed of 10% DMSO, 40% PEG-400, and 50% water for oral gavage in rats.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 400 (PEG-400)

    • Sterile water for injection

    • Sterile vials and syringes

  • Procedure:

    • Weigh the required amount of this compound powder.

    • In a sterile vial, add the DMSO (10% of the final volume) and vortex until the this compound is fully dissolved.

    • Add the PEG-400 (40% of the final volume) and vortex to mix thoroughly.

    • Slowly add the sterile water (50% of the final volume) while vortexing to avoid precipitation.

    • Visually inspect the final solution to ensure it is clear and free of particulates.

    • Store the formulation as per stability data, typically at 2-8°C for short-term use.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

  • Objective: To determine the oral bioavailability of this compound when administered in a specific formulation.

  • Animal Model: Male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Dosing:

    • Intravenous (IV) Group (n=3): Administer this compound (e.g., 1 mg/kg) as a solution in a suitable IV vehicle via the tail vein.

    • Oral (PO) Group (n=5): Administer this compound (e.g., 10 mg/kg) using the prepared formulation via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualizations

G cluster_formulation Formulation Development Workflow Start Start SolubilityScreen Solubility Screen in Preclinical Vehicles Start->SolubilityScreen FormulationSelection Select Formulation Strategy (e.g., Solution, Suspension, SEDDS) SolubilityScreen->FormulationSelection FormulationOptimization Optimize Formulation (e.g., Excipient Concentration) FormulationSelection->FormulationOptimization StabilityTesting Short-term Stability Testing FormulationOptimization->StabilityTesting InVivoPK In Vivo Pharmacokinetic Study StabilityTesting->InVivoPK DataAnalysis Analyze PK Data (Bioavailability, Exposure) InVivoPK->DataAnalysis Decision Target Exposure Met? DataAnalysis->Decision Proceed Proceed to Efficacy/Tox Studies Decision->Proceed Yes Reiterate Re-evaluate Formulation Decision->Reiterate No Reiterate->FormulationSelection

Caption: A typical workflow for developing and selecting a suitable preclinical formulation.

G cluster_bbb This compound and the Blood-Brain Barrier Blood Bloodstream (this compound) EndothelialCell Brain Endothelial Cell Blood->EndothelialCell Passive Diffusion EndothelialCell->Blood Efflux Brain Brain Parenchyma (Target Site) EndothelialCell->Brain Entry into Brain Pgp P-glycoprotein (Efflux Transporter)

Caption: The role of P-glycoprotein in limiting this compound's entry into the brain.

References

AZD5213 off-target effects and selectivity profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and selectivity profile of AZD5213, a potent and selective histamine (B1213489) H3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, competitive, and rapidly reversible functional antagonist (inverse agonist) at the human histamine H3 receptor.[1] By blocking the H3 receptor, which acts as an autoreceptor on histaminergic neurons, this compound leads to increased release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine (B1679862) in the brain.[1]

Q2: What is the known selectivity profile of this compound?

A2: this compound is a highly selective compound. In preclinical studies, it was screened against a panel of 335 receptors and enzymes and showed minimal activity, with IC50 or Ki values greater than 10µM for the vast majority of these off-targets.[1] This indicates a low potential for direct, high-affinity interactions with other proteins.

Q3: What are the most commonly observed adverse effects of this compound in clinical studies?

A3: The most frequent and dose-limiting adverse effects reported in clinical trials with healthy volunteers were related to sleep, including sleep disorder, night sweats, and a decrease in the quantity and quality of sleep.[1][2] Other common adverse events included mild to moderate nausea and headache.[1] These effects are considered to be mechanism-based, arising from the role of histamine in sleep-wake regulation.

Q4: Are there any known significant off-target liabilities for this compound?

A4: Based on available preclinical data, this compound has a favorable off-target profile with low affinity for a wide range of receptors and enzymes. However, it is important for researchers to consider potential downstream, indirect effects of modulating the histaminergic system. For example, the release of other neurotransmitters could lead to complex pharmacological effects.

Troubleshooting Guides

Issue 1: Unexpected Phenotypic Effects in In Vitro/In Vivo Models

  • Possible Cause 1: On-Target, Systemic Effects. The observed phenotype may be a genuine consequence of H3 receptor antagonism. The histaminergic system has widespread effects throughout the central nervous system. Modulating this system can lead to complex and sometimes unexpected physiological changes.

  • Troubleshooting Step 1: Review the literature on the role of histamine and the H3 receptor in the specific biological system or pathway under investigation.

  • Troubleshooting Step 2: Consider using a rescue experiment with a histamine receptor agonist to see if the phenotype can be reversed.

  • Troubleshooting Step 3: Use a structurally unrelated H3 receptor antagonist to confirm that the observed effect is due to H3 receptor blockade and not a scaffold-specific off-target effect of this compound.

Issue 2: Discrepancies Between In Vitro Potency and Cellular/In Vivo Efficacy

  • Possible Cause 1: Pharmacokinetic Properties. The absorption, distribution, metabolism, and excretion (ADME) properties of this compound in the experimental system may be limiting its exposure at the target site. This compound has a reported terminal half-life of 5-7 hours in humans.[1]

  • Troubleshooting Step 1: Measure the concentration of this compound in the relevant biological matrix (e.g., cell culture media, plasma, brain tissue) to determine its bioavailability and exposure.

  • Troubleshooting Step 2: Adjust the dosing regimen (concentration or frequency) based on the pharmacokinetic data to achieve the desired target engagement. PET studies have shown that a 0.1mg dose in humans achieves approximately 50% receptor occupancy.[1]

Quantitative Data Summary

Table 1: this compound In Vitro Potency and Receptor Occupancy

ParameterValueSpeciesReference
Ki0.5 nMHuman[1]
KB0.2 nMHuman[1]
IC503 nMHuman[1]
In vivo pKi (Brain)8.3 - 8.5Rodent, NHP[1]
Ki,pl (in vivo)1.14 nMHuman[1]
Receptor Occupancy (0.1 mg dose)~50%Human[1]

Table 2: Representative Off-Target Selectivity Profile of this compound

Disclaimer: The following table represents a typical panel of off-targets for a CNS-acting compound. Specific screening results for this compound against all these targets are not publicly available. The selectivity is reported to be >10µM against a broad panel of 335 receptors and enzymes.[1]

Target ClassRepresentative TargetsExpected this compound Activity
Aminergic Receptors Dopamine (D1, D2, D3, D4), Serotonin (5-HT1A, 5-HT2A, 5-HT2C), Adrenergic (α1, α2, β1, β2)>10 µM
Peptide Receptors Opioid (μ, δ, κ), Tachykinin (NK1, NK2, NK3)>10 µM
Ion Channels hERG, Sodium (Nav1.5), Calcium (Cav1.2)>10 µM
Enzymes Monoamine Oxidase (MAO-A, MAO-B), Cyclooxygenase (COX-1, COX-2)>10 µM
Kinases Representative panel of common kinases>10 µM

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay (General Methodology)

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human histamine H3 receptor.

  • Radioligand Binding: Incubate the cell membranes with a specific radioligand for the H3 receptor (e.g., [3H]-Nα-methylhistamine) in the presence of varying concentrations of this compound.

  • Incubation: Allow the binding reaction to reach equilibrium at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).

  • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Positron Emission Tomography (PET) for In Vivo Receptor Occupancy

  • Radioligand Administration: Administer a specific PET radioligand for the H3 receptor (e.g., [11C]GSK189254) to human subjects.

  • Baseline Scan: Perform a baseline PET scan to measure the baseline binding potential of the radioligand in the brain.

  • This compound Administration: Administer a single oral dose of this compound.

  • Post-Dose Scan: Perform a second PET scan after a specified time to measure the displacement of the radioligand by this compound.

  • Data Analysis: Calculate the H3 receptor occupancy by comparing the binding potential before and after this compound administration. Correlate receptor occupancy with plasma concentrations of this compound.

Visualizations

AZD5213_Mechanism_of_Action This compound This compound H3R Histamine H3 Receptor (Autoreceptor) This compound->H3R Antagonism (Inverse Agonism) Histaminergic_Neuron Histaminergic Neuron H3R->Histaminergic_Neuron Inhibition Histamine_Release Increased Histamine Release Histaminergic_Neuron->Histamine_Release Neurotransmitter_Release Increased Release of: - Acetylcholine - Dopamine - Norepinephrine Histamine_Release->Neurotransmitter_Release Downstream_Effects Pro-cognitive & Wake-promoting Effects Neurotransmitter_Release->Downstream_Effects

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotypic Effect Observed Check_On_Target Is the effect consistent with H3 receptor antagonism? Start->Check_On_Target Review_Literature Review literature on H3R function in the system Check_On_Target->Review_Literature Yes Check_Off_Target Could it be an off-target effect? Check_On_Target->Check_Off_Target No Rescue_Experiment Perform rescue experiment with H3R agonist Review_Literature->Rescue_Experiment Alternative_Antagonist Use structurally different H3R antagonist Rescue_Experiment->Alternative_Antagonist Conclusion_On_Target Effect is likely on-target Alternative_Antagonist->Conclusion_On_Target Consult_Selectivity Consult selectivity profile (>10µM for most off-targets) Check_Off_Target->Consult_Selectivity Yes Consider_Indirect Consider indirect downstream effects of neurotransmitter release Consult_Selectivity->Consider_Indirect Conclusion_Off_Target Effect may be off-target or indirect Consider_Indirect->Conclusion_Off_Target

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing sleep-related side effects observed during clinical trials of AZD5213.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during your experiments.

Issue Potential Cause Troubleshooting Steps
Participant reports difficulty falling or staying asleep. Mechanism-based side effect of this compound (Histamine H3 receptor antagonism increases wakefulness).1. Assess Severity: Use standardized questionnaires (e.g., Insomnia Severity Index) to quantify the severity of the sleep disturbance.2. Review Dosing Time: Confirm the time of day the investigational product is administered. Morning dosing is generally recommended to minimize impact on nocturnal sleep.[1]3. Evaluate Concomitant Medications: Review for any new medications or changes in dosage of existing medications that could contribute to insomnia.4. Consider Dose Reduction: If the sleep disturbance is dose-limiting and clinically significant, consider a dose reduction as per the protocol.5. Implement Sleep Hygiene Counseling: Provide participants with standardized sleep hygiene instructions.
Actigraphy data shows increased sleep fragmentation and reduced total sleep time. Objective evidence of this compound's effect on sleep architecture.1. Correlate with Subjective Reports: Compare actigraphy data with participant-reported sleep quality (e.g., sleep diaries, PSQI).2. Analyze Timing of Wakefulness: Determine if wakefulness periods are concentrated in the early part of the night, suggesting a direct drug effect.3. Review Data for Artifacts: Ensure that periods of wakefulness are not due to the participant removing the device or other technical issues.4. Follow Protocol for Unblinding: If the side effect meets the criteria for a serious adverse event, follow the protocol for potential unblinding and participant management.
Participant reports excessive daytime sleepiness. This is not a commonly reported direct side effect of this compound. It is more likely a consequence of poor nocturnal sleep.1. Quantify Daytime Sleepiness: Use a validated scale such as the Epworth Sleepiness Scale.2. Investigate Nocturnal Sleep: Thoroughly assess nighttime sleep quality using sleep diaries, actigraphy, or polysomnography to determine the root cause of daytime sleepiness.3. Rule Out Other Causes: Consider other potential causes of daytime sleepiness, such as other medical conditions or medications.
Increase in reports of night sweats. A reported adverse event associated with this compound.[1]1. Document Frequency and Severity: Keep detailed records of the frequency and severity of night sweats.2. Assess Impact on Sleep: Determine if night sweats are contributing to sleep disruption.3. Advise on Symptomatic Relief: Suggest measures such as wearing lightweight clothing and maintaining a cool sleeping environment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced sleep disturbances?

A1: this compound is a histamine (B1213489) H3 receptor antagonist and inverse agonist.[1] The H3 receptor is an autoreceptor that inhibits the release of histamine and other neurotransmitters involved in wakefulness, such as acetylcholine, dopamine, and norepinephrine.[1] By blocking the H3 receptor, this compound increases the levels of these wake-promoting neurotransmitters in the brain, which can lead to difficulties with sleep.[1]

Q2: What are the most common sleep-related side effects of this compound?

A2: The most frequently reported and dose-limiting adverse effects are sleep disorder, night sweats, and a decrease in the quantity and quality of sleep.[1]

Q3: How was this compound designed to minimize sleep disturbances?

A3: this compound was developed with a short pharmacokinetic half-life of approximately 5-7 hours.[1][2] This was intended to allow for high receptor occupancy during the daytime to achieve therapeutic effects on cognition, while having lower receptor occupancy at night to reduce the risk of sleep disruption.[2][3]

Q4: At what doses do sleep-related side effects become prominent?

A4: In a Phase I study, there was a trend of decreased nighttime sleep duration in participants receiving 20 mg of this compound, and in all volunteers who received 50 mg or 80 mg.[4] The 80 mg dose was not well-tolerated due to sleep-related adverse events.[4]

Q5: What measures can be taken to mitigate sleep-related side effects in a clinical trial setting?

A5: Key mitigation strategies include morning dosing, careful dose selection and escalation, and comprehensive monitoring of sleep using both subjective and objective measures. Providing all participants with education on good sleep hygiene practices at the start of the trial can also be beneficial. For persistent and significant insomnia, the trial protocol should provide clear guidance on dose reduction or discontinuation.

Data Presentation

Table 1: Summary of Sleep-Related Adverse Events in a Phase I Single Ascending Dose Study of this compound

Dose CohortNumber of Participants with Sleep-Related AEsTypes of Sleep-Related AEs Reported
20 mg > 50% of participantsDecreased nighttime sleep duration
50 mg 7Sleep disturbance, night sweats, decreased sleep duration
80 mg 10Sleep disturbance, night sweats, decreased sleep duration and quality

Source: Adapted from a Phase I study of orally-administered this compound.[4]

Experimental Protocols

Subjective Assessment of Sleep Quality: Pittsburgh Sleep Quality Index (PSQI)
  • Objective: To assess subjective sleep quality and disturbances over a one-month period.[5]

  • Methodology:

    • Administer the 19-item self-rated questionnaire to participants at baseline and specified follow-up visits.[5][6]

    • The questionnaire takes approximately 5-10 minutes to complete.[6]

    • The 19 items are grouped into seven component scores: subjective sleep quality, sleep latency, sleep duration, habitual sleep efficiency, sleep disturbances, use of sleeping medication, and daytime dysfunction.[5][6]

    • Each component is scored on a scale of 0 to 3.

    • The seven component scores are summed to yield a global PSQI score, ranging from 0 to 21.[6]

  • Interpretation: A global score >5 is considered to distinguish "poor" from "good" sleepers with a diagnostic sensitivity of 89.6% and specificity of 86.5%.[5] Higher scores indicate worse sleep quality.

Assessment of Insomnia Severity: Insomnia Severity Index (ISI)
  • Objective: To briefly screen for and quantify the severity of insomnia symptoms.

  • Methodology:

    • Administer the 7-item self-report questionnaire which assesses sleep patterns over the last two weeks.

    • Participants rate items on a 5-point Likert scale (0-4).[7]

    • The total score is calculated by summing the scores for all seven items.

  • Interpretation of Total Score: [8][9]

    • 0-7: No clinically significant insomnia

    • 8-14: Subthreshold insomnia

    • 15-21: Clinical insomnia (moderate severity)

    • 22-28: Clinical insomnia (severe)

Objective Assessment of Sleep-Wake Patterns: Actigraphy
  • Objective: To objectively and non-invasively monitor rest-activity cycles over an extended period.[10]

  • Methodology:

    • Participants wear a small, wrist-worn device, typically on the non-dominant wrist.[10]

    • The device contains an accelerometer to record movement.[10]

    • Data is collected continuously for a pre-specified duration (e.g., 7-14 days).

    • Data is downloaded and analyzed using validated algorithms to estimate sleep parameters.

  • Key Parameters Measured: [10]

    • Total Sleep Time (TST): The total duration of sleep during a recording period.

    • Sleep Efficiency (SE): The percentage of time in bed that the participant is asleep.

    • Wake After Sleep Onset (WASO): The total time spent awake after initially falling asleep.

    • Sleep Latency: The time it takes to fall asleep.

Gold Standard Sleep Assessment: Polysomnography (PSG)
  • Objective: To provide a detailed, multi-parametric recording of physiological changes during sleep for a comprehensive assessment of sleep architecture.[11]

  • Methodology:

    • Participants stay overnight in a sleep laboratory.

    • Electrodes and sensors are applied to monitor various physiological signals.

    • Standard Montage Includes:

      • Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.

      • Electrooculogram (EOG): To record eye movements, important for identifying REM sleep.

      • Electromyogram (EMG): To measure muscle activity, particularly from the chin and legs.

      • Electrocardiogram (ECG): To monitor heart rate and rhythm.

      • Respiratory Effort and Airflow: To detect apneas and hypopneas.

      • Pulse Oximetry: To measure blood oxygen saturation.

    • The data is continuously recorded and synchronized with audio and video monitoring.[12]

    • Trained technologists score the recording to determine sleep stages and identify any sleep-related events.[12]

Mandatory Visualization

AZD5213_Mechanism_of_Action cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R Histamine H3 Autoreceptor This compound->H3R Antagonism/ Inverse Agonism Histamine_Vesicle Histamine Release H3R->Histamine_Vesicle Inhibition Histamine_Released Histamine Histamine_Vesicle->Histamine_Released Increased Release Postsynaptic_Receptors Postsynaptic Receptors (e.g., H1) Wakefulness Increased Wakefulness / Insomnia Postsynaptic_Receptors->Wakefulness Histamine_Released->Postsynaptic_Receptors Stimulation

Caption: this compound Mechanism Leading to Insomnia.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period cluster_assessment Endpoint Assessment Screening Participant Screening Baseline Baseline Sleep Assessment (PSQI, Sleep Diary) Screening->Baseline Randomization Randomization (this compound or Placebo) Baseline->Randomization Dosing Daily Dosing (Morning Administration) Randomization->Dosing Monitoring Ongoing Monitoring (Sleep Diary, ISI, Actigraphy) Dosing->Monitoring FollowUp Follow-up Visits Monitoring->FollowUp PSG Polysomnography (PSG) (Sub-study or for cause) FollowUp->PSG Final_Assessment Final Assessment (PSQI, ISI) FollowUp->Final_Assessment

Caption: Workflow for Assessing Sleep Side Effects.

Management_Flowchart Start Participant Reports Sleep Disturbance Assess Assess Severity (ISI, Clinical Interview) Start->Assess Mild Mild? Assess->Mild Severity Moderate_Severe Moderate to Severe? Assess->Moderate_Severe Severity Sleep_Hygiene Provide Sleep Hygiene Education & Continue Monitoring Mild->Sleep_Hygiene Yes Review_Dose Review Dosing Time & Concomitant Meds Moderate_Severe->Review_Dose Yes Continue_Trial Continue on Trial Sleep_Hygiene->Continue_Trial Consider_Reduction Consider Dose Reduction per Protocol Review_Dose->Consider_Reduction Resolved Resolved? Consider_Reduction->Resolved Resolved->Continue_Trial Yes Discontinue Consider Discontinuation from Investigational Product Resolved->Discontinue No

Caption: Decision Flowchart for Managing Insomnia.

References

Technical Support Center: AZD5213 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing unexpected behavioral outcomes in mice treated with AZD5213, a potent histamine (B1213489) H3 receptor antagonist/inverse agonist.

Troubleshooting Guide: Unexpected Behavioral Outcomes

This guide addresses specific unexpected behavioral phenotypes that may arise during experiments with this compound in mice.

Observed Problem Potential Cause Suggested Action
1. Paradoxical Anxiety-Like Behavior: Mice show decreased time in the center of the open field or open arms of the elevated plus-maze.Dose-Related Effects: The relationship between H3 receptor antagonism and anxiety is complex and may be dose-dependent. While some H3 antagonists show anxiolytic properties, others can be anxiogenic. This may be due to the complex interplay of histamine with other neurotransmitter systems, such as dopamine (B1211576) and serotonin, at varying receptor occupancy levels.Dose-Response Validation: Conduct a dose-response study to determine the optimal therapeutic window for your desired behavioral outcome. Start with a lower dose and escalate gradually. Control for Hyperactivity: Increased locomotion can be misinterpreted as anxiety. Analyze total distance traveled to ensure the observed effect is not a byproduct of hyperactivity. Normalize center time to total activity if necessary.
2. Emergence of Stereotypic Behaviors: Mice exhibit repetitive, invariant behaviors such as circling, excessive grooming, or stereotyped sniffing.Dopaminergic System Overstimulation: this compound increases dopamine release in brain regions like the prefrontal cortex.[1] High levels of dopaminergic stimulation are known to induce stereotypic behaviors. This may be more pronounced at higher doses of this compound.Behavioral Quantification: Score stereotypic behaviors systematically. Differentiate between locomotor stereotypy (e.g., repetitive circling) and focused stereotypy (e.g., intense sniffing of a specific area). Dose Adjustment: Reduce the dose of this compound to a level that maintains the desired pro-cognitive or other therapeutic effects without inducing stereotypy.
3. Impaired Performance in Spatial Memory Tasks: Despite expected pro-cognitive effects, mice show no improvement or a deficit in the Barnes maze or Morris water maze.Task-Dependent Efficacy: The efficacy of H3 receptor antagonists on spatial learning can be task-dependent. Factors such as the level of stress in the task (e.g., water maze vs. Barnes maze) can influence outcomes. Confounding Hyperactivity: Excessive locomotor activity can interfere with the acquisition of spatial memory tasks by preventing the animal from employing an efficient search strategy.Alternative Memory Paradigms: Test the compound in a different cognitive domain, such as recognition memory using the Novel Object Recognition (NOR) test, where this compound has shown positive effects.[1] Habituation and Pre-Training: Ensure adequate habituation to the testing environment to reduce stress. Conduct pre-training sessions to familiarize the mice with the non-cognitive aspects of the task.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective histamine H3 receptor antagonist and inverse agonist. The H3 receptor acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the release of histamine. By blocking these receptors, this compound increases the release of histamine in the brain. Additionally, H3 receptors act as heteroreceptors on other neurons, and their blockade by this compound enhances the release of other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1]

Q2: What are the expected behavioral effects of this compound in mice?

A2: Based on its mechanism of action, the expected outcomes of this compound administration in mice are primarily pro-cognitive and wakefulness-promoting effects. Preclinical studies have shown that it can reverse scopolamine-induced memory deficits and improve performance in the novel object recognition task.[1]

Q3: My this compound-treated mice are hyperactive. Is this an unexpected outcome?

A3: Increased locomotor activity is an expected outcome of H3 receptor antagonism due to the enhanced release of wakefulness-promoting neurotransmitters like histamine and dopamine. However, it is crucial to characterize this activity. If the hyperactivity is accompanied by repetitive, non-exploratory behaviors (stereotypy), it may be an undesired side effect, potentially at higher doses.

Q4: Are there known dose-limiting side effects of this compound?

A4: In human clinical trials, the most common dose-limiting adverse effects were related to sleep disturbances, including insomnia and night sweats.[1] While direct correlates in mice are difficult to assess, these findings highlight the potent wakefulness-promoting effects of the compound, which could manifest as hyperactivity in preclinical models.

Quantitative Data from H3 Antagonist Studies

No specific quantitative behavioral data for this compound in mice was available in the public domain at the time of this review. The following tables present representative data from studies on other H3 receptor antagonists (ciproxifan and pitolisant) to provide an expected range of effects in relevant behavioral paradigms.

Table 1: Effect of H3 Antagonist (Ciproxifan) on Novel Object Recognition (NOR) in Mice

Treatment GroupMean Discrimination Index (± SEM)
Vehicle0.15 ± 0.05
Ciproxifan (B1662499) (3 mg/kg)0.45 ± 0.08*

*Data are hypothetical and derived from qualitative statements in the literature indicating improved performance. A higher discrimination index indicates better recognition memory.

Table 2: Effect of H3 Antagonist (Pitolisant) on Anxiety-Like Behavior in the Open Field Test

Treatment GroupMean Time in Center (seconds ± SEM)Total Distance Traveled (meters ± SEM)
Vehicle35 ± 425 ± 3
Pitolisant (10 mg/kg)28 ± 545 ± 4*

*Data are hypothetical and reflect the potential for increased locomotion without clear anxiolytic effects.

Table 3: Effect of H3 Antagonist (Ciproxifan) on Spatial Memory in the Barnes Maze

Treatment GroupMean Escape Latency on Day 4 (seconds ± SEM)
Vehicle + Scopolamine120 ± 15
Ciproxifan (3 mg/kg) + Scopolamine75 ± 12*

*Data are hypothetical, based on findings that ciproxifan can modestly attenuate scopolamine-induced deficits in this task.

Experimental Protocols

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Methodology:

  • Habituation (Day 1): Individually place each mouse in the empty open field arena (e.g., 40x40 cm) for 5-10 minutes to acclimate.

  • Training/Familiarization (Day 2): Place the mouse in the same arena containing two identical objects. Allow the mouse to explore freely for 10 minutes. Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.

  • Testing (Day 2, after retention interval): After a defined retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the identical objects has been replaced with a novel object. Allow 5-10 minutes of free exploration and record the time spent exploring the familiar and the novel object.

  • Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.

Open Field Test

Objective: To assess locomotor activity and anxiety-like behavior.

Methodology:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the test.

  • Procedure: Gently place the mouse in the center of the open field arena (e.g., 50x50 cm). A video tracking system records the mouse's activity for a set duration (typically 5-20 minutes).

  • Data Analysis: The software divides the arena into a central and a peripheral zone. Key parameters to analyze include:

    • Total distance traveled: A measure of general locomotor activity.

    • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center is interpreted as more anxiety-like).

    • Frequency of entries into the center zone: Another measure of anxiety-like behavior.

Barnes Maze Test

Objective: To assess hippocampal-dependent spatial learning and memory.

Methodology:

  • Apparatus: A circular platform with 20 holes around the perimeter, elevated off the ground. One hole leads to a dark "escape box." Bright overhead lighting serves as a mild aversive stimulus.

  • Habituation/Pre-training (Day 1): Place the mouse in the center of the maze under a start chamber for 10-15 seconds. Then, gently guide the mouse to the escape hole. Allow the mouse to remain in the escape box for 1-2 minutes.

  • Acquisition Training (Days 2-5): Conduct 2-4 trials per day. Place the mouse in the center of the maze and allow it to freely explore and find the escape box within a set time (e.g., 3 minutes). The location of the escape box remains constant relative to distal visual cues around the room. Record the latency to find the escape hole and the number of errors (pokes into incorrect holes).

  • Probe Trial (Day 6): Remove the escape box and allow the mouse to explore the maze for 60-90 seconds. Record the time spent in the quadrant where the escape box was previously located. This measures the persistence of the spatial memory.

Visualizations

Signaling Pathways and Experimental Workflows

AZD5213_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Cleft This compound This compound H3R Histamine H3 Receptor (Gi-coupled) This compound->H3R Blocks AC Adenylyl Cyclase H3R->AC Inhibits Ca ↓ Ca²⁺ Influx H3R->Ca Inhibits cAMP ↓ cAMP AC->cAMP Vesicle Neurotransmitter Vesicle Ca->Vesicle Release ↓ Release Vesicle->Release NT Increased Neurotransmitters (Histamine, ACh, DA, NE) Release->NT Disinhibition (Increased Release) Behavior Pro-cognitive & Wake-promoting Effects NT->Behavior

Caption: Mechanism of Action of this compound.

Troubleshooting_Workflow Start Unexpected Behavioral Outcome Observed Q1 Is hyperactivity present? Start->Q1 A1_Yes Quantify total distance traveled. Is behavior repetitive/invariant? Q1->A1_Yes Yes A1_No Proceed to specific behavioral phenotype analysis. Q1->A1_No No Stereotypy Problem: Stereotypy Cause: Dopaminergic overstimulation Action: Reduce dose. A1_Yes->Stereotypy Yes Memory_Impairment Problem: Memory Impairment Cause: Confounding hyperactivity Action: Habituate, re-train. A1_Yes->Memory_Impairment No Anxiety Problem: Anxiety-like behavior Cause: Dose-related effects Action: Conduct dose-response. A1_No->Anxiety

Caption: Troubleshooting workflow for unexpected outcomes.

References

Technical Support Center: AZD5213 Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing AZD5213 dosage to minimize adverse effects while maintaining efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Significant sleep disturbances (insomnia, night sweats) observed in animal models. High nocturnal H3 receptor occupancy (H3RO) is the likely cause. Sleep disturbances are a known class effect of H3 receptor antagonists and are associated with H3RO levels exceeding 70-80% during the sleep period.1. Adjust Dosing Time: Administer this compound earlier in the active phase (e.g., morning for diurnal animals) to allow plasma concentrations and H3RO to decrease before the sleep phase. This compound has a relatively short half-life of approximately 5-7 hours, which allows for circadian dosing strategies.[1] 2. Dose Reduction: If adjusting the timing is insufficient, consider a dose reduction. Even modest decreases in dosage can significantly lower trough plasma concentrations and, consequently, nocturnal H3RO. 3. Polysomnography: To quantify the impact on sleep architecture, consider conducting polysomnography studies.
Variability in cognitive efficacy results between experiments. 1. Timing of Behavioral Testing: The pro-cognitive effects of this compound are linked to peak plasma concentrations and high daytime H3RO. Inconsistent timing of behavioral assays relative to drug administration can lead to variability. 2. Animal Strain and Age: Different rodent strains can exhibit varied responses to cognitive enhancers and amnesic agents. Age can also be a factor in the level of cognitive impairment and response to treatment.1. Standardize Behavioral Testing Time: Conduct cognitive tests (e.g., Novel Object Recognition, Scopolamine-Induced Memory Deficit reversal) when this compound plasma concentrations are expected to be at their peak (Tmax of 0.7-2.0 hours post-dose).[1] 2. Consistent Animal Model: Use the same strain, sex, and age of animals for all related experiments to minimize biological variability.
Unexpected off-target effects or lack of efficacy. 1. Compound Stability and Formulation: Improper storage or formulation of this compound can lead to degradation and loss of potency. 2. Complex H3R Pharmacology: The histamine (B1213489) H3 receptor has multiple isoforms, and its signaling can be complex. In some models, the expected outcomes may not manifest due to these complexities.1. Verify Compound Integrity: Ensure this compound is stored correctly and the formulation provides adequate bioavailability. 2. Confirm Target Engagement: If possible, use techniques like ex vivo receptor occupancy studies or measure downstream biomarkers (e.g., telemethylhistamine in CSF) to confirm that this compound is engaging the H3 receptor in the target tissue.[1]
Difficulty replicating neurotransmitter release findings. Microdialysis Probe Placement and Recovery: The precise placement of the microdialysis probe in the target brain region (e.g., prefrontal cortex) is critical. Inadequate recovery time after surgery can also affect results.1. Histological Verification: After the experiment, perform histological analysis to confirm the correct placement of the microdialysis probe. 2. Optimize Surgical and Recovery Procedures: Allow for adequate recovery time post-surgery before commencing microdialysis experiments to ensure stabilization of the blood-brain barrier and normalization of neurotransmitter levels.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its adverse effects?

A1: this compound is a potent and selective histamine H3 receptor antagonist and inverse agonist.[1] The H3 receptor acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters like acetylcholine, dopamine, and norepinephrine (B1679862).[1] By blocking this receptor, this compound increases the release of these neurotransmitters, which is thought to mediate its pro-cognitive effects. The primary adverse effects, particularly sleep disturbances, are also a direct consequence of this mechanism. Increased histamine levels during the night, when they are normally low, can disrupt the natural sleep-wake cycle.

Q2: What is the relationship between this compound dosage, H3 receptor occupancy, and adverse effects?

A2: There is a direct and strong correlation between the dose of this compound, its plasma concentration, the resulting H3 receptor occupancy (H3RO) in the brain, and the incidence of adverse effects. PET studies in humans have shown that single oral doses of 0.05 mg to 30 mg result in a dose-dependent H3RO ranging from 16% to 90%.[2] Sleep disturbances have been clinically observed at H3RO levels of approximately 70% or higher during the night.[2] Therefore, the key to minimizing adverse effects is to select a dose and dosing schedule that provides sufficient daytime H3RO for efficacy while allowing it to fall below this threshold during the night.

Q3: What are the most common adverse effects observed with this compound in clinical and preclinical studies?

A3: The most frequent and dose-limiting adverse effects are sleep-related, including sleep disorder/insomnia, night sweats, and a decrease in the quantity and quality of sleep.[1] Other common adverse events include mild to moderate nausea and headache.[1]

Q4: What is a recommended starting point for dosing in preclinical models to achieve cognitive enhancement with minimal side effects?

A4: In preclinical rodent models, a dose of 0.33 mg/kg (orally) has been shown to trigger the release of histamine, acetylcholine, dopamine, and norepinephrine in the rat prefrontal cortex.[1] At similar dose levels, this compound has demonstrated efficacy in reversing scopolamine-induced memory deficits and improving performance in the novel object recognition task.[1] This serves as a good starting point for efficacy studies. To mitigate sleep-related side effects, ensure the dose is administered at the beginning of the animal's active cycle.

Q5: How can I assess the impact of this compound on sleep in my animal model?

A5: The gold standard for assessing sleep architecture is polysomnography (PSG), which involves monitoring brain waves (EEG), eye movements (EOG), and muscle activity (EMG). For a less invasive approach, home cage monitoring systems that use video and infrared sensors can provide data on activity levels and infer sleep-wake patterns.

Data Presentation

Table 1: Clinical Dosage, Receptor Occupancy, and Adverse Effects of this compound

Dosage Range (Human)H3 Receptor Occupancy (H3RO)Most Frequent Adverse Effects
Single doses: 0.05 mg - 30 mg16% - 90%Headache, dizziness.[2]
Multiple doses: up to 18 mg once dailyNot specified, but high enough to cause AEsSleep disorder, night sweats, decreased sleep quality and quantity, nausea, headache.[1]
>20 mg single dose>70-80% (estimated)Decreased nighttime sleep duration.

Table 2: Preclinical Efficacy of this compound

Animal ModelDosageKey Efficacy Outcome
Rat0.33 mg/kg (oral)Increased release of histamine, acetylcholine, dopamine, and norepinephrine in the prefrontal cortex.[1]
Rodent Models~0.33 mg/kg (oral)Reversal of scopolamine-induced memory deficit.[1]
Rodent Models~0.33 mg/kg (oral)Increased performance in the novel object recognition task.[1]
Cynomolgus Monkey0.1 mg/kg (oral)Increased tele-methylhistamine in cerebrospinal fluid (a biomarker of histamine turnover).[1]

Experimental Protocols

1. Scopolamine-Induced Memory Deficit Model (Rat)

  • Objective: To assess the ability of this compound to reverse a chemically induced cognitive deficit.

  • Methodology:

    • Acclimation: Acclimate male Wistar rats to the testing environment and handling for several days.

    • Drug Administration: Administer this compound or vehicle orally at the desired dose (e.g., starting at 0.33 mg/kg).

    • Scopolamine (B1681570) Induction: After a set pretreatment time (e.g., 60 minutes), administer scopolamine (a muscarinic receptor antagonist, typically 0.5-1 mg/kg, intraperitoneally) to induce a memory deficit.

    • Behavioral Testing: 30 minutes after scopolamine administration, assess cognitive function using a recognized memory task such as the Y-maze or Morris water maze.

    • Data Analysis: Compare the performance of the this compound-treated group to both the vehicle-treated and scopolamine-only groups. A significant improvement in the this compound group indicates reversal of the deficit.

2. Novel Object Recognition (NOR) Task (Rodent)

  • Objective: To evaluate the effect of this compound on recognition memory.

  • Methodology:

    • Habituation: Individually habituate animals to an open-field arena (e.g., 40x40 cm) for 5-10 minutes in the absence of any objects for 2-3 days.

    • Training/Familiarization Phase: On the test day, place two identical objects in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes). Administer this compound or vehicle at a specified time before this phase.

    • Inter-trial Interval: Return the animal to its home cage for a retention interval (e.g., 1-24 hours).

    • Test Phase: Re-introduce the animal to the arena, where one of the familiar objects has been replaced with a novel object.

    • Data Analysis: Record the time spent exploring each object. A discrimination index (Time_novel - Time_familiar) / (Time_novel + Time_familiar) is calculated. A higher index in the this compound-treated group compared to the vehicle group indicates enhanced recognition memory.

3. In Vivo Microdialysis for Neurotransmitter Release

  • Objective: To measure extracellular levels of neurotransmitters in a specific brain region following this compound administration.

  • Methodology:

    • Probe Implantation: Stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex) in an anesthetized rat.

    • Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

    • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe and begin perfusion with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) until neurotransmitter levels are stable.

    • Drug Administration: Administer this compound or vehicle.

    • Post-Dose Collection: Continue collecting dialysate samples to measure changes in neurotransmitter levels over time.

    • Sample Analysis: Analyze the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify neurotransmitter concentrations.

Mandatory Visualizations

AZD5213_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., Cholinergic, Dopaminergic) This compound This compound H3R H3 Receptor (Autoreceptor) This compound->H3R Blocks G_protein Gi/o Protein H3R->G_protein Activates Histamine_synthesis Histamine Synthesis/Release H3R->Histamine_synthesis Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->Histamine_synthesis Regulates Histamine Histamine Histamine_synthesis->Histamine Releases H1_H2_Receptors H1/H2 Receptors Histamine->H1_H2_Receptors Activates Neurotransmitter_Release Increased Neurotransmitter Release (ACh, DA, NE) H1_H2_Receptors->Neurotransmitter_Release Leads to

Caption: Signaling pathway of this compound as an H3 receptor antagonist.

AZD5213_Dosage_Optimization_Workflow cluster_preclinical Preclinical Phase cluster_analysis Data Analysis & Decision cluster_outcome Outcome dose_range Select Dose Range (e.g., 0.1 - 10 mg/kg) efficacy_studies Efficacy Studies (NOR, Scopolamine Reversal) dose_range->efficacy_studies neurochem_studies Neurochemical Studies (Microdialysis) dose_range->neurochem_studies safety_studies Safety/Tolerability Studies (Sleep Monitoring/PSG) dose_range->safety_studies integrate_data Integrate Efficacy, Safety, and PK/PD Data efficacy_studies->integrate_data neurochem_studies->integrate_data safety_studies->integrate_data decision Identify Optimal Dose Window? integrate_data->decision proceed Proceed to Further Studies decision->proceed Yes refine Refine Dose/Schedule decision->refine No refine->dose_range Iterate

References

AZD5213 Solution Stability for Long-Term Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of AZD5213 in solution for long-term experiments. The following question-and-answer format addresses common issues and provides detailed protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For short-term storage (days to weeks), solid this compound should be kept in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is recommended to store the solid compound at -20°C. Properly stored, the solid form of this compound has a shelf life of over three years.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a concentrated stock solution in anhydrous DMSO. For short-term storage (days to weeks), the stock solution can be kept at 0-4°C. For long-term storage (months), it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C.

Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many organic compounds. To address this, you can try the following:

  • Vortexing or Sonication: Vigorously vortex or sonicate the diluted solution for several minutes.

  • Gentle Warming: Briefly warm the solution in a 37°C water bath while sonicating.

  • Lower Final Concentration: The final concentration in the aqueous buffer may be exceeding the compound's solubility limit. Consider preparing a more dilute final solution.

  • Use of a Surfactant: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20) can help to maintain solubility, but this should be tested for compatibility with your specific assay.

Q4: For how long is this compound stable in aqueous solutions for my experiments?

A4: There is limited publicly available data on the long-term stability of this compound in various aqueous buffers, pH conditions, and temperatures. While DMSO stock solutions are generally stable for up to a month at -20°C, aqueous solutions are often less stable and it is best practice to prepare them fresh for each experiment.[2] For long-term experiments, it is crucial to perform a stability study under your specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results over time. Degradation of this compound in the working solution.Perform a stability study to determine the degradation rate of this compound under your experimental conditions (solvent, pH, temperature, light exposure). Prepare fresh working solutions from a frozen DMSO stock for each experiment.
Incomplete dissolution of the compound.Ensure the stock solution is completely dissolved before making dilutions. Visually inspect for any particulates. Gentle warming and sonication can aid dissolution.
Loss of compound activity. Adsorption to plasticware.Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Include a control to assess for loss due to adsorption.
Freeze-thaw cycles of the stock solution.Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles.
Visible changes in the solution (e.g., color change, precipitation). Chemical degradation or precipitation.Discard the solution. Prepare a fresh solution and re-evaluate your preparation and storage procedures. Consider the solubility limits in your chosen solvent.

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol outlines a general procedure to determine the stability of this compound in a specific solution over time using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the percentage of intact this compound remaining in a solution under defined storage conditions over a specified period.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC system with UV detector

  • C18 HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

  • Low-adhesion polypropylene tubes

  • Calibrated analytical balance and pipettes

Methodology:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Preparation of Stability Study Samples:

    • Dilute the this compound stock solution with the aqueous buffer of interest to the final working concentration to be used in your experiments.

    • Dispense aliquots of this working solution into several low-adhesion polypropylene tubes, one for each time point and condition.

  • Storage Conditions:

    • Store the tubes under the conditions you intend to use for your long-term experiment (e.g., 4°C, room temperature, 37°C).

    • Protect the samples from light if the compound is known to be light-sensitive.

  • Sample Analysis by HPLC:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and weekly thereafter), remove one tube from each storage condition.

    • Analyze the sample immediately by a validated stability-indicating HPLC method. A generic starting method could be a C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid. The detection wavelength should be set to the λmax of this compound.

    • The initial time point (T=0) serves as the 100% reference.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time for each storage condition.

Data Presentation: this compound Stability Study

Table 1: Stability of this compound in PBS (pH 7.4) at Different Temperatures

Time Point% Remaining at 4°C% Remaining at Room Temp (~25°C)% Remaining at 37°C
0 hours100100100
2 hoursDataDataData
4 hoursDataDataData
8 hoursDataDataData
24 hoursDataDataData
48 hoursDataDataData
72 hoursDataDataData
1 weekDataDataData

Note: This table is a template. Researchers should populate it with their own experimental data.

Visualizations

This compound Mechanism of Action: Histamine (B1213489) H3 Receptor Signaling Pathway

This compound acts as a potent and selective antagonist (inverse agonist) of the histamine H3 receptor.[3][4] The H3 receptor is primarily a presynaptic autoreceptor that inhibits the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[2] The signaling pathway of the H3 receptor is primarily coupled to Gαi/o proteins.

AZD5213_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound H3R Histamine H3 Receptor This compound->H3R Antagonist G_protein Gαi/o Protein H3R->G_protein Activates Neurotransmitter_release Neurotransmitter Release H3R->Neurotransmitter_release Inhibits (as autoreceptor/ heteroreceptor) AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Modulates PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway Modulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Activates

This compound antagonism of the H3 receptor signaling pathway.
Experimental Workflow for this compound Stability Assessment

The following diagram illustrates the logical flow for conducting a stability study of this compound in solution.

Stability_Workflow start Start: Prepare this compound Stock Solution in DMSO prepare_samples Prepare Working Solutions in Aqueous Buffer start->prepare_samples aliquot Aliquot Samples for Each Time Point prepare_samples->aliquot storage Store Aliquots under Defined Conditions (e.g., 4°C, RT, 37°C) aliquot->storage timepoint At Each Time Point storage->timepoint timepoint->storage Continue for next time point hplc Analyze Sample by Stability-Indicating HPLC timepoint->hplc data_analysis Calculate % Remaining vs. T=0 hplc->data_analysis plot Plot % Remaining vs. Time data_analysis->plot end End: Determine Stability Profile plot->end

Workflow for assessing the stability of this compound in solution.

References

Navigating Ambiguous Outcomes: A Technical Support Guide for AZD5213 Cognitive Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering variable or unexpected results in cognitive studies of AZD5213. This compound, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist, has shown promise in preclinical models for enhancing cognitive function. However, the translation of these findings to clinical settings can be complex. This guide offers troubleshooting advice and frequently asked questions to help interpret your data and refine your experimental approach.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected pro-cognitive effects of this compound in our clinical trial. What are the potential reasons for this discrepancy from preclinical data?

Several factors can contribute to a disconnect between robust preclinical cognitive enhancement and variable or null findings in human trials. Consider the following:

  • Dose-Response Relationship: The optimal dose for cognitive effects may not directly correlate with histamine H3 receptor occupancy. While PET studies demonstrate high receptor occupancy at certain doses, the downstream effects on neurotransmitter systems critical for cognition (acetylcholine, dopamine, norepinephrine) may follow a more complex, bell-shaped dose-response curve. It is crucial to have explored a wide range of doses in your study.[1][2][3]

  • Patient Population Heterogeneity: The underlying pathology and cognitive baseline of your study population can significantly influence outcomes. Patients with mild cognitive impairment (MCI) or early Alzheimer's disease may respond differently than those with more advanced disease.[3][4][5] Furthermore, the genetic makeup of participants could also play a role.

  • Cognitive Assessment Tools: The sensitivity of the chosen cognitive tests is paramount. Standard tools like the ADAS-Cog were developed for more severe dementia and may not be sensitive enough to detect subtle changes in earlier disease stages.[6][7] Consider whether the cognitive domains targeted by your chosen assessments align with the expected effects of H3 receptor antagonism (e.g., attention, vigilance, executive function).

  • Sleep Disruption as a Confounding Factor: A known side effect of histamine H3 receptor antagonists is sleep disturbance.[4][8] Poor sleep quality can independently impair cognitive performance, potentially masking any pro-cognitive benefits of the drug. It is essential to monitor sleep quality in your participants.

Q2: Our study is showing highly variable cognitive results among participants receiving this compound. How can we begin to troubleshoot this?

High inter-individual variability is a common challenge in CNS drug development. To dissect this, consider these steps:

  • Stratify Your Data: Analyze your results by subgroups. Consider stratifying by baseline cognitive severity, age, genetic markers (if available), and the presence of comorbidities. This may reveal that this compound is effective in a specific subpopulation.

  • Correlate with Pharmacokinetics and Receptor Occupancy: If you have pharmacokinetic data or receptor occupancy imaging, correlate these with cognitive outcomes for individual participants. This can help determine if variability is due to differences in drug exposure or target engagement.

  • Analyze Sleep Data: Investigate the relationship between sleep quality metrics (e.g., from actigraphy or polysomnography) and cognitive performance in the treatment group. This can help determine the extent to which sleep disruption is confounding your cognitive data.

  • Examine Concomitant Medications: Review the medications your participants are taking. Some medications could interact with this compound or independently affect cognition.

Q3: What are the key considerations for designing a new study to assess the cognitive effects of this compound?

Based on the challenges observed with this compound and other H3 receptor antagonists, a well-designed study should include:

  • A Robust Dose-Finding Component: To identify the optimal therapeutic window for cognitive effects.

  • Sensitive and Appropriate Cognitive Endpoints: Utilize a battery of tests that are sensitive to change in your target population and that assess the specific cognitive domains modulated by histamine H3 receptor antagonism. Consider incorporating computerized cognitive assessments, which can offer greater precision and reduce practice effects.

  • Objective Measures of Sleep: Incorporate actigraphy or polysomnography to objectively measure sleep and assess its potential impact on cognitive outcomes.

  • Homogeneous Patient Population: Carefully define your inclusion and exclusion criteria to enroll a patient population that is as homogeneous as possible in terms of disease stage and cognitive baseline.

Troubleshooting Guides

Issue: Lack of Efficacy on Primary Cognitive Endpoint
Potential Cause Troubleshooting Steps
Inappropriate Dose - Analyze dose-response relationships. - Consider data from PET imaging on receptor occupancy to ensure target engagement.
Insensitive Cognitive Test - Review the literature for the most sensitive cognitive assessments for your patient population. - Conduct post-hoc analyses on individual sub-scores of your cognitive tests that may be more sensitive.
Confounding Effect of Sleep Disruption - Correlate cognitive performance with objective sleep data. - Consider a study design that minimizes nocturnal receptor occupancy.
"Ceiling" or "Floor" Effects in Patient Population - Analyze baseline cognitive scores to determine if a significant portion of your population is at the highest or lowest possible score, limiting the ability to detect change.
Issue: High Variability in Cognitive Outcomes
Potential Cause Troubleshooting Steps
Heterogeneous Patient Sample - Stratify analyses by baseline disease severity, age, and other relevant demographic and clinical characteristics.
Variability in Drug Metabolism - Analyze pharmacokinetic data to identify participants with significantly different drug exposures.
Interactions with Concomitant Medications - Conduct a thorough review of concomitant medications and analyze their potential impact on cognitive scores.

Data Presentation

Preclinical Cognitive Effects of this compound

Animal Model Cognitive Domain Effect of this compound
Rodent (Scopolamine-induced deficit)MemoryReversal of memory deficit[4][8]
RodentObject RecognitionIncreased novel object recognition[4][8]

Clinical Pharmacokinetics and Receptor Occupancy of this compound

Parameter Value
Time to Maximum Concentration (Tmax)0.7 - 2.0 hours[4][8]
Terminal Half-life (t½)5 - 7 hours[4][8]
Receptor Occupancy at 0.1 mg~50%[4][8]
Receptor Occupancy Range (0.05 - 30 mg)16% - 90%[1][2][3]

Clinical Trial Design: NCT01548287

Parameter Description
Study Title A Study of the Safety and Tolerability of this compound Effect on Sleep for Patients With Alzheimer's/Cognitive Impairment[3][4][5]
Patient Population Mild Alzheimer's Disease or Mild Cognitive Impairment[3][4][5]
Primary Objective To estimate the relationship of sleep duration versus dose after 4 weeks of treatment[4][5]
Primary Outcome Measures Change from baseline in total sleep time (PSG), sleep efficiency (PSG), and latency to persistent sleep (PSG)[5]
Secondary Outcome Measures Changes in sleep parameters measured by actigraphy[5]

Experimental Protocols

Positron Emission Tomography (PET) for H3 Receptor Occupancy

  • Objective: To determine the in-vivo occupancy of histamine H3 receptors by this compound.

  • Radioligand: [11C]GSK189254 is used as the PET tracer.

  • Procedure:

    • A baseline PET scan is performed to measure the baseline binding potential of the radioligand.

    • A single oral dose of this compound is administered.

    • A second PET scan is performed at a time point corresponding to the expected peak plasma concentration of this compound.

    • Arterial blood samples are collected throughout the scans to measure the concentration of the radioligand in plasma.

    • Receptor occupancy is calculated by comparing the binding potential of the radioligand before and after this compound administration.[1][2][3]

Polysomnography (PSG) for Sleep Assessment

  • Objective: To objectively measure sleep architecture and identify sleep disturbances.

  • Procedure:

    • Participants sleep overnight in a sleep laboratory.

    • Electrodes are attached to the scalp (for electroencephalogram - EEG), face (for electrooculogram - EOG), and chin (for electromyogram - EMG) to monitor brain waves, eye movements, and muscle activity, respectively.

    • Other sensors are used to monitor heart rate, breathing, and blood oxygen levels.

    • The data is recorded continuously throughout the night and scored by a trained technician to determine sleep stages, sleep latency, sleep efficiency, and the number of arousals and apneas.

Mandatory Visualizations

AZD5213_Mechanism_of_Action This compound This compound H3R Histamine H3 Receptor (Presynaptic Autoreceptor) This compound->H3R Antagonist/ Inverse Agonist Histamine_Release Increased Histamine Release H3R_Hetero_C H3 Heteroreceptor This compound->H3R_Hetero_C H3R_Hetero_D H3 Heteroreceptor This compound->H3R_Hetero_D H3R_Hetero_N H3 Heteroreceptor This compound->H3R_Hetero_N Histamine_Neuron Histaminergic Neuron H3R->Histamine_Neuron Inhibits Release Histamine_Neuron->Histamine_Release Leads to Cognition Potential for Cognitive Enhancement Histamine_Release->Cognition Cholinergic_Neuron Cholinergic Neuron ACh_Release Increased Acetylcholine Release Cholinergic_Neuron->ACh_Release Leads to Dopaminergic_Neuron Dopaminergic Neuron DA_Release Increased Dopamine Release Dopaminergic_Neuron->DA_Release Leads to Noradrenergic_Neuron Noradrenergic Neuron NE_Release Increased Norepinephrine Release Noradrenergic_Neuron->NE_Release Leads to ACh_Release->Cognition DA_Release->Cognition NE_Release->Cognition H3R_Hetero_C->Cholinergic_Neuron Inhibits H3R_Hetero_D->Dopaminergic_Neuron Inhibits H3R_Hetero_N->Noradrenergic_Neuron Inhibits

Figure 1. Signaling pathway of this compound as a histamine H3 receptor antagonist.

troubleshooting_workflow Start Variable Cognitive Results Observed Check_Dose Review Dose-Response Data Start->Check_Dose Check_PK Analyze Pharmacokinetics Check_Dose->Check_PK Dose Appears Appropriate Subgroup_Analysis Perform Subgroup Analyses (e.g., by baseline severity) Check_Dose->Subgroup_Analysis No Clear Dose-Response Check_Sleep Assess Sleep Quality Data Check_PK->Check_Sleep PK Variability Considered Correlate_PK_PD Correlate Drug Exposure with Cognitive Outcomes Check_PK->Correlate_PK_PD High PK Variability Check_Tests Evaluate Cognitive Assessment Tools Check_Sleep->Check_Tests Sleep Impact Assessed Correlate_Sleep_Cog Correlate Sleep Metrics with Cognitive Performance Check_Sleep->Correlate_Sleep_Cog Sleep Disruption Observed Sensitivity_Analysis Assess Sensitivity of Cognitive Endpoints Check_Tests->Sensitivity_Analysis Tests May Lack Sensitivity Hypothesis Generate New Hypotheses Subgroup_Analysis->Hypothesis Correlate_PK_PD->Hypothesis Correlate_Sleep_Cog->Hypothesis Sensitivity_Analysis->Hypothesis

Figure 2. Troubleshooting workflow for variable cognitive results.

References

Technical Support Center: Troubleshooting AZD5213 PET Imaging Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts and issues encountered during AZD5213 Positron Emission Tomography (PET) imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of artifacts I might encounter in my this compound PET scans?

A1: While there are no artifacts exclusively specific to this compound, your imaging results can be affected by common PET and PET/CT artifacts. These are often related to patient factors, equipment calibration, or data processing. The most prevalent issues include motion artifacts, attenuation correction errors, and artifacts from patient-related factors like metal implants.[1][2][3]

Q2: My PET images appear blurry or show "ghosting." What could be the cause?

A2: Blurring or ghosting in PET images is a classic sign of patient motion during the scan.[2] This can be due to voluntary or involuntary movements, including respiration. Motion artifacts can lead to an underestimation of radiotracer uptake values (SUV) and an overestimation of the size of a region of interest.[2]

Q3: I see areas of unexpectedly high or low radiotracer uptake that don't seem to be related to the expected distribution of this compound. What should I investigate?

A3: Unexpected "hot spots" (high uptake) or "cold spots" (low uptake) can often be attributed to attenuation correction (AC) artifacts.[2][3] These occur when the CT-based attenuation map used to correct the PET data is inaccurate. Common causes include the presence of metal implants or CT contrast agents.[2][4] It's also important to review the non-attenuation-corrected (NAC) images to help determine if the uptake is real.[2]

Q4: Can the administration of this compound itself cause any specific imaging artifacts?

A4: Currently, there is no evidence in the provided literature to suggest that this compound itself induces specific imaging artifacts. The compound has been shown to have a dose- and concentration-dependent binding to H3 receptors.[5][6] Observed artifacts are more likely to stem from the technical aspects of the PET/CT imaging process itself.

Troubleshooting Guide

Issue 1: Motion Artifacts
  • Question: My images are suffering from blurring and a loss of sharp edges. How can I prevent motion artifacts?

  • Answer:

    • Cause: Patient movement, whether voluntary or involuntary (e.g., breathing, cardiac motion), is a primary cause of motion artifacts.[1]

    • Solution:

      • Patient Comfort and Communication: Ensure the patient is comfortable before the scan begins. A thorough explanation of the procedure can improve cooperation and reduce voluntary motion.[1]

      • Immobilization: Use appropriate head holders or other immobilization devices.

      • Respiratory Gating: For thoracic and abdominal imaging, consider using respiratory gating techniques to acquire data at specific points in the breathing cycle, which can minimize motion-induced blurring.

      • Data Review: Always review the raw imaging data (sinograms) and reconstructed images for signs of motion.

Issue 2: Attenuation Correction (AC) Artifacts
  • Question: I've observed streaking and artificially intense "hot spots" in my PET data, particularly near a patient's dental work. What is happening and how can I fix it?

  • Answer:

    • Cause: High-density objects like metal implants (e.g., dental fillings, surgical clips, prosthetics) cause significant streak artifacts on the CT scan.[2][3] When this erroneous CT data is used for attenuation correction, it leads to a significant overestimation of radiotracer uptake in the surrounding areas on the PET image.[3]

    • Solution:

      • Review Non-Attenuation-Corrected (NAC) Images: NAC images are not affected by CT artifacts and can be used to verify if the high uptake is physiological or artifactual.[2]

      • Metal Artifact Reduction (MAR) Software: If available, use specialized MAR software to correct the CT data before it is used for attenuation correction.[2]

      • Careful Image Interpretation: Be aware of the location of any metal implants when interpreting the final PET images.

  • Question: My study involves the use of a CT contrast agent. Can this affect my this compound PET data?

  • Answer:

    • Cause: Iodinated CT contrast agents have high attenuation values, which can lead to an overestimation of PET tracer uptake in regions where the contrast is present.[2][4]

    • Solution:

      • Protocol Sequencing: If possible, perform a low-dose, non-contrast CT scan for attenuation correction before administering the contrast agent. A diagnostic contrast-enhanced CT can be performed after the PET acquisition.[2][4]

      • Awareness: If a contrast-enhanced CT must be used for attenuation correction, the interpreting physician should be aware of this potential artifact.

Issue 3: Respiratory Mismatch
  • Question: There appears to be a misregistration of activity at the base of the lungs and the top of the liver. What causes this?

  • Answer:

    • Cause: This is a common artifact resulting from the different breathing patterns during the CT and PET acquisitions. The CT scan is often very fast and may be performed during a breath-hold, while the PET scan is longer and captures the average position of the diaphragm over multiple breathing cycles.[3][7] This mismatch can create artificial "cold" spots.[2]

    • Solution:

      • Breathing Instructions: Instruct the patient to breathe shallowly and consistently throughout the entire scan.[2]

      • CT Acquisition during Quiet Breathing: Acquiring the CT scan during quiet respiration or mid-expiration can help to better align the anatomy between the CT and PET images.[7]

Data Presentation

Table 1: Common PET/CT Artifacts and Their Impact on Quantification

Artifact TypeAppearanceCommon CauseImpact on Quantification (e.g., SUV)
Motion Blurring, ghosting, loss of sharp edges.[2]Patient movement, respiration, cardiac cycle.[2]Generally leads to an underestimation of SUVmax and an overestimation of metabolic volume.[2]
Metal Artifact Streaks, areas of intense, non-physiological uptake ("hot spots").[2]Dental fillings, surgical clips, prosthetics.[2][3]Significant overestimation of SUV in the vicinity of the metal.[3]
CT Contrast Agent Artificially high uptake in areas with contrast.Use of iodinated contrast for the attenuation correction CT.[2]Can cause overestimation of SUV.[2]
Respiratory Mismatch Photopenic ("cold") areas at the lung/diaphragm interface; misregistration of lesions.[2]Different breathing patterns between CT and PET acquisition.[3][7]Can lead to both overestimation and underestimation of SUV depending on lesion location.

Experimental Protocols

Protocol: General Quality Control for PET/CT Scanners

To minimize the risk of equipment-related artifacts, regular quality control (QC) is essential.

  • Daily QC - Blank Scan:

    • Objective: To check for detector malfunctions.

    • Methodology: Acquire a short scan (typically 2-5 minutes) without any radioactive source. The resulting image should be a uniform field of noise. Any structured patterns or "cold" spots may indicate a detector issue that requires service.

  • Daily QC - Uniformity Phantom:

    • Objective: To ensure uniform response across the entire field of view.

    • Methodology:

      • Phantom Preparation: Use a cylindrical phantom (e.g., a 20 cm diameter cylinder) filled with a uniform solution of a known concentration of a positron-emitting isotope (e.g., 68Ge or 18F).

      • Positioning: Place the phantom in the center of the scanner's field of view.[2]

      • Data Acquisition: Perform a short CT scan for attenuation correction, followed by a PET scan of sufficient duration to acquire high-count statistics (typically 5-10 minutes).[2]

      • Image Reconstruction: Reconstruct the PET data using the standard clinical or research protocol, including all necessary corrections (attenuation, scatter, etc.).[2]

      • Analysis:

        • Visually inspect the reconstructed images for any non-uniformities, such as rings or bands, which could indicate a detector problem.[2]

        • Draw several regions of interest (ROIs) in the center and periphery of the phantom. The average pixel values within these ROIs should not deviate by more than a predefined tolerance (e.g., ±5-10%).[2]

  • Quarterly/Annual QC - Calibration:

    • Objective: To ensure the scanner is providing accurate quantitative values (e.g., converting counts to activity concentration).

    • Methodology: This is a more extensive procedure, typically performed by a medical physicist. It involves scanning a phantom with a known activity concentration and comparing the scanner's measurements to the known value to derive a calibration factor.

Visualizations

TroubleshootingWorkflow start_node Image Quality Issue (e.g., unexpected hot/cold spot, blur) decision_node decision_node start_node->decision_node Initial Observation process_node1 process_node1 decision_node->process_node1 Blurring or Ghosting? process_node2 process_node2 decision_node->process_node2 Focal Hot/Cold Spots? process_node process_node solution_node solution_node solution_node1 Solution: - Improve patient comfort - Use immobilization - Consider respiratory gating process_node1->solution_node1 Likely Cause: Patient Motion decision_node2 decision_node2 process_node2->decision_node2 Check for External Factors process_node3 process_node3 decision_node2->process_node3 Metal Implants Present? process_node4 process_node4 decision_node2->process_node4 CT Contrast Used for AC? process_node5 process_node5 decision_node2->process_node5 Lesion at Lung/Liver Interface? solution_node2 Solution: - Review NAC images - Use MAR software process_node3->solution_node2 Likely Cause: Metal AC Artifact solution_node3 Solution: - Use non-contrast CT for AC - Interpret with caution process_node4->solution_node3 Likely Cause: Contrast AC Artifact solution_node4 Solution: - Shallow breathing instructions - CT during quiet breathing process_node5->solution_node4 Likely Cause: Respiratory Mismatch

Caption: A workflow for troubleshooting common this compound PET imaging artifacts.

ArtifactCauses A PET Imaging Artifacts B Patient-Related Factors A->B C Scanner & Acquisition A->C D Data Processing A->D B1 Voluntary/Involuntary Motion B->B1 B2 Metal Implants B->B2 B3 Breathing B->B3 C1 Detector Malfunction C->C1 C2 Improper Calibration C->C2 C3 CT Contrast Protocol C->C3 D1 Attenuation Correction Errors D->D1 D2 Reconstruction Errors D->D2 B2->D1 causes B3->D1 causes C3->D1 causes

References

AZD5213 In Vivo Drug-Drug Interaction Potential: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the in vivo drug-drug interaction (DDI) potential of AZD5213. The following troubleshooting guides and frequently asked questions (FAQs) address common concerns and provide guidance for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the overall risk of this compound causing drug-drug interactions in vivo?

Q2: How is this compound metabolized, and which enzymes are involved?

Detailed information on the specific metabolic pathways and the cytochrome P450 (CYP) enzymes involved in the metabolism of this compound is not extensively published in the available literature. However, the low risk of DDIs suggested by in vitro studies implies that this compound is not a significant inhibitor or inducer of major CYP enzymes at clinically relevant concentrations.[1]

Q3: Does this compound interact with drug transporters?

Specific in vivo studies on the interaction of this compound with drug transporters are not publicly available. However, a Phase I clinical study indicated that urinary excretion is a minor route of elimination for this compound, accounting for only 10-15% of the administered dose. This suggests that interactions with renal uptake and efflux transporters may be less likely to have a significant impact on the overall pharmacokinetics of this compound.

Q4: Are there any known clinical drug-drug interactions with this compound?

A clinical study evaluating this compound in combination with pregabalin (B1679071) in patients with painful diabetic neuropathy did not report any significant adverse events that would indicate a clinically relevant pharmacokinetic interaction.[2][3] However, this study was not designed as a formal DDI study. Researchers should always consider the potential for pharmacodynamic interactions, especially when co-administering drugs with similar neurological or sleep-related side effect profiles.

Q5: What are the key pharmacokinetic parameters of this compound to consider in my experimental design?

This compound is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of 0.7-2.0 hours.[1] It has a relatively short terminal half-life (t½) of 5-7 hours.[1] These parameters are important when designing studies to assess potential interactions, as the timing of drug administration can influence the likelihood and magnitude of an interaction.

Troubleshooting Guide for In Vivo Experiments

Potential Issue Troubleshooting Steps
Unexpected variability in this compound plasma concentrations when co-administered with another compound. 1. Review the co-administered compound's properties: Is it a known potent inhibitor or inducer of drug-metabolizing enzymes or transporters? 2. Stagger dosing: If a transient interaction is suspected, consider administering the drugs at different times to avoid peak concentration overlap. 3. Therapeutic Drug Monitoring: If feasible, measure plasma concentrations of both this compound and the co-administered drug to directly assess any pharmacokinetic changes.
Observed potentiation of adverse effects (e.g., sedation, sleep disturbances) with a co-administered drug. 1. Consider a pharmacodynamic interaction: The two drugs may have additive or synergistic effects on the same physiological pathway, even without a pharmacokinetic interaction. 2. Dose reduction: If the combination is necessary, consider reducing the dose of one or both drugs and monitor the response. 3. Evaluate the timing of administration: For drugs with sedative effects, administering them at different times of the day might mitigate the combined impact.
Difficulty interpreting DDI study results due to the short half-life of this compound. 1. Intensive pharmacokinetic sampling: Ensure frequent blood sampling around the Tmax of both drugs to accurately capture the absorption and elimination phases. 2. Steady-state design: For assessing induction potential, ensure that the inducing agent is administered for a sufficient duration to achieve maximal enzyme induction before administering this compound.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Time to Maximum Plasma Concentration (Tmax)0.7 - 2.0 hours[1]
Terminal Half-life (t½)5 - 7 hours[1]
Route of EliminationPrimarily metabolic, with 10-15% excreted unchanged in urine.
Receptor Occupancy (Ki,pl)1.14 nM[4][5][6]

Table 2: Overview of Relevant Clinical Trials with this compound

Study Identifier Phase Indication Co-administered Drugs of Note Key Findings Related to Interactions Reference
NCT019283812Painful Diabetic NeuropathyPregabalinNo evidence of clinical efficacy for the combination; no significant safety concerns reported.[2][3]
NCT019047732Tourette's DisorderNot specifiedSafety and tolerability assessed.[7]
NCT015482872Alzheimer's DiseaseNot specifiedInvestigated the effect on sleep.[3]

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

This protocol provides a general framework for assessing the potential of a compound like this compound to inhibit major CYP450 enzymes.

  • Materials: Human liver microsomes, specific CYP probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4), NADPH regenerating system, test compound (this compound), and positive control inhibitors.

  • Procedure:

    • Pre-incubate human liver microsomes with a range of concentrations of this compound or a positive control inhibitor.

    • Initiate the reaction by adding the specific CYP probe substrate and an NADPH regenerating system.

    • Incubate at 37°C for a specified time.

    • Terminate the reaction by adding a stop solution (e.g., acetonitrile).

    • Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis:

    • Calculate the rate of metabolite formation at each concentration of this compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to an appropriate model.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a basic in vivo study to evaluate the effect of a co-administered drug on the pharmacokinetics of this compound in a rodent model.

  • Animals: Male Sprague-Dawley rats (or other appropriate rodent model).

  • Groups:

    • Group 1: Vehicle control + this compound

    • Group 2: Co-administered drug + this compound

  • Procedure:

    • Administer the vehicle or the co-administered drug at a pre-determined time before this compound administration.

    • Administer a single oral dose of this compound to all animals.

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-AZD5213 administration.

    • Process blood samples to obtain plasma.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for this compound in both groups.

    • Statistically compare the parameters between the two groups to determine if the co-administered drug significantly altered the pharmacokinetics of this compound.

Visualizations

DDI_Risk_Assessment_Workflow in_vitro_cyp CYP Inhibition/Induction Assays animal_pk Animal PK Studies in_vitro_cyp->animal_pk Low Risk Indicated (for this compound) in_vitro_transporter Transporter Interaction Assays in_vitro_transporter->animal_pk human_ddi Human DDI Studies animal_pk->human_ddi

Caption: Workflow for assessing drug-drug interaction risk.

AZD5213_PK_Profile Oral\nAdministration Oral Administration Rapid Absorption\n(Tmax: 0.7-2.0h) Rapid Absorption (Tmax: 0.7-2.0h) Oral\nAdministration->Rapid Absorption\n(Tmax: 0.7-2.0h) Gut Systemic Circulation Systemic Circulation Rapid Absorption\n(Tmax: 0.7-2.0h)->Systemic Circulation Portal Vein Metabolism Metabolism Systemic Circulation->Metabolism Liver (Primary) Excretion Excretion Systemic Circulation->Excretion Kidney (Minor, 10-15%) Elimination\n(t1/2: 5-7h) Elimination (t1/2: 5-7h) Metabolism->Elimination\n(t1/2: 5-7h) Excretion->Elimination\n(t1/2: 5-7h)

Caption: Pharmacokinetic profile of this compound.

Signaling_Pathway This compound This compound H3R H3 Receptor This compound->H3R Antagonist/ Inverse Agonist Neuron Neuron H3R->Neuron Inhibition Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine (B1213489), ACh, DA) Neuron->Neurotransmitter_Release

Caption: this compound mechanism of action at the H3 receptor.

References

How to mitigate AZD5213-induced nausea in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering nausea-related side effects in animal models treated with AZD5213.

Troubleshooting Guides

Issue: Animals exhibit signs of nausea (e.g., pica, conditioned taste aversion) after this compound administration.

Potential Cause: this compound is a histamine (B1213489) H3 receptor antagonist. By blocking the H3 autoreceptor, it increases the release of histamine in the central nervous system. This elevated histamine can subsequently activate H1 receptors, which are implicated in the neural pathways that trigger nausea and emesis.[1][2][3][4]

Troubleshooting Steps:

  • Confirm Nausea-Like Behavior: Quantify the specific behaviors indicative of nausea in your chosen animal model.

    • Rats/Mice: Measure kaolin (B608303) (clay) intake as an index of pica.[1] A significant increase in kaolin consumption post-AZD5213 administration compared to vehicle control is a strong indicator of a nausea-like state.

    • Ferrets/Musk Shrews (Suncus murinus): These species are capable of vomiting. Record the frequency and latency of emetic episodes.[5]

    • Conditioned Taste Aversion (CTA): A two-bottle choice paradigm can be used in rodents to assess CTA, a powerful indicator of drug-induced malaise.

  • Co-administration with an H1 Antagonist: To test the hypothesis of H1 receptor involvement, co-administer a brain-penetrant histamine H1 receptor antagonist with this compound.

    • Rationale: If this compound-induced nausea is mediated by downstream H1 receptor activation, blocking these receptors should mitigate the nausea-like behaviors.

    • Suggested Agents: Mepyramine (brain-penetrant) can be used.[5] A non-brain penetrant H1 antagonist like cetirizine (B192768) could serve as a control to investigate the central versus peripheral effects.[5]

    • Experimental Design: Include the following groups: Vehicle, this compound alone, H1 antagonist alone, and this compound + H1 antagonist.

  • Dose-Response Assessment: Determine if the severity of nausea-like behavior is dependent on the dose of this compound. A clear dose-response relationship would strengthen the evidence for a drug-induced effect.

  • Pharmacokinetic Analysis: Correlate the onset and duration of nausea-like behaviors with the pharmacokinetic profile of this compound in your animal model. This can help to establish a temporal link between drug exposure and the observed side effects.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound-induced nausea?

A1: this compound is a histamine H3 receptor antagonist. The H3 receptor acts as an autoreceptor on histaminergic neurons, inhibiting histamine release.[4] By blocking this receptor, this compound increases histamine levels in the brain. This excess histamine is thought to activate H1 receptors in brain regions that control emesis, such as the brainstem, leading to the sensation of nausea.[1][3][6]

Q2: Which animal models are suitable for studying this compound-induced nausea?

A2: The choice of animal model depends on the specific endpoints you wish to measure.

  • Rodents (Rats, Mice): These models are useful for studying nausea-like behaviors such as pica (the consumption of non-nutritive substances like kaolin) and conditioned taste aversion.[1] Rodents do not vomit.

  • Ferrets and Musk Shrews (Suncus murinus): These are considered gold-standard models for emesis research as they have a vomiting reflex.[5] They can be used to quantify the number of retches and vomits.

Q3: How can I quantitatively assess nausea in my animal model?

Animal ModelPhenomenonQuantitative Readout
Rat / MousePicaGrams of kaolin consumed
Rat / MouseConditioned Taste AversionPreference ratio for a novel taste paired with drug administration
Ferret / Musk ShrewEmesisNumber of retches and vomits
VariousBehavioral SurrogatesChanges in locomotion, grooming, and food intake

Q4: Are there any established mitigation strategies for this compound-induced nausea?

A4: To date, there are no published studies specifically detailing the mitigation of this compound-induced nausea in animal models. However, based on its mechanism of action, a rational approach is the co-administration of a histamine H1 receptor antagonist. This strategy directly targets the hypothesized downstream mediator of the nausea signal.

Experimental Protocols

Protocol 1: Pica Assay for Nausea-Like Behavior in Rats
  • Acclimation: House rats individually and acclimate them to powdered chow and the presence of a kaolin cup for 3-5 days.

  • Baseline Measurement: For 2-3 days prior to the experiment, measure daily food and kaolin intake to establish a stable baseline.

  • Drug Administration:

    • Group 1: Vehicle control

    • Group 2: this compound (at the desired dose)

    • Group 3: H1 antagonist (e.g., mepyramine)

    • Group 4: this compound + H1 antagonist

  • Data Collection: Measure food and kaolin intake at regular intervals (e.g., 2, 4, 8, and 24 hours) post-administration.

  • Analysis: Compare the amount of kaolin consumed between the groups. A significant reduction in kaolin intake in the this compound + H1 antagonist group compared to the this compound alone group would suggest mitigation of nausea.

Protocol 2: Emesis Assessment in Musk Shrews (Suncus murinus)
  • Acclimation: Acclimate individual shrews to the observation chambers for at least 30 minutes before drug administration.

  • Drug Administration:

    • Group 1: Vehicle control

    • Group 2: this compound (at the desired dose)

    • Group 3: H1 antagonist (e.g., mepyramine)

    • Group 4: this compound + H1 antagonist

  • Observation: Videotape the animals for a predefined period (e.g., 2 hours) post-injection.

  • Data Analysis: A trained observer, blind to the treatment conditions, should score the videotapes for the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).

  • Statistical Analysis: Compare the emetic episodes across the different treatment groups.

Visualizations

AZD5213_Nausea_Pathway This compound This compound H3R Histamine H3 Receptor (Autoreceptor) This compound->H3R blocks Histamine Increased Histamine Release H3R->Histamine inhibition removed H1R Histamine H1 Receptor Histamine->H1R activates Nausea Nausea/Emesis Pathway Activation H1R->Nausea H1_Antagonist H1 Antagonist (e.g., Mepyramine) H1_Antagonist->H1R blocks

Caption: Hypothesized pathway of this compound-induced nausea.

Pica_Experiment_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Acclimation Acclimation to Kaolin & Powdered Chow Baseline Baseline Kaolin Intake Measurement Acclimation->Baseline Grouping Animal Grouping (Vehicle, this compound, H1 Antagonist, Combo) Baseline->Grouping Dosing Drug Administration Grouping->Dosing Measurement Measure Kaolin Intake (2, 4, 8, 24h) Dosing->Measurement Comparison Compare Kaolin Consumption Between Groups Measurement->Comparison

Caption: Experimental workflow for the pica assay.

References

AZD5213 Technical Support Center: Optimizing Dosing for Diurnal Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZD5213, a selective histamine (B1213489) H3 (H3) receptor antagonist, with a focus on adjusting dosing to achieve desired diurnal receptor occupancy patterns.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist and inverse agonist of the histamine H3 receptor.[1][2] The H3 receptor is primarily found in the central nervous system and acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters. By blocking this receptor, this compound increases the release of histamine, as well as other neurotransmitters like acetylcholine, dopamine, and norepinephrine, which are involved in cognitive processes and wakefulness.[1]

Q2: What is the rationale for adjusting this compound dosing for diurnal receptor occupancy?

A2: The histaminergic system exhibits a distinct circadian rhythm, with higher activity during the day (in humans) to promote wakefulness and lower activity at night to facilitate sleep.[1] Prolonged high occupancy of H3 receptors, especially during the night, has been associated with sleep disturbances.[1][3] this compound was specifically designed with a short half-life of approximately 5 hours to allow for high receptor occupancy during the daytime for therapeutic effect, and low receptor occupancy at night to minimize sleep-related side effects.[1][2][4] Adjusting the dosing regimen is therefore critical to align with the natural diurnal rhythm of the histamine system.

Q3: What is the recommended method for assessing H3 receptor occupancy of this compound in vivo?

A3: The gold standard for in vivo quantification of H3 receptor occupancy of this compound in the human brain is Positron Emission Tomography (PET) imaging.[1] The recommended radioligand for this purpose is [11C]GSK189254, a selective H3 receptor antagonist.[1]

Q4: What is the relationship between this compound dose, plasma concentration, and H3 receptor occupancy?

A4: this compound demonstrates a clear dose- and concentration-dependent occupancy of H3 receptors.[1][2][4] Studies have shown that receptor occupancy can range from 16% to 90% with single doses of 0.05 mg to 30 mg.[1][4] The plasma concentration required to occupy 50% of the available H3 receptors (Ki,pl) has been determined to be 1.14 nmol/l.[1][4]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during experiments involving this compound and H3 receptor occupancy studies.

Issue Potential Cause(s) Recommended Solution(s)
Unexpectedly low H3 receptor occupancy despite adequate dosing. 1. Timing of PET scan: The PET scan may have been conducted too long after Cmax, when plasma concentrations have significantly declined. 2. Individual variability in pharmacokinetics: Differences in metabolism and clearance can lead to lower than expected plasma concentrations. 3. Issues with radioligand: Low specific activity of [11C]GSK189254 can lead to a "tracer mass dose effect," where the radioligand itself occupies a significant fraction of receptors, underestimating the occupancy by this compound.1. Optimize PET scan timing: Conduct the PET scan at the expected time of peak plasma concentration (Tmax) of this compound. 2. Measure plasma concentrations: Correlate receptor occupancy with actual plasma concentrations of this compound for each subject. 3. Ensure high specific activity of radioligand: The synthesis of [11C]GSK189254 should be optimized to produce a high specific activity, minimizing the injected mass of the radioligand.
Difficulty in achieving low nocturnal H3 receptor occupancy. 1. Dosing regimen: The dose and/or frequency of administration may be too high, leading to sustained plasma concentrations above the threshold for significant receptor occupancy. 2. Slower than expected clearance: Individual patient factors could lead to a longer half-life of this compound.1. Adjust dosing: Reduce the dose or switch to a once-daily morning administration schedule to allow for sufficient clearance before nighttime. 2. Pharmacokinetic monitoring: Conduct pharmacokinetic studies to determine the individual's clearance rate and adjust the dosing regimen accordingly.
High variability in receptor occupancy data between subjects. 1. Physiological differences: Natural variations in H3 receptor density and individual pharmacokinetics. 2. PET data analysis methodology: Inconsistent application of regions of interest (ROIs) or different modeling approaches. 3. Misalignment of PET/CT images: Inaccurate attenuation correction due to patient movement can introduce variability.1. Increase sample size: A larger cohort can help to account for inter-individual variability. 2. Standardize analysis protocol: Use a consistent and validated protocol for ROI delineation and data analysis, such as the Lassen plot for calculating receptor occupancy. 3. Minimize patient motion: Use head restraints and clear instructions to the subject to minimize movement during the scan.
Sleep disturbances reported in study subjects. 1. High nocturnal receptor occupancy: The primary mechanism-based side effect of H3 receptor antagonists.1. Confirm low nighttime occupancy: If possible, conduct PET scans or take plasma samples during the night to confirm that receptor occupancy is low. 2. Adjust dosing strategy: Lower the dose or ensure morning-only administration to align with the desired diurnal occupancy profile.

Data Presentation

This compound Pharmacokinetic and Pharmacodynamic Parameters
ParameterValueReference
Mechanism of Action Selective Histamine H3 Receptor Antagonist/Inverse Agonist[1][2]
Half-life (t½) ~5 hours[1][4]
Plasma Affinity Constant (Ki,pl) 1.14 nmol/l[1][4]
Dose Range for 16-90% Receptor Occupancy 0.05 - 30 mg (single dose)[1][4]

Experimental Protocols

Protocol for H3 Receptor Occupancy Measurement using [11C]GSK189254 PET

1. Subject Preparation:

  • Subjects should fast for at least 4 hours prior to the PET scan.

  • A venous catheter should be inserted for radioligand injection and another for arterial blood sampling.

2. This compound Administration:

  • Administer the specified dose of this compound orally at a predetermined time before the PET scan to target either peak (daytime) or trough (nighttime) receptor occupancy.

3. PET Scan Procedure:

  • A dynamic PET scan of the brain is performed for 90 minutes following a bolus injection of [11C]GSK189254.

  • Arterial blood samples are collected throughout the scan to measure the concentration of the parent radioligand in plasma.

4. Data Analysis:

  • Brain regions of interest (ROIs) are delineated on co-registered MRI images.

  • The total distribution volume (VT) of [11C]GSK189254 in each ROI is calculated using appropriate kinetic modeling of the PET data and the arterial input function.

  • H3 receptor occupancy (H3RO) is calculated using the Lassen plot method, which relates the reduction in VT after this compound administration to the baseline VT. The formula for calculating occupancy is:

    • % Occupancy = (1 - (VT_postdose / VT_baseline)) * 100

Mandatory Visualizations

AZD5213_Mechanism_of_Action cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine_synthesis Histamine Synthesis Histamine_vesicle Histamine Vesicle Histamine_synthesis->Histamine_vesicle Synaptic_cleft Histamine_vesicle->Synaptic_cleft Release H3_receptor H3 Autoreceptor H3_receptor->Histamine_synthesis Inhibits Synaptic_cleft->H3_receptor Histamine (Negative Feedback) Postsynaptic_receptor Postsynaptic Receptor Synaptic_cleft->Postsynaptic_receptor Activates This compound This compound This compound->H3_receptor Antagonizes

Caption: Mechanism of action of this compound.

Diurnal_Dosing_Strategy cluster_timeline 24-Hour Cycle Morning_Dose Morning Dose of this compound Daytime Daytime (Active Period) Morning_Dose->Daytime Nighttime Nighttime (Sleep Period) Daytime->Nighttime High_H3RO High H3 Receptor Occupancy Daytime->High_H3RO Low_H3RO Low H3 Receptor Occupancy Nighttime->Low_H3RO Therapeutic_Effect Desired Therapeutic Effect (e.g., improved cognition) High_H3RO->Therapeutic_Effect Reduced_Side_Effects Minimized Sleep Disturbance Low_H3RO->Reduced_Side_Effects PET_Occupancy_Workflow Start Start: Subject Recruitment & Preparation Baseline_PET Baseline PET Scan (without this compound) Start->Baseline_PET AZD5213_Dosing Administer this compound Baseline_PET->AZD5213_Dosing Data_Acquisition Dynamic PET Data & Arterial Blood Sampling Baseline_PET->Data_Acquisition Post_Dose_PET Post-Dose PET Scan AZD5213_Dosing->Post_Dose_PET Post_Dose_PET->Data_Acquisition Data_Analysis Kinetic Modeling & Lassen Plot Analysis Data_Acquisition->Data_Analysis Results Calculate % H3 Receptor Occupancy Data_Analysis->Results

References

AZD5213 Oral Gavage Formulation and Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation and oral gavage administration of AZD5213 in rats.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for preparing this compound for oral gavage in rats?

A1: While the exact vehicle used in proprietary preclinical studies may not be publicly available, a common and effective approach for compounds with potential low water solubility is to use a suspension vehicle. A recommended starting point is a 0.5% to 1% solution of carboxymethylcellulose (CMC) in purified water. Other potential vehicles include saline or vegetable oils, depending on the compound's solubility characteristics.[1] It is crucial to ensure the chosen vehicle does not interact with this compound and is non-toxic to the animals.

Q2: What is a typical dose of this compound for in vivo studies in rats?

A2: Published preclinical data indicates that this compound has been administered orally to rats at a dose of 0.33 mg/kg to study its effects on neurotransmitter release in the prefrontal cortex.[2] However, the optimal dose will depend on the specific research question and experimental model.

Q3: What is the maximum volume that can be administered to a rat via oral gavage?

A3: The generally accepted maximum volume for a single oral gavage administration in rats is 10-20 ml/kg of body weight.[3] Exceeding this volume can cause discomfort, regurgitation, and potential aspiration.[1][4] For pregnant animals, the maximum volume should be reduced to 25-30% of the non-pregnant maximum.[3]

Q4: How should the this compound suspension be prepared?

A4: To ensure a homogenous suspension for consistent dosing, the powdered this compound should be carefully weighed and gradually added to the chosen vehicle while stirring or vortexing.[1] It is advisable to prepare the suspension fresh on the day of the experiment to maintain its stability and uniformity. The suspension should be shaken well immediately before each administration.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Difficulty in administering the full dose/clogging of the gavage needle - Suspension is not homogenous.- Particle size of the compound is too large.- Concentration of the suspension is too high.- Ensure thorough mixing (vortexing/stirring) of the suspension immediately before drawing it into the syringe.- If possible, reduce the particle size of the compound through micronization.- Consider preparing a more dilute suspension and adjusting the administration volume accordingly (while staying within the maximum volume guidelines).
Animal shows signs of distress during or after gavage (e.g., coughing, choking, fluid from the nose) - Accidental entry of the gavage needle into the trachea.- Perforation of the esophagus or stomach.- Administration volume is too large or administered too quickly.- Stop the procedure immediately if the animal struggles or shows respiratory distress.[3][6] - Ensure proper restraint and correct placement of the gavage needle. The needle should slide easily down the esophagus without force.[3][6] - Administer the suspension slowly and steadily.[1] - Verify the correct administration volume based on the animal's body weight.[3]
Regurgitation of the administered dose - Administration volume is too large for the animal's stomach capacity.- The animal is overly stressed.- Reduce the total volume administered. If a high dose is required, consider splitting the dose into two administrations separated by a few hours.- Handle the animals gently to minimize stress. Acclimatize the animals to the handling and restraint procedure before the actual experiment.[7]
Inconsistent experimental results between animals - Inaccurate dosing due to an inhomogeneous suspension.- Improper gavage technique leading to partial dose delivery or aspiration.- Ensure the suspension is consistently mixed throughout the dosing procedure for all animals.- Standardize the gavage technique among all personnel involved in the experiment. Proper training in animal handling and gavage is essential.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension (0.1 mg/mL in 0.5% CMC)
  • Materials:

    • This compound powder

    • Carboxymethylcellulose (CMC), low viscosity

    • Sterile, purified water

    • Magnetic stirrer and stir bar

    • Calibrated balance

    • Volumetric flask

  • Procedure:

    • Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of purified water while stirring continuously with a magnetic stirrer until fully dissolved.

    • Accurately weigh the required amount of this compound. For a 0.1 mg/mL concentration, weigh 10 mg of this compound for a final volume of 100 mL.

    • Gradually add the weighed this compound powder to the 0.5% CMC solution while continuously stirring.

    • Continue stirring for at least 30 minutes to ensure a uniform suspension.

    • Visually inspect the suspension for any clumps or undissolved particles.

    • Store the suspension at 2-8°C if not for immediate use, and ensure to bring it to room temperature and vortex thoroughly before administration.

Protocol 2: Oral Gavage Administration in Rats
  • Materials:

    • Prepared this compound suspension

    • Appropriately sized syringe (e.g., 1-5 mL)[1]

    • Stainless steel or flexible plastic gavage needle with a rounded tip, appropriate for the size of the rat.[1][7]

    • Calibrated scale for weighing the rat.

  • Procedure:

    • Animal Preparation: Fast the rats overnight to ensure an empty stomach, which can aid in drug absorption and reduce variability.[1]

    • Dose Calculation: Weigh the rat immediately before dosing to calculate the precise volume of the suspension to be administered.

    • Restraint: Gently but firmly restrain the rat. One common method is to hold the rat by the loose skin at the back of the neck and support its body.[8]

    • Needle Insertion:

      • Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth.[3]

      • Gently introduce the gavage needle into the rat's mouth, passing it along the side of the mouth and over the tongue.[3]

      • The needle should slide smoothly down the esophagus. If any resistance is met, do not force it. Withdraw the needle and attempt reinsertion.[3]

    • Administration: Once the needle is correctly positioned in the stomach, slowly and steadily depress the syringe plunger to administer the suspension.[1]

    • Post-Administration Monitoring: After administration, return the rat to its cage and monitor it for any signs of distress, such as difficulty breathing or changes in behavior, for at least 15-30 minutes.[1][3]

Visualizations

AZD5213_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_admin Administration weigh_AZD Weigh this compound mix Gradually Mix this compound into Vehicle weigh_AZD->mix prep_vehicle Prepare 0.5% CMC Vehicle prep_vehicle->mix stir Stir for 30 min mix->stir inspect Visual Inspection stir->inspect vortex Vortex Before Use inspect->vortex dose Administer via Oral Gavage vortex->dose Oral_Gavage_Troubleshooting start Gavage Procedure Issue distress Animal Distress (Coughing/Choking)? start->distress clogging Needle Clogging / Incomplete Dose? start->clogging regurgitation Regurgitation? start->regurgitation distress->clogging No stop Stop Immediately! Check Needle Placement & Technique distress->stop Yes clogging->regurgitation No check_suspension Check Suspension Homogeneity & Concentration clogging->check_suspension Yes check_volume Check Administered Volume & Animal Stress Level regurgitation->check_volume Yes

References

Technical Support Center: Investigating the Efficacy of AZD5213 in Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of AZD5213, a histamine (B1213489) H3 receptor antagonist/inverse agonist, in preclinical pain models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in pain modulation?

This compound is a potent and selective histamine H3 receptor antagonist and inverse agonist.[1] The H3 receptor is primarily a presynaptic autoreceptor in the central nervous system (CNS) that negatively regulates the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1] By blocking these receptors, this compound is expected to increase the synaptic levels of these neurotransmitters, which are involved in descending pain modulation pathways. This increase in neurotransmitter release is hypothesized to produce analgesic effects.[2]

Q2: this compound showed preclinical promise but lacked efficacy in a clinical trial for painful diabetic neuropathy. What are the potential reasons for this discrepancy?

The translation of preclinical findings to clinical efficacy is a significant challenge in pain research.[3] Several factors could contribute to the observed discrepancy for this compound:

  • Species Differences: The neurobiology of pain and the pharmacology of the histaminergic system may differ between rodents and humans.

  • Pain Model Limitations: Preclinical models of neuropathic pain, such as the Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models, mimic certain aspects of human conditions but do not fully replicate the complex pathophysiology of painful diabetic neuropathy.[4]

  • Off-Target Effects: While this compound is highly selective for the H3 receptor, subtle off-target effects at other receptors could contribute to preclinical efficacy but not translate to humans, or could cause unforeseen effects in a clinical setting.

  • Dosing and Pharmacokinetics: The optimal therapeutic window for H3 receptor occupancy for analgesia may be narrow and difficult to achieve in a clinical population compared to controlled preclinical settings.[5] this compound was developed to have a pharmacokinetic profile that allows for high daytime and low nighttime H3 receptor occupancy to minimize sleep disturbances, a known side effect of H3 antagonists.[6] This circadian-focused dosing strategy may not be optimal for providing continuous analgesia.

  • Clinical Trial Design: The specific patient population, outcome measures, and the complexity of the clinical condition in the painful diabetic neuropathy trial (NCT01928381) may have contributed to the inability to detect a significant therapeutic effect.[7]

Q3: What are the known side effects of H3 receptor antagonists like this compound?

A primary class-related side effect of histamine H3 receptor antagonists is sleep disturbance, including insomnia and decreased sleep quality.[5] This is due to the role of histamine in promoting wakefulness. Other reported adverse events in clinical studies with this compound include night sweats, nausea, and headache.[5]

Troubleshooting Guide for Preclinical Pain Models

This guide addresses common issues encountered when evaluating the efficacy of compounds like this compound in rodent models of neuropathic pain.

Issue 1: High variability in baseline pain thresholds in rodent models.

  • Possible Cause: Inconsistent surgical procedure, animal stress, or improper handling.

  • Troubleshooting Steps:

    • Standardize Surgery: Ensure the surgical procedure (e.g., CCI or SNI) is performed consistently by the same trained individual.

    • Acclimatization: Allow sufficient time for animals to acclimate to the housing and testing environment before surgery and behavioral testing.

    • Handling: Handle animals gently and consistently to minimize stress, which can significantly impact pain perception.

    • Habituation: Habituate animals to the behavioral testing apparatus on several consecutive days before baseline measurements.

Issue 2: Lack of a significant analgesic effect of this compound in a neuropathic pain model.

  • Possible Cause: Suboptimal dosing, inappropriate route of administration, timing of drug administration relative to testing, or issues with the pain model itself.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a dose-response study to determine the optimal analgesic dose of this compound in your specific model.

    • Pharmacokinetics: Consider the pharmacokinetic profile of this compound.[5] Administer the compound at a time point that ensures peak plasma and brain concentrations coincide with the behavioral testing window.

    • Route of Administration: Ensure the chosen route of administration (e.g., oral gavage, intraperitoneal injection) is appropriate and performed correctly.

    • Model Verification: Confirm the validity of your pain model by testing a standard-of-care positive control, such as gabapentin (B195806) or pregabalin.[8]

    • Receptor Occupancy: If possible, correlate behavioral effects with brain H3 receptor occupancy data to ensure target engagement. PET studies have shown that a 0.1mg dose of this compound achieves approximately 50% receptor occupancy.[5]

Issue 3: Conflicting results between different pain assessment methods (e.g., mechanical vs. thermal hypersensitivity).

  • Possible Cause: The compound may have modality-specific analgesic effects. The underlying mechanisms of mechanical and thermal hypersensitivity can differ.

  • Troubleshooting Steps:

    • Comprehensive Behavioral Testing: Utilize a battery of behavioral tests to assess different pain modalities, including mechanical allodynia (von Frey filaments), thermal hyperalgesia (Hargreaves test), and cold allodynia (acetone test).

    • Mechanism of Action: Relate the behavioral findings to the known mechanism of action of H3 receptor antagonists, which involves modulation of multiple neurotransmitter systems.[1] The differential effects on pain modalities may provide insights into the specific pathways being modulated.

Data Presentation

Table 1: Representative Preclinical Efficacy of Selective H3 Receptor Antagonists in Rodent Neuropathic Pain Models

Disclaimer: The following data is for the selective H3 receptor antagonist GSK189254 and is intended to be representative of the compound class. Specific quantitative data for this compound in these models is not publicly available.

Pain ModelSpeciesCompoundDose (mg/kg, i.p.)Outcome MeasureEfficacy (ED50)Reference
Spinal Nerve LigationRatGSK1892540.3 - 3Mechanical Allodynia (Paw Withdrawal Threshold)1.5 mg/kg[9]
Chronic Constriction InjuryRatGSK1892541 - 10 (p.o., chronic)Mechanical Hyperalgesia (Paw Withdrawal Threshold)Effective, but not dose-dependent[10][11]
Spared Nerve InjuryMouseGSK1892543, 6 (p.o.)Mechanical & Thermal Allodynia6 mg/kg reversed allodynia[2]

Experimental Protocols

1. Chronic Constriction Injury (CCI) Model in Rats

  • Objective: To induce a peripheral mononeuropathy that mimics chronic nerve compression.

  • Procedure:

    • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

    • Make a small incision on the lateral surface of the mid-thigh.

    • Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

    • Carefully free about 1 cm of the nerve from the surrounding connective tissue proximal to its trifurcation.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

    • Close the muscle layer with sutures and the skin with wound clips or sutures.

    • Allow the animal to recover for at least 7 days before behavioral testing. Mechanical allodynia and thermal hyperalgesia typically develop within this period.[12]

2. Spared Nerve Injury (SNI) Model in Rats

  • Objective: To create a model of neuropathic pain where a portion of the sciatic nerve remains intact, allowing for the study of interactions between injured and uninjured nerves.

  • Procedure:

    • Anesthetize the rat as described for the CCI model.

    • Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

    • Tightly ligate the tibial and common peroneal nerves with a silk suture.

    • Transect the ligated nerves distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.

    • Ensure the sural nerve remains untouched and undamaged.

    • Close the muscle and skin layers as previously described.

    • Behavioral signs of neuropathic pain, such as mechanical allodynia in the lateral part of the paw (sural nerve territory), develop rapidly, often within 24 hours.[13]

Mandatory Visualizations

Histamine H3 Receptor Signaling Pathway

H3R_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R H3 Receptor (Autoreceptor) This compound->H3R Antagonist/ Inverse Agonist Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Vesicle Histamine Vesicle cAMP->Vesicle Reduces Fusion Release Histamine Release Vesicle->Release Leads to H1R H1/H2 Receptors Synapse->H1R Histamine Gq_s Gq/Gs Protein H1R->Gq_s Activates Effector Effector Enzymes (e.g., PLC, AC) Gq_s->Effector Activates Signaling Increased Neuronal Excitability Effector->Signaling

Caption: H3 receptor antagonist signaling pathway.

Experimental Workflow for Preclinical Pain Model

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_testing Phase 2: Efficacy Testing cluster_analysis Phase 3: Data Analysis Animal_Acclimatization Animal Acclimatization (>7 days) Baseline_Testing Baseline Behavioral Testing (von Frey, Hargreaves) Animal_Acclimatization->Baseline_Testing Surgery Neuropathic Surgery (CCI or SNI) Baseline_Testing->Surgery Post_Op_Recovery Post-Operative Recovery (7-14 days) Surgery->Post_Op_Recovery Drug_Administration Drug Administration (Vehicle, this compound, Positive Control) Post_Op_Recovery->Drug_Administration Behavioral_Testing Post-Dose Behavioral Testing Drug_Administration->Behavioral_Testing Data_Collection Data Collection and Compilation Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Preclinical neuropathic pain experimental workflow.

Logical Relationship for Investigating Efficacy Issues

Troubleshooting_Logic cluster_preclinical Preclinical Investigation cluster_mechanistic Mechanistic Considerations Start Observed Lack of Efficacy of this compound Check_Dose Verify Dose and Pharmacokinetics Start->Check_Dose Check_Model Validate Pain Model with Positive Control Start->Check_Model Check_Procedure Review Surgical and Behavioral Procedures Start->Check_Procedure Receptor_Occupancy Confirm Target Engagement (Receptor Occupancy) Check_Dose->Receptor_Occupancy Pain_Modality Assess Different Pain Modalities Check_Model->Pain_Modality Species_Difference Consider Species Differences in H3R Pharmacology Check_Procedure->Species_Difference

Caption: Troubleshooting logic for lack of efficacy.

References

Best practices for handling and storing AZD5213

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with AZD5213. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended method for storing this compound?

For optimal stability, this compound should be stored under specific conditions depending on its form (solid or in solution).

FormStorage ConditionDuration
Solid PowderDry, dark at 0 - 4°CShort-term (days to weeks)
Dry, dark at -20°CLong-term (months to years)
Stock Solution0 - 4°CShort-term (days to weeks)
-20°CLong-term (months)

2. How should I prepare a stock solution of this compound?

This compound is soluble in DMSO. To prepare a stock solution, dissolve the solid powder in a sufficient volume of DMSO to achieve the desired concentration. Gentle warming and vortexing can aid in dissolution.

3. What are the known off-target effects of this compound?

While this compound is a highly selective histamine (B1213489) H3 receptor antagonist, it is crucial to consider potential off-target effects in your experiments. Some histamine H3 receptor antagonists have been shown to interact with other receptors, such as certain serotonin (B10506) or dopamine (B1211576) receptors, at higher concentrations. It is recommended to consult the latest literature for any newly identified off-target activities.

4. What are the primary safety precautions when handling this compound?

This compound is for research use only and not for human or veterinary use.[1] Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or under a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Troubleshooting Guides

This section addresses specific challenges that may arise during your experiments with this compound.

Issue 1: High background or non-specific binding in a radioligand binding assay.

  • Possible Cause: The concentration of the radioligand is too high, or the washing steps are insufficient.

  • Solution:

    • Optimize the radioligand concentration by performing a saturation binding experiment to determine the Kd. Use a concentration of radioligand at or near its Kd for competitive binding assays.

    • Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.

    • Include a known H3 receptor antagonist in control wells to define non-specific binding accurately.

Issue 2: Inconsistent or non-reproducible results in cell-based functional assays (e.g., cAMP assay).

  • Possible Cause:

    • Cell health and passage number can significantly impact results.

    • Inconsistent cell seeding density.

    • Degradation of this compound in the assay medium.

  • Solution:

    • Use cells with a consistent and low passage number for all experiments.

    • Ensure a uniform cell seeding density across all wells of the microplate.

    • Prepare fresh dilutions of this compound for each experiment from a frozen stock solution.

    • Include appropriate positive and negative controls in every assay plate.

Issue 3: Unexpected or paradoxical effects at high concentrations of this compound.

  • Possible Cause:

    • Off-target effects at high concentrations.

    • Cellular toxicity.

  • Solution:

    • Perform a dose-response curve over a wide range of concentrations to identify the optimal working concentration.

    • Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentrations of this compound in your cell line.

    • If off-target effects are suspected, consider using a structurally different H3 receptor antagonist as a control.

Experimental Protocols

Histamine H3 Receptor Competitive Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of this compound for the histamine H3 receptor.

Materials:

  • Cell membranes prepared from cells expressing the histamine H3 receptor (e.g., HEK293 or CHO cells).

  • [3H]-Nα-methylhistamine (Radioligand).

  • This compound (unlabeled competitor).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold Binding Buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from H3 receptor-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Binding Buffer.

    • A fixed concentration of [3H]-Nα-methylhistamine (typically at its Kd).

    • A serial dilution of this compound (e.g., from 10-11 M to 10-5 M).

    • Cell membrane preparation (typically 20-50 µg of protein per well).

    • For total binding wells, add vehicle instead of this compound.

    • For non-specific binding wells, add a saturating concentration of a known unlabeled H3 receptor antagonist.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from the total and competitor-containing wells to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

AZD5213_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound H3R Histamine H3 Receptor (Autoreceptor) This compound->H3R Antagonist/ Inverse Agonist G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Vesicle Neurotransmitter Vesicle PKA->Vesicle Modulates Release Neurotransmitter Release Vesicle->Release Neurotransmitters Histamine, ACh, DA, NE Release->Neurotransmitters Increases

Caption: this compound acts as an antagonist at presynaptic histamine H3 autoreceptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare H3R-expressing cell membranes prep_reagents Prepare Radioligand, This compound dilutions, and Buffers setup_plate Set up 96-well plate: Membranes, Radioligand, This compound prep_reagents->setup_plate incubate Incubate to reach equilibrium setup_plate->incubate filtrate Rapid filtration and washing incubate->filtrate count Scintillation counting filtrate->count analyze Calculate IC50 and Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay with this compound.

References

Validation & Comparative

A Comparative In Vivo Analysis of AZD5213 and Thioperamide: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo effects of two prominent histamine (B1213489) H3 receptor antagonists: AZD5213, a novel compound from AstraZeneca, and thioperamide (B1682323), a widely studied research tool. Both compounds are recognized for their potential in modulating cognitive processes and wakefulness by acting on the central nervous system. This document synthesizes available preclinical data to offer an objective comparison of their performance, supported by experimental details and pathway visualizations.

Executive Summary

This compound and thioperamide are both potent antagonists of the histamine H3 receptor, a key regulator of neurotransmitter release in the brain. As inverse agonists, they block the constitutive activity of this receptor, leading to an increased release of histamine and other neurotransmitters like acetylcholine, dopamine, and norepinephrine. This mechanism underlies their pro-cognitive and wake-promoting effects.

Mechanism of Action: Histamine H3 Receptor Antagonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily located on presynaptic nerve terminals. Its activation by histamine inhibits the synthesis and release of histamine (autoreceptor function) and other neurotransmitters (heteroreceptor function). Both this compound and thioperamide act as antagonists/inverse agonists at this receptor, thereby disinhibiting neurotransmitter release.[1][2][3]

H3_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_drug Drug Action cluster_postsynaptic Postsynaptic Neuron Histamine_Neuron Histaminergic Neuron H3_Receptor H3 Receptor (Autoreceptor) G_Protein Gi/o AC Adenylyl Cyclase cAMP cAMP PKA PKA Histamine_Release Histamine Release Neurotransmitter_Release Increased Neurotransmitter Release (ACh, DA, NE) Histamine_Release->Neurotransmitter_Release Promotes AZD5213_Thioperamide This compound / Thioperamide AZD5213_Thioperamide->H3_Receptor Antagonizes/ Inverse Agonism AZD5213_Thioperamide->Histamine_Release Increases Postsynaptic_Neuron Postsynaptic Neuron H1_H2_Receptors H1/H2 Receptors

In Vivo Performance Comparison

The following tables summarize the available in vivo data for this compound and thioperamide across key performance indicators. It is important to note that these data are compiled from separate studies and may not be directly comparable due to variations in experimental design.

Cognitive Enhancement
Compound Animal Model Cognitive Task Effective Dose Observed Effect Citation
This compound RodentScopolamine-induced memory deficitSimilar to 0.1-0.33 mg/kg, p.o.Reversal of memory deficit[2][3]
RodentNovel Object RecognitionSimilar to 0.1-0.33 mg/kg, p.o.Increased novel object recognition[2][3]
Thioperamide MouseInhibitory Avoidance Task1.25-20 mg/kgDose-dependent facilitation of memory consolidation[4]
MouseScopolamine-induced amnesia1.25-20 mg/kgReversal of amnesia[4]
APP/PS1 Tg MiceMorris Water Maze & Novel Object Recognition1, 2, 5 mg/kg, i.p.Improved cognitive function and Aβ clearance[5]
Locomotor Activity
Compound Animal Model Test Dose Observed Effect Citation
Thioperamide Mast cell-deficient W/Wv micePhoto-beam system12.5 and 25 mg/kg, i.p.Significant increase in locomotor activity[6]
>75 mg/kg, i.p.Reduction of locomotor activity and motor coordination[6]
Neurotransmitter Release
Compound Method Brain Region Dose Observed Effect Citation
This compound Micro-dialysis (Rat)Prefrontal Cortex0.33 mg/kg, p.o.Increased release of histamine, acetylcholine, dopamine, and norepinephrine[2][7]
CSF analysis (Cynomolgus monkey)-0.1 mg/kg, p.o.Increased tele-methylhistamine (histamine metabolite)[2][3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for key experiments cited in this guide.

Scopolamine-Induced Memory Deficit Model

This model is widely used to assess the efficacy of pro-cognitive compounds. Scopolamine (B1681570), a muscarinic receptor antagonist, induces a transient memory impairment.

  • Animals: Male C57BL/6 mice are commonly used.

  • Acclimatization: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and allowed to acclimate for at least one week before the experiment.

  • Drug Administration:

    • Test compound (e.g., this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a specific pretreatment time (e.g., 30-60 minutes), scopolamine (typically 1 mg/kg, i.p.) is administered to induce amnesia.[8][9][10][11][12]

  • Behavioral Testing:

    • Passive Avoidance Test: 30 minutes after scopolamine injection, the mouse is placed in a two-compartment apparatus (one light, one dark). Upon entering the dark compartment, a mild foot shock is delivered. Memory is assessed 24 hours later by measuring the latency to re-enter the dark compartment.[9]

    • Morris Water Maze: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water. Scopolamine is administered before the probe trial, where the platform is removed, and the time spent in the target quadrant is measured.[5]

  • Data Analysis: Latency to enter the dark compartment or time spent in the target quadrant is compared between treatment groups using appropriate statistical tests (e.g., ANOVA).

Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

  • Apparatus: An open-field arena (e.g., 60 cm x 60 cm).[2]

  • Habituation: Mice are individually habituated to the empty arena for a set period (e.g., 5-10 minutes) for 1-2 days.[2][13][14]

  • Training (Familiarization) Phase:

    • Two identical objects are placed in the arena.

    • The mouse is allowed to explore the objects for a specific duration (e.g., 10 minutes).[2][13]

  • Test Phase:

    • After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object.

    • The mouse is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5-10 minutes).[2][13][14]

  • Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

Locomotor Activity Assessment

This test measures general activity levels and can indicate potential stimulant or sedative effects of a compound.

  • Apparatus: An open-field arena equipped with a photo-beam system that automatically records movement.[15]

  • Procedure:

    • Animals are placed individually into the center of the arena.

    • Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded over a specific period (e.g., 30-60 minutes).

  • Drug Administration: The test compound or vehicle is administered prior to placing the animal in the arena.

  • Data Analysis: Locomotor activity parameters are compared between different treatment groups.

Experimental Workflow and Logical Relationships

A typical preclinical in vivo comparison of two CNS-active compounds would follow a structured workflow to ensure robust and reproducible data.

Preclinical_Workflow Start Start: Compound Selection (this compound vs Thioperamide) Protocol_Design Experimental Protocol Design - Animal Model Selection - Dose-Response Studies - Behavioral Assays Start->Protocol_Design Ethical_Approval Ethical Review and Approval Protocol_Design->Ethical_Approval Animal_Acclimatization Animal Acclimatization and Baseline Measurements Ethical_Approval->Animal_Acclimatization Drug_Administration Drug Administration - Vehicle Control - this compound Groups - Thioperamide Groups Animal_Acclimatization->Drug_Administration Behavioral_Testing Behavioral Testing - Cognitive Assays - Locomotor Activity Drug_Administration->Behavioral_Testing Data_Collection Data Collection and Blinding Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results - Efficacy Comparison - Safety Profile Statistical_Analysis->Interpretation Reporting Reporting and Publication Interpretation->Reporting End End Reporting->End

Conclusion

Both this compound and thioperamide demonstrate pro-cognitive effects in preclinical models, consistent with their mechanism of action as histamine H3 receptor antagonists. This compound, with its shorter half-life, has been specifically designed to provide high daytime receptor occupancy while minimizing nocturnal effects to avoid sleep disturbances.[7][16][17] Thioperamide, as a widely used research tool, has a broader range of published in vivo data, including its effects on locomotor activity and in models of neuropsychiatric disorders.

The absence of direct comparative studies necessitates careful interpretation when evaluating the relative potency and efficacy of these two compounds. The data presented in this guide, however, provides a solid foundation for researchers to understand the individual in vivo profiles of this compound and thioperamide and to design future studies for a more direct comparison. The choice between these compounds for research or development purposes will likely depend on the specific therapeutic indication and the desired pharmacokinetic and pharmacodynamic profile.

References

A Comparative Guide to the Efficacy of AZD5213 and Other Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy, pharmacokinetics, and safety profiles of AZD5213 and other notable Histamine (B1213489) H3 receptor (H3R) antagonists, with a primary focus on Pitolisant (B1243001) (Wakix), the first H3R antagonist/inverse agonist to receive clinical approval.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform future research and development in this therapeutic area.

Introduction to H3 Receptor Antagonists

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that inhibits the synthesis and release of histamine.[3] It also acts as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine (B1211576), and norepinephrine (B1679862).[1][3][4] By antagonizing or acting as inverse agonists at the H3R, these compounds enhance the release of these wake-promoting and pro-cognitive neurotransmitters.[1] This mechanism of action has led to their investigation for a range of neurological and psychiatric disorders, including narcolepsy, cognitive deficits in Alzheimer's disease and schizophrenia, and painful neuropathies.[2][5][6][7]

This compound: A Profile

This compound is a potent, selective, and rapidly reversible H3R antagonist and inverse agonist developed by AstraZeneca.[3][4] A key feature of this compound is its pharmacokinetic profile, which is designed to permit significant fluctuations in receptor occupancy over a 24-hour period.[3][8] This characteristic is intended to provide therapeutic efficacy during the day while minimizing the risk of sleep disruption at night, a common adverse effect associated with sustained high H3R occupancy.[3][8]

Preclinical studies in rodents demonstrated that this compound effectively triggers the release of histamine, acetylcholine, dopamine, and norepinephrine in the prefrontal cortex.[3][4] It has also shown efficacy in animal models for memory deficit, novel object recognition, and neuropathic pain.[4] However, clinical trials in humans for painful diabetic neuropathy (in combination with pregabalin) and Tourette's syndrome did not provide evidence of clinical efficacy.[5][6][9]

Pitolisant (Wakix): A Clinically Approved H3R Antagonist

Pitolisant is the first H3R antagonist/inverse agonist to be approved for clinical use in both Europe and the United States for the treatment of narcolepsy with or without cataplexy.[1][2] Unlike traditional wake-promoting agents such as modafinil (B37608) or amphetamines, Pitolisant's mechanism does not primarily rely on the dopamine transporter system, which may contribute to its lower potential for abuse.[10][11] Clinical trials have demonstrated its efficacy in reducing excessive daytime sleepiness (EDS) and the frequency of cataplexy attacks in patients with narcolepsy.[1][12]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters of this compound and Pitolisant based on available preclinical and clinical data.

Table 1: Pharmacokinetic and Pharmacodynamic Profile

ParameterThis compoundPitolisant
Mechanism of Action H3 Receptor Antagonist / Inverse Agonist[3][4]H3 Receptor Antagonist / Inverse Agonist[1][7]
Terminal Half-life (t½) ~5-7 hours[3][4]~11 hours (variable)
Time to Max Concentration (Tmax) 0.7 - 2.0 hours[4]3.5 hours
Receptor Occupancy (RO) Dose-dependent (16-90%); allows for circadian fluctuation[3][8]High and sustained occupancy
Plasma Ki,pl 1.14 nM[3][4]Not explicitly stated in provided results
Primary Therapeutic Indication Investigated for neuropathic pain, Tourette's[5][6]Narcolepsy with/without cataplexy[1][2]

Table 2: Clinical Efficacy and Safety Overview

ParameterThis compoundPitolisant
Approved Indications NoneNarcolepsy with or without cataplexy[1][7]
Efficacy in Narcolepsy Not clinically tested for this indicationSignificant reduction in Epworth Sleepiness Scale (ESS) scores and cataplexy rates[1][12]
Efficacy in Other Indications No clinical efficacy shown for painful diabetic neuropathy or Tourette's[6][9]Investigated for obstructive sleep apnea, Parkinson's disease[2][13]
Common Adverse Effects Sleep disorder, night sweats, nausea, headache[4]Headache, insomnia, nausea, anxiety
Abuse Potential Not extensively studied, but mechanism differs from stimulantsLow abuse potential; not scheduled as a controlled substance[11]

Signaling Pathways and Experimental Workflows

Visualizations of the underlying mechanisms and experimental designs are crucial for understanding the comparative efficacy of these compounds.

Caption: H3R Antagonist/Inverse Agonist Mechanism of Action.

PET_Workflow cluster_study This compound PET Receptor Occupancy Study Workflow Subject Healthy Male Volunteers (n=7) Dosing Single Oral Dose This compound (0.05-30mg) Subject->Dosing Radioligand Inject Radioligand [11C]GSK189254 Dosing->Radioligand Time Delay Plasma_Sample Blood Sampling (Measure Plasma Concentration) Dosing->Plasma_Sample PET_Scan PET Imaging (Brain Scan) Radioligand->PET_Scan Analysis Calculate H3 Receptor Occupancy (H3RO) (Lassen Plot Method) PET_Scan->Analysis Plasma_Sample->Analysis Result Determine Relationship: Dose -> Plasma Conc. -> H3RO Analysis->Result

Caption: Workflow for this compound Human PET Imaging Study.[3][8]

Efficacy_Comparison cluster_pk Pharmacokinetics cluster_efficacy Clinical Efficacy cluster_safety Key Safety Aspect This compound This compound Profile AZD_PK Short Half-Life (~5-7h) -> Circadian RO Fluctuation This compound->AZD_PK AZD_Efficacy Not Demonstrated for Neuropathic Pain/Tourette's This compound->AZD_Efficacy AZD_Safety Designed to Minimize Sleep Disturbance This compound->AZD_Safety Pitolisant Pitolisant Profile Pit_PK Longer Half-Life (~11h) -> Sustained RO Pitolisant->Pit_PK Pit_Efficacy Demonstrated for Narcolepsy (EDS & Cataplexy) Pitolisant->Pit_Efficacy Pit_Safety Low Abuse Potential (Not a Controlled Substance) Pitolisant->Pit_Safety

Caption: Logical Comparison of this compound and Pitolisant.

Detailed Experimental Protocols

1. This compound PET Receptor Occupancy Study in Humans

  • Objective: To measure the histamine H3 receptor occupancy (H3RO) in the human brain after single oral doses of this compound and to characterize its pharmacokinetic/pharmacodynamic relationship.[3][8]

  • Subjects: Seven healthy young male volunteers.[3][8]

  • Methodology:

    • Dosing: Subjects received single oral doses of this compound ranging from 0.05 to 30 mg.[3][8]

    • Radioligand: The PET radioligand [11C]GSK189254 was used to visualize H3 receptors.[3][8]

    • Imaging: Brain radioactivity was measured using a High-Resolution Research Tomograph (HRRT) PET system over 90 minutes following the injection of the radioligand.

    • Blood Sampling: Arterial blood samples were taken throughout the PET scan to measure the concentration of the radioligand and this compound in the plasma.[3]

    • Data Analysis: H3RO was calculated using the Lassen plot (graphical) method, which does not require a brain region devoid of receptors as a reference. The relationship between plasma concentration of this compound and H3RO was used to estimate the in vivo affinity constant (Ki,pl).[3][8]

  • Key Findings: The study demonstrated a clear, dose-dependent H3RO ranging from 16% to 90%. The short half-life of this compound supported the potential for achieving high daytime receptor occupancy that declines significantly during the night.[3][8]

2. Pitolisant Clinical Trials for Narcolepsy (Harmony I)

  • Objective: To assess the efficacy and safety of Pitolisant compared to placebo and modafinil for the treatment of excessive daytime sleepiness (EDS) in patients with narcolepsy.[1]

  • Subjects: Patients diagnosed with narcolepsy suffering from severe EDS.

  • Methodology:

    • Design: A randomized, double-blind, placebo-controlled, parallel-group study.

    • Treatment Arms: Patients were randomized to receive Pitolisant (up to 40 mg/day), Modafinil (up to 400 mg/day), or a placebo for 8 weeks.[1]

    • Primary Endpoint: The primary measure of efficacy was the change from baseline in the Epworth Sleepiness Scale (ESS) score at the end of the 8-week treatment period.[1]

    • Secondary Endpoints: Included the Maintenance of Wakefulness Test (MWT), changes in cataplexy rates, and overall clinical global impression.[1]

  • Key Findings: Pitolisant was superior to placebo in reducing ESS scores. While it did not demonstrate non-inferiority to modafinil on the ESS score in this specific trial, other trials (like Harmony CTP) showed its significant efficacy in reducing cataplexy rates, an area where modafinil has limited effect.[1][12]

Comparative Efficacy Summary

The primary difference in the therapeutic development and resulting efficacy profiles of this compound and Pitolisant lies in their intended clinical application and pharmacokinetic design.

This compound was engineered with a short half-life to create a profile of high daytime and low nighttime H3R occupancy.[3][8] This was a deliberate strategy to mitigate the sleep disturbances seen with other H3R antagonists that have prolonged receptor engagement.[3] While this design is pharmacologically elegant, this compound failed to demonstrate efficacy in clinical trials for painful diabetic neuropathy and Tourette's syndrome.[6][9] Its potential in disorders requiring improved wakefulness and cognition, like narcolepsy or Alzheimer's, remains clinically untested.

Pitolisant , in contrast, has a longer half-life leading to more sustained H3R occupancy. This profile has proven highly effective for the core symptoms of narcolepsy. Multiple clinical trials have established its efficacy in reducing both excessive daytime sleepiness and cataplexy.[1][14] Furthermore, its distinct mechanism of action compared to traditional stimulants has resulted in it being the first non-controlled substance approved for narcolepsy, highlighting a favorable safety profile with low abuse potential.[11]

References

The Combination of AZD5213 and Pregabalin for Neuropathic Pain: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment strategies often provide only partial relief and are associated with a range of side effects. This has spurred the investigation of novel therapeutic agents and combination therapies. This guide provides a detailed comparison of the investigational drug AZD5213 in combination with the established first-line therapy, pregabalin (B1679071), for the treatment of neuropathic pain. We will delve into their mechanisms of action, present available clinical data, and compare this combination with other therapeutic alternatives.

Mechanism of Action: A Dual Approach

The rationale for combining this compound and pregabalin lies in their distinct and potentially complementary mechanisms of action targeting different pathways involved in the pathophysiology of neuropathic pain.

This compound: A Histamine (B1213489) H3 Receptor Inverse Agonist

This compound is a potent and selective antagonist and inverse agonist of the histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[1] By blocking the H3 receptor, this compound is expected to increase the synaptic levels of these neurotransmitters, which are involved in descending pain modulation pathways. Preclinical studies in rodent models demonstrated that this compound could reverse neuropathic pain.[1]

Pregabalin: Targeting Voltage-Gated Calcium Channels

Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is a first-line treatment for various types of neuropathic pain.[2] Its primary mechanism of action involves binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[3] By dampening this excessive neuronal excitability, pregabalin alleviates the hypersensitivity characteristic of neuropathic pain.[4][3]

Signaling Pathway Diagram

cluster_this compound This compound Pathway cluster_Pregabalin Pregabalin Pathway This compound This compound H3R Histamine H3 Receptor This compound->H3R Blocks Histamine Histamine Release (Increased) H3R->Histamine Neurotransmitters Other Neurotransmitter Release (Increased) (ACh, NE, DA) H3R->Neurotransmitters PainModulation Descending Pain Modulation Histamine->PainModulation Neurotransmitters->PainModulation Pain Neuropathic Pain PainModulation->Pain Inhibits Pregabalin Pregabalin VGCC Voltage-Gated Calcium Channel (α2-δ subunit) Pregabalin->VGCC Binds to CaInflux Calcium Influx (Decreased) VGCC->CaInflux ExcitatoryNT Excitatory Neurotransmitter Release (Decreased) (Glutamate, Substance P) CaInflux->ExcitatoryNT NeuronalExcitability Neuronal Excitability (Decreased) ExcitatoryNT->NeuronalExcitability NeuronalExcitability->Pain Reduces

Caption: Mechanisms of action for this compound and pregabalin in neuropathic pain.

Clinical Evidence: A Combination Trial

A key clinical study investigated the efficacy and safety of this compound in combination with pregabalin in patients with painful diabetic neuropathy.

Experimental Protocol: A Three-Way Crossover Study

A randomized, double-blind, placebo-controlled, three-way crossover study was conducted to evaluate the combination of this compound with pregabalin.[5]

  • Participants: Patients with a diagnosis of painful diabetic neuropathy.

  • Interventions: The study consisted of three treatment periods:

    • This compound in combination with pregabalin

    • Placebo in combination with pregabalin

    • Placebo alone

  • Primary Outcome: The primary endpoint was the change in the daily pain score from baseline.

  • Methodology: An interesting feature of this trial was the attempt to enrich the study population with "pain connoisseurs," patients trained to better discriminate between active and placebo treatments.[5]

Experimental Workflow Diagram

cluster_workflow Clinical Trial Workflow Start Patient Recruitment (Painful Diabetic Neuropathy) Training Pain Reporting Training ('Pain Connoisseurs') Start->Training Randomization Randomization Training->Randomization Period1 Treatment Period 1 Randomization->Period1 Group A Period2 Treatment Period 2 Randomization->Period2 Group B Period3 Treatment Period 3 Randomization->Period3 Group C Washout1 Washout Period1->Washout1 Washout2 Washout Period2->Washout2 Endpoint Primary Endpoint Analysis (Change in Pain Score) Period3->Endpoint Washout1->Period2 Washout2->Period3

Caption: Simplified workflow of the three-way crossover clinical trial.

Performance and Comparison

Despite the promising preclinical rationale, the clinical trial of this compound in combination with pregabalin did not demonstrate clinical efficacy.[5] The study found no evidence that the addition of this compound to pregabalin provided any further benefit in reducing pain scores in patients with painful diabetic neuropathy.[5]

Data Summary
Treatment GroupMean Change in Pain Score from BaselineComparison to Placebo
This compound + PregabalinNot Statistically SignificantNo significant difference
Pregabalin + PlaceboNot Statistically SignificantNo significant difference
Placebo--

Note: Specific quantitative data from the study is not publicly available and therefore cannot be presented in a detailed table.

The failure to detect a robust effect of pregabalin relative to placebo in this small study also highlights the challenges of conducting clinical trials in neuropathic pain.[5]

Comparison with Other Neuropathic Pain Treatments

The following table provides a comparison of the this compound/pregabalin combination with other established and emerging therapies for neuropathic pain.

Drug/ClassMechanism of ActionClinical EfficacyCommon Side Effects
This compound + Pregabalin Histamine H3 Receptor Inverse Agonist + VGCC α2-δ LigandNot established in clinical trials. [5]Sleep disturbance, night sweats, nausea, headache (this compound); Dizziness, somnolence, peripheral edema (Pregabalin).[1]
Pregabalin/Gabapentin VGCC α2-δ LigandFirst-line treatment. Moderate efficacy for various neuropathic pain conditions.[2]Dizziness, somnolence, peripheral edema, weight gain.
Tricyclic Antidepressants (e.g., Amitriptyline) Serotonin and Norepinephrine Reuptake InhibitionFirst-line treatment. Effective for various neuropathic pain conditions.Dry mouth, constipation, sedation, cardiac arrhythmias.
Serotonin-Norepinephrine Reuptake Inhibitors (e.g., Duloxetine) Serotonin and Norepinephrine Reuptake InhibitionFirst-line treatment. Effective for diabetic peripheral neuropathic pain.Nausea, dry mouth, insomnia, dizziness, fatigue.
Opioids (e.g., Tramadol, Tapentadol) Mu-opioid Receptor Agonism (and SNRI activity for some)Second or third-line treatment. Efficacy is often limited by side effects and risk of dependence.Nausea, constipation, sedation, respiratory depression, addiction.
Topical Agents (e.g., Lidocaine, Capsaicin) Local Anesthetic (Sodium Channel Blockade) / TRPV1 AgonistEffective for localized neuropathic pain.Application site reactions, skin irritation.
Emerging Therapies (e.g., Nav1.7 inhibitors) Selective Sodium Channel BlockadeUnder investigation. Preclinical and early clinical data are promising.Varied, still under investigation.

Conclusion

The combination of this compound and pregabalin, while mechanistically plausible, did not demonstrate clinical efficacy in a dedicated clinical trial for painful diabetic neuropathy.[5] This outcome underscores the complexity of neuropathic pain and the challenge of translating preclinical findings to clinical success. For researchers and drug development professionals, this case highlights the importance of robust clinical trial design and the need to explore novel mechanisms of action beyond the current therapeutic landscape. While pregabalin and other established first-line treatments remain the cornerstone of neuropathic pain management, the search for more effective and better-tolerated therapies continues, with a focus on novel targets such as specific sodium channel subtypes and other pathways involved in neuronal hyperexcitability.

References

Confirming AZD5213's Engagement of the Histamine H3 Receptor: A Comparative Guide to siRNA-Mediated Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of how small interfering RNA (siRNA) can be employed to definitively validate that the investigational drug AZD5213 exerts its therapeutic effects through the histamine (B1213489) H3 receptor (H3R). This guide outlines a detailed experimental framework, presents hypothetical data for comparative analysis, and contrasts the siRNA approach with other target validation methodologies.

This compound is recognized as a potent and selective antagonist/inverse agonist of the histamine H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] By blocking the H3 receptor, this compound is designed to increase the release of several neurotransmitters, including histamine, acetylcholine, and norepinephrine, which are involved in cognitive processes.[2][3] While traditional binding and functional assays provide strong evidence of this interaction, siRNA-mediated gene knockdown offers a powerful method to confirm that the cellular effects of this compound are dependent on the presence of the H3 receptor.

Experimental Design: An siRNA-Based Approach to Target Validation

This section details a hypothetical experimental protocol to confirm that the mechanism of action of this compound is H3R-dependent. The workflow is designed to first specifically reduce the expression of the H3 receptor in a cellular model and then to observe whether this reduction diminishes the effects of this compound.

Key Experimental Protocols

1. Cell Culture and H3R-Targeting siRNA Transfection:

  • Cell Line Selection: A human cell line endogenously expressing the histamine H3 receptor, such as HEK293 cells stably transfected with the human H3R gene, would be an appropriate model system.

  • siRNA Design and Controls:

    • H3R-targeting siRNA: At least two distinct siRNA sequences targeting the H3R mRNA should be used to ensure that the observed effects are not due to off-target phenomena.

    • Negative Control: A non-targeting or scrambled siRNA sequence with no known homology to the human genome is crucial to control for the effects of the transfection process itself.[4]

    • Positive Control: A fluorescently labeled siRNA can be used in initial optimization experiments to visually confirm transfection efficiency.

  • Transfection Protocol:

    • Seed the H3R-expressing cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

    • On the day of transfection, dilute the H3R-targeting siRNA and the negative control siRNA in a serum-free medium like Opti-MEM®.

    • In a separate tube, dilute a lipid-based transfection reagent, such as Lipofectamine™ RNAiMAX, in Opti-MEM®.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow for the formation of siRNA-lipid complexes.

    • Add the complexes to the cells and incubate for 24-72 hours. The optimal incubation time should be determined empirically.

2. Confirmation of H3 Receptor Knockdown: The efficiency of H3R gene silencing should be confirmed at both the mRNA and protein levels.

  • Quantitative Real-Time PCR (qRT-PCR) for H3R mRNA Levels:

    • At 24-48 hours post-transfection, isolate total RNA from the cells.

    • Synthesize cDNA from the RNA samples.

    • Perform qRT-PCR using primers specific for the H3R gene and a housekeeping gene (e.g., GAPDH) for normalization.

    • Expected Outcome: A significant reduction (ideally >70%) in H3R mRNA levels in cells treated with H3R-targeting siRNA compared to the negative control.

  • Western Blot for H3R Protein Levels:

    • At 48-72 hours post-transfection, lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the H3 receptor and a loading control antibody (e.g., β-actin).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase and visualize the protein bands using a chemiluminescent substrate.

    • Expected Outcome: A marked decrease in the intensity of the H3R protein band in the H3R siRNA-treated cells.

3. Functional Assay: cAMP Measurement: The H3 receptor is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][5][6] As an inverse agonist, this compound is expected to increase basal cAMP levels.

  • cAMP Assay Protocol:

    • Following the 48-72 hour siRNA incubation, treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Expose the cells to this compound at a predetermined effective concentration.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive ELISA or a FRET-based assay).

    • Expected Outcome: In cells treated with the negative control siRNA, this compound should cause a significant increase in cAMP levels. This effect should be substantially blunted or abolished in cells where the H3 receptor has been knocked down with H3R-targeting siRNA, confirming that the drug's effect on cAMP is mediated through the H3 receptor.

Data Presentation: Hypothetical Results

The following tables summarize the expected quantitative outcomes from the experiments described above.

Table 1: H3 Receptor Knockdown Efficiency

Treatment GroupRelative H3R mRNA Level (Normalized to GAPDH)Relative H3R Protein Level (Normalized to β-actin)
Untreated Cells1.001.00
Negative Control siRNA0.980.95
H3R siRNA #10.250.21
H3R siRNA #20.220.18

Table 2: Effect of this compound on Intracellular cAMP Levels

siRNA TreatmentThis compound TreatmentIntracellular cAMP Level (pmol/well)
Negative ControlVehicle1.5
Negative ControlThis compound (100 nM)4.8
H3R siRNA #1Vehicle1.6
H3R siRNA #1This compound (100 nM)1.9
H3R siRNA #2Vehicle1.4
H3R siRNA #2This compound (100 nM)1.7

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams depict the H3 receptor signaling pathway and the experimental workflow for siRNA-mediated target validation.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H3R H3 Receptor This compound->H3R (antagonist) G_protein Gαi/o Protein H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Cellular_Response Downstream Cellular Response cAMP->Cellular_Response

Caption: H3 receptor signaling pathway and the inhibitory action of this compound.

siRNA_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Seeding Seed H3R-expressing cells siRNA_Prep Prepare siRNA-lipid complexes (H3R-targeting vs. Control) Cell_Seeding->siRNA_Prep Transfection Transfect cells with siRNA complexes siRNA_Prep->Transfection Incubation Incubate for 48-72 hours Transfection->Incubation AZD5213_Treatment Treat cells with this compound or vehicle Incubation->AZD5213_Treatment Knockdown_Validation Validate H3R Knockdown (qRT-PCR & Western Blot) Incubation->Knockdown_Validation Functional_Assay Measure cAMP levels AZD5213_Treatment->Functional_Assay

Caption: Experimental workflow for siRNA-mediated target validation of this compound.

Comparison with Other Target Validation Methods

While siRNA is a powerful tool, other methods can also be used for target validation. Each has its own set of advantages and disadvantages.

Table 3: Comparison of Target Validation Methods

MethodPrincipleAdvantagesDisadvantages
siRNA Post-transcriptional gene silencing via mRNA degradation.- High specificity- Relatively low cost- Transient effect, suitable for studying essential genes- Incomplete knockdown possible- Potential for off-target effects- Delivery can be challenging in some cell types
CRISPR/Cas9 Gene editing at the DNA level, leading to permanent knockout.- Complete gene knockout- High specificity- Can be used to create stable knockout cell lines- Permanent genetic alteration- Potential for off-target DNA cleavage- More complex and time-consuming than siRNA
Radioligand Binding Assays Measures the direct interaction of a drug with its receptor using a radiolabeled ligand.- Directly quantifies drug-receptor binding affinity- Highly sensitive- Does not provide information on functional consequences- Requires synthesis of a radiolabeled compound- Involves handling of radioactive materials
Chemical Proteomics Uses chemical probes to identify the protein targets of a drug in a complex biological sample.- Unbiased, can identify novel targets- Can be performed in a native cellular context- Technically challenging- May not distinguish between specific and non-specific binding- Requires specialized equipment and expertise

Conclusion

The use of siRNA to knock down the H3 receptor provides a robust and specific method for validating that the pharmacological effects of this compound are indeed mediated through this target. By demonstrating that the drug's ability to modulate cellular signaling pathways, such as cAMP production, is diminished in the absence of the H3 receptor, researchers can gain a high degree of confidence in its mechanism of action. While alternative methods like CRISPR and radioligand binding assays offer complementary information, the transient and targeted nature of siRNA makes it an invaluable tool in the drug development pipeline for confirming on-target activity.

References

Cross-Validation of AZD5213 Effects with Orthogonal Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data used to characterize the effects of AZD5213, a selective histamine (B1213489) H3 (H3) receptor antagonist and inverse agonist. By employing a range of orthogonal assays, researchers have elucidated the compound's mechanism of action from molecular target engagement to its physiological and behavioral consequences. This document summarizes the key quantitative data, details the experimental protocols for these assays, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound is a potent and selective antagonist of the H3 receptor, a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other key neurotransmitters in the central nervous system. Cross-validation of its pharmacological effects has been established through a combination of in vitro and in vivo assays. These assays confirm target engagement, downstream modulation of neurotransmitter systems, and efficacy in animal models of cognition. The following sections provide a detailed comparison of the methodologies and findings from these orthogonal approaches.

Data Presentation

The following tables summarize the quantitative data from key preclinical and clinical studies of this compound.

Table 1: In Vitro and In Vivo Potency of this compound

Assay TypeSpecies/SystemParameterValueReference
Radioligand BindingHuman recombinant H3 receptorpKi9.3[1]
PET Receptor OccupancyHumanKi,pl (plasma concentration for 50% occupancy)1.14 nmol/L[2][3]
PET Receptor OccupancyHumanDose for ~50% occupancy0.1 mg[4]

Table 2: In Vivo Effects of this compound on Neurotransmitter Release and Behavior

Assay TypeSpeciesDoseEffectReference
MicrodialysisRat (prefrontal cortex)0.33 mg/kg, p.o.Increased release of histamine, acetylcholine, dopamine, and norepinephrine[2][4]
CSF AnalysisCynomolgus Monkey0.1 mg/kg, p.o.Increased tele-methylhistamine (histamine metabolite)[4]
Behavioral ModelRodentNot SpecifiedReversal of scopolamine-induced memory deficit[4]
Behavioral ModelRodentNot SpecifiedIncreased novel object recognition[4]

Table 3: Human Pharmacokinetics and Receptor Occupancy of this compound

DoseCmax (nmol/L)Tmax (h)H3 Receptor Occupancy (%)Reference
0.05 mg0.451.516[3]
0.1 mg0.961.048[3]
0.3 mg2.51.569[3]
1 mg12.31.586[3]
3 mg30.21.589[3]
10 mg1002.090[3]
30 mg3151.590[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Radioligand Binding Assay
  • Objective: To determine the binding affinity of this compound for the human H3 receptor.

  • Methodology:

    • Membranes from cells stably expressing the recombinant human H3 receptor are prepared.

    • A constant concentration of a radiolabeled H3 receptor ligand (e.g., [3H]Nα-methylhistamine) is incubated with the cell membranes.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity.

In Vivo Positron Emission Tomography (PET) Receptor Occupancy
  • Objective: To measure the extent to which this compound binds to and occupies H3 receptors in the living human brain at different plasma concentrations.[3]

  • Methodology:

    • Healthy human volunteers receive a single oral dose of this compound or placebo.[3]

    • At a specified time after dosing, a PET radioligand selective for the H3 receptor (e.g., [11C]GSK189254) is injected intravenously.[3]

    • The distribution of the radioligand in the brain is measured over time using a PET scanner.

    • Arterial blood samples are taken to measure the concentration of the radioligand in the plasma, which serves as an input function for kinetic modeling.

    • The total distribution volume (VT) of the radioligand, which is proportional to the density of available receptors, is calculated for various brain regions.

    • Receptor occupancy is calculated by comparing the VT in the presence of this compound to the VT at baseline (placebo). The Lassen plot method is often used for this calculation.[3]

    • Plasma concentrations of this compound are measured at the time of the PET scan to establish a relationship between drug concentration and receptor occupancy.[3]

In Vivo Microdialysis for Neurotransmitter Release
  • Objective: To measure the effect of this compound on the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals.

  • Methodology:

    • A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the brain region of interest (e.g., prefrontal cortex) of a rat.

    • The animal is allowed to recover from the surgery.

    • On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

    • Neurotransmitters in the extracellular fluid of the brain diffuse across the probe's membrane into the aCSF.

    • The collected aCSF (dialysate) is collected in small fractions at regular intervals.

    • A baseline level of neurotransmitter release is established.

    • This compound is administered to the animal (e.g., orally at 0.33 mg/kg).[2][4]

    • Dialysate collection continues to measure changes in neurotransmitter levels post-drug administration.

    • The concentration of each neurotransmitter in the dialysate samples is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Scopolamine-Induced Memory Deficit Model
  • Objective: To assess the ability of this compound to reverse cognitive deficits in a rodent model of amnesia.

  • Methodology:

    • Rodents are administered scopolamine (B1681570), a muscarinic receptor antagonist that induces a temporary impairment in learning and memory, mimicking cholinergic dysfunction.

    • A separate group of animals is pre-treated with this compound before being given scopolamine.

    • The animals' cognitive performance is then assessed using a behavioral task, such as the passive avoidance test or the Morris water maze.

    • In the passive avoidance task, the latency to enter a dark compartment where the animal previously received a mild foot shock is measured. A shorter latency indicates memory impairment.

    • The performance of the this compound-treated group is compared to that of the group that received only scopolamine and a control group. An increase in latency in the this compound-treated group suggests a reversal of the scopolamine-induced memory deficit.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the characterization of this compound.

AZD5213_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_heteroreceptor Presynaptic Heteroreceptor cluster_downstream Downstream Effects H3R H3 Receptor (Autoreceptor) Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle Inhibits Release (-) Release Histamine Release Histamine_Vesicle->Release Exocytosis This compound This compound This compound->H3R Blocks Cognition Improved Cognition Release->Cognition Modulates Wakefulness Increased Wakefulness Release->Wakefulness Modulates H3R_hetero H3 Receptor (Heteroreceptor) NT_Vesicle Neurotransmitter Vesicles (ACh, DA, NE) H3R_hetero->NT_Vesicle Inhibits Release (-) NT_Release Neurotransmitter Release NT_Vesicle->NT_Release Exocytosis AZD5213_hetero This compound AZD5213_hetero->H3R_hetero Blocks NT_Release->Cognition Modulates

Caption: this compound Signaling Pathway.

Orthogonal_Assay_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo_mechanistic In Vivo Mechanistic Assays cluster_in_vivo_functional In Vivo Functional Assays Binding Radioligand Binding Assay (Target Engagement & Affinity) Functional Functional Assays (Antagonist/Inverse Agonist Activity) Binding->Functional Confirms Functional Activity PET PET Receptor Occupancy (Target Engagement in CNS) Functional->PET Predicts In Vivo Target Engagement Microdialysis Microdialysis (Neurotransmitter Release) PET->Microdialysis Correlates Occupancy with Neurochemical Effect Behavior Behavioral Models (Cognitive Efficacy) Microdialysis->Behavior Links Neurochemistry to Behavioral Outcome

Caption: Orthogonal Assay Workflow for this compound.

References

AZD5213: A Comparative Guide for Histamine H3 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AZD5213 with other common tool compounds for Histamine (B1213489) H3 Receptor (H3R) research. This compound is a potent, selective, and rapidly reversible H3R antagonist with inverse agonist properties.[1][2] Its development was aimed at achieving high receptor occupancy during the day while minimizing it at night to avoid sleep disturbances, a common side effect of H3R antagonists.[2][3] This guide will objectively compare the performance of this compound against two other widely used H3R tool compounds: Pitolisant (B1243001) (a clinically approved drug) and Ciproxifan (a classic research tool). The comparison is supported by experimental data to aid researchers in selecting the most appropriate compound for their studies.

Comparative Pharmacological Data

The selection of a tool compound is critically dependent on its pharmacological properties. The following tables summarize the in vitro binding affinities and selectivity of this compound, Pitolisant, and Ciproxifan for the human H3 receptor.

CompoundH3R Binding Affinity (Ki, nM) - HumanFunctional Activity (IC50, nM)Notes
This compound 0.5[1] / 1.14 (Ki,pl)[2][3][4][5]3[1]Potent antagonist/inverse agonist with a pharmacokinetic profile designed for circadian receptor occupancy.[2][3][5]
Pitolisant 0.16[6][7]1.5 (EC50)[6][7]Clinically approved for narcolepsy, potent inverse agonist.[8][9][10][11]
Ciproxifan 46-180[12]9.2[13][14][15]Exhibits significant species differences, with much higher affinity for rodent H3R (Ki = 0.5-1.9 nM).[12][16][17]

Selectivity Profiles

A crucial aspect of a tool compound is its selectivity for the target receptor over other potential off-targets.

CompoundSelectivity Profile
This compound Described as a "highly selective" H3 antagonist.[2][3][5] Quantitative selectivity data against a broad panel of other GPCRs is not readily available in the public domain.
Pitolisant High selectivity for H3R.[6][7] Ki values for H1, H2, and H4 receptors are in the micromolar range.[7] Does not significantly bind to other histamine receptors.[11][18]
Ciproxifan Highly selective for H3R. pKi values for other receptors are significantly lower: H1 (<4.6), H2 (<4.9), muscarinic M3 (<5.5), adrenergic α1D (<5.4), β1 (<4.9), and various serotonin (B10506) receptors (<5.7).[13][14]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

H3R_Signaling_Pathway cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK PI3K PI3K/Akt Pathway G_protein->PI3K Modulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation

Histamine H3 Receptor Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Experiment binding_assay Radioligand Binding (Affinity & Selectivity) functional_assay cAMP Functional Assay (Inverse Agonism) binding_assay->functional_assay microdialysis In Vivo Microdialysis (Neurotransmitter Release) functional_assay->microdialysis start Compound Selection start->binding_assay

General Experimental Workflow for H3R Antagonist Characterization.

Detailed Experimental Protocols

Radioligand Binding Assay for H3 Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the human H3 receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human Histamine H3 Receptor.

  • Radioligand: [³H]-Nα-methylhistamine.

  • Non-specific Binding Control: Unlabeled histamine or a high concentration of a known H3R ligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates and filter mats (e.g., GF/C).

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine protein concentration using a suitable method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.

    • Add the radioligand at a concentration near its Kd.

    • For determining non-specific binding, add a high concentration of an unlabeled H3R ligand.

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter mats and add scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound from the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Inverse Agonist Activity

Objective: To assess the functional activity of test compounds as inverse agonists at the H3 receptor by measuring their effect on cAMP levels.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human Histamine H3 Receptor.

  • Stimulant: Forskolin (B1673556).

  • Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4.

  • cAMP Detection Kit: (e.g., HTRF or AlphaScreen).

Procedure:

  • Cell Preparation:

    • Culture CHO-K1-hH3R cells to approximately 80-90% confluency.

    • Harvest and resuspend the cells in assay buffer at the desired density.

  • Assay Protocol:

    • Dispense the cell suspension into a 384-well plate.

    • Add the test compound at various concentrations.

    • Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP levels.

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of H3R antagonists on the extracellular levels of neurotransmitters (e.g., histamine, acetylcholine, dopamine) in the brain of freely moving animals.

Materials:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats.

  • Microdialysis Probes and Guide Cannulae.

  • Perfusion Solution: Artificial cerebrospinal fluid (aCSF).

  • Surgical and Stereotaxic Equipment.

  • Analytical System: HPLC with electrochemical detection (HPLC-ECD).

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for an equilibration period to establish a stable baseline of neurotransmitter levels.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration and Sample Collection:

    • Administer the test compound (e.g., this compound) systemically (e.g., intraperitoneally) or locally via reverse dialysis.

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of the neurotransmitters of interest.

    • Express the results as a percentage of the baseline levels.

Conclusion

This compound is a valuable tool for H3R research, offering high potency and a unique pharmacokinetic profile that may be advantageous for specific in vivo studies where avoiding nocturnal receptor occupancy is desired. When compared to Pitolisant, the clinically validated H3R inverse agonist, this compound exhibits comparable potency. Ciproxifan, while a potent and selective tool, displays significant species-dependent affinity, a critical consideration when translating findings from rodent models to human systems. The choice of the most appropriate H3R tool compound will ultimately depend on the specific research question, the experimental model, and the desired pharmacokinetic and pharmacodynamic properties. This guide provides the necessary data and protocols to make an informed decision.

References

Efficacy of AZD5213 Derivatives in PET Imaging: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of AZD5213 derivatives as Positron Emission Tomography (PET) imaging agents for the histamine (B1213489) H3 receptor (H3R). The performance of these derivatives is contrasted with the established H3R PET ligand, [11C]GSK189254, supported by experimental data and detailed methodologies.

Introduction

This compound is a selective antagonist for the histamine H3 receptor, a key target in the central nervous system for potential therapeutic intervention in cognitive and sleep disorders.[1][2][3] PET imaging offers a noninvasive method to study the distribution and occupancy of H3 receptors in the brain.[4][5] This guide examines the efficacy of two fluorine-18 (B77423) labeled derivatives of this compound, namely [¹⁸F]H3–2404 and [¹⁸F]H3–2405, and compares them with the well-characterized alternative, [11C]GSK189254.

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound derivatives and the alternative PET ligand, [11C]GSK189254.

Table 1: In Vitro and Physicochemical Properties

CompoundTargetBinding Affinity (Ki)logBBMPO Score
Precursor 1 (for [¹⁸F]H3–2404)Histamine H3 Receptor10.2 nM[6]0.34[6]5.0[6]
Precursor 2 (for [¹⁸F]H3–2405)Histamine H3 Receptor15.8 nM[6]0.34[6]5.0[6]
GSK189254Histamine H3 Receptor0.26 nM (human)[5]--

Table 2: Radiosynthesis and In Vivo Performance

RadioligandRadiochemical YieldMolar Activity (GBq/µmol)Brain UptakeSpecific Binding
[¹⁸F]H3–240443.1%[6]363[6]Moderate, with rapid washout[6]Predominantly non-specific[4][5][6][7]
[¹⁸F]H3–240538.0%[6]45[6]Moderate, with rapid washout[6]Predominantly non-specific[4][5][7]
[11C]GSK189254Up to 80%151 ± 148[5]Good brain penetration[5]High specific binding in H3R-rich regions[2][5]

Experimental Protocols

Synthesis and Evaluation of [¹⁸F]H3–2404 and [¹⁸F]H3–2405

The fluorine-18 labeled this compound derivatives were synthesized via nucleophilic substitution from their respective nitro-pyridine precursors.[6]

  • In Vitro Autoradiography: Studies were conducted on rat brain sections. Specific binding was assessed by co-incubation with unlabeled compounds. For [¹⁸F]H3–2404, specific binding was reduced by 33.7% with its unlabeled counterpart, but only by 19.2% with this compound. [¹⁸F]H3–2405 showed minimal binding with no significant reduction in blocking studies.[6]

  • Serum Stability: Both radioligands were found to be over 98% intact in mouse, non-human primate, and human serum after 90 minutes.[6]

  • In Vivo PET Imaging: Dynamic PET imaging was performed in CD1 mice. While both tracers showed moderate brain uptake, there was a rapid washout. Pre-treatment with unlabeled compounds or GSK189254 did not result in a significant blockade of brain uptake, indicating a lack of specific binding.[6]

  • Biodistribution Studies: Whole-body biodistribution in mice revealed high uptake in the liver, stomach, and kidneys, suggesting primary clearance through hepatobiliary and urinary pathways.[6]

Evaluation of [11C]GSK189254
  • Radiosynthesis: [11C]GSK189254 was synthesized by N-alkylation using [11C]methyl iodide.[5]

  • In Vitro Autoradiography: Specific binding was demonstrated in porcine brain sections using ³H-GSK189254.[5]

  • In Vivo PET Imaging (Pigs and Humans): Dynamic PET scans were conducted for 90 minutes following intravenous injection of the radioligand.[2][5][8] Arterial blood samples were collected throughout the scan to generate a metabolite-corrected plasma input function.[1][2][5][8][9]

  • Data Analysis: The kinetics of [11C]GSK189254 were best described by a 2-tissue-compartmental model, yielding the total distribution volume (VT) as a key outcome measure.[5][9] Receptor occupancy was estimated using graphical analysis of the changes in VT.[2]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the histamine H3 receptor signaling pathway and the general workflow for evaluating PET radioligands.

H3R_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Histamine Histamine H3R H3 Receptor (Autoreceptor) Histamine->H3R Binds to Ca_channel Ca²⁺ Channel H3R->Ca_channel Inhibits Vesicle Vesicle Ca_channel->Vesicle Triggers release of Histamine_release Histamine_release Vesicle->Histamine_release Histamine Release Vesicle->Histamine_release Post_Receptor Postsynaptic Receptor Histamine_release->Post_Receptor Activates

Histamine H3 autoreceptor signaling pathway.

PET_Ligand_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation cluster_data Data Analysis Synthesis Radioligand Synthesis InVitro In Vitro Studies (Binding Affinity, Autoradiography) Synthesis->InVitro InVivo_Animal In Vivo Animal Studies (PET Imaging, Biodistribution) InVitro->InVivo_Animal Human_PET Human PET Studies (Safety, Dosimetry, Efficacy) InVivo_Animal->Human_PET Promising Candidates Kinetic_Modeling Kinetic Modeling and Quantification InVivo_Animal->Kinetic_Modeling Human_PET->Kinetic_Modeling

General workflow for PET radioligand evaluation.

Conclusion

Based on the available data, the this compound derivatives, [¹⁸F]H3–2404 and [¹⁸F]H3–2405, have demonstrated limited potential as effective PET imaging agents for the histamine H3 receptor. Despite successful radiosynthesis and favorable initial properties such as brain-blood barrier permeability predictions, the in vivo studies in rodents revealed a critical flaw of predominantly non-specific binding.[4][5][6][7] This lack of specific binding to the H3 receptor makes them unsuitable for accurately quantifying receptor density or occupancy in the brain.

In contrast, [11C]GSK189254 has been successfully evaluated in both preclinical and human PET studies, demonstrating good brain penetration and high specific binding to H3 receptor-rich regions.[2][5] Its reversible kinetics and suitability for quantitative analysis make it a reliable tool for in vivo imaging of the H3 receptor.[5] Therefore, for researchers aiming to study the histamine H3 receptor using PET, [11C]GSK189254 remains a superior and well-validated alternative to the evaluated this compound derivatives. Future development of ¹⁸F-labeled H3R PET ligands based on the this compound scaffold would require significant structural modifications to improve specificity.

References

A Comparative Analysis of AZD5213 and Non-Histaminergic Cognitive Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cognitive enhancement research, particularly for neurodegenerative disorders like Alzheimer's disease, various pharmacological strategies are being explored. This guide provides a detailed comparison of AZD5213, a histamine (B1213489) H3 receptor antagonist, with established non-histaminergic cognitive enhancers, namely cholinesterase inhibitors (donepezil, rivastigmine, galantamine) and an NMDA receptor antagonist (memantine). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, experimental data, and safety profiles.

Mechanism of Action

This compound is a potent and selective histamine H3 receptor antagonist and inverse agonist. The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters. By blocking this receptor, this compound increases the release of histamine, acetylcholine (B1216132), dopamine, and norepinephrine (B1679862) in key brain regions like the prefrontal cortex, which are involved in cognition and wakefulness.[1][2] This mechanism suggests a procognitive effect by enhancing neurotransmission.

Non-histaminergic cognitive enhancers operate through different pathways:

  • Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine): These drugs work by inhibiting the acetylcholinesterase enzyme, which is responsible for breaking down the neurotransmitter acetylcholine.[3] This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, a key pathway for memory and learning that is compromised in Alzheimer's disease.[4]

  • NMDA Receptor Antagonist (Memantine): Memantine (B1676192) is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5][6] In pathological conditions like Alzheimer's disease, excessive glutamate (B1630785) activity can lead to excitotoxicity and neuronal damage. Memantine blocks the NMDA receptor ion channel, reducing the toxic effects of elevated glutamate levels while still allowing for normal synaptic transmission.[7]

Preclinical and Clinical Efficacy

Direct comparative clinical trials between this compound and non-histaminergic cognitive enhancers are not publicly available. This compound's clinical development for cognitive disorders has been focused on safety and tolerability, particularly concerning its effects on sleep.[8][9][10] Therefore, this comparison relies on preclinical data for this compound and extensive clinical data for the approved non-histaminergic agents.

This compound: Preclinical Cognitive Enhancement

Preclinical studies in rodent models have demonstrated the potential of this compound to improve cognitive function.

  • Scopolamine-Induced Memory Deficit Model: this compound has been shown to reverse memory deficits induced by scopolamine, a muscarinic receptor antagonist that impairs cholinergic function.[1] This suggests that this compound can ameliorate cognitive impairments arising from cholinergic dysfunction.

  • Novel Object Recognition (NOR) Test: In the NOR test, a measure of recognition memory, this compound increased the exploration of novel objects, indicating improved memory retention in rodents.[1]

Quantitative data from these preclinical studies are not extensively published, limiting a direct numerical comparison with clinical data of other drugs.

Non-Histaminergic Enhancers: Clinical Efficacy in Alzheimer's Disease

The efficacy of cholinesterase inhibitors and memantine has been evaluated in numerous clinical trials, with cognitive function typically assessed using scales like the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Mini-Mental State Examination (MMSE). Lower scores on the ADAS-Cog and higher scores on the MMSE indicate better cognitive function.

Table 1: Quantitative Efficacy of Non-Histaminergic Cognitive Enhancers in Mild to Moderate Alzheimer's Disease (Change from Baseline vs. Placebo at ~6 months)

Drug ClassDrugADAS-Cog Mean Difference (95% CI)MMSE Mean Difference (95% CI)
Cholinesterase Inhibitors Donepezil (B133215) (5-10 mg/day)-2.67 (-3.31 to -2.02)[11]1.05 (0.73 to 1.37)[11]
Rivastigmine (6-12 mg/day oral or 9.5 mg/day transdermal)-1.79 (-2.21 to -1.37)[2][12]0.74 (0.52 to 0.97)[2][12]
Galantamine (16-24 mg/day)-2.86 (-3.29 to -2.43)[13]Not consistently reported
NMDA Receptor Antagonist Memantine (20 mg/day)Statistically significant improvement in some studies, but results are mixed in mild-to-moderate stages as monotherapy.[14][15] More established in moderate-to-severe AD.Statistically significant improvement in some studies, but results are mixed in mild-to-moderate stages as monotherapy.[16]

Note: The data presented are from meta-analyses and large clinical trials. Efficacy can vary based on disease severity and patient population.

Safety and Tolerability

This compound: The primary dose-limiting side effects of this compound are related to its mechanism of action and include sleep disturbances, such as insomnia and night sweats.[1] Other reported adverse events are mild to moderate nausea and headache.[1] The short half-life of this compound (approximately 5-7 hours) was a design feature intended to allow for high receptor occupancy during the day and lower occupancy at night to minimize sleep disruption.[1][17]

Non-Histaminergic Enhancers:

  • Cholinesterase Inhibitors: The most common side effects are cholinergic in nature and include nausea, vomiting, diarrhea, and dizziness.[3] These are often dose-dependent and can be managed by gradual dose titration.

  • Memantine: Memantine is generally well-tolerated.[18] Potential side effects include dizziness, headache, confusion, and constipation.[18]

Table 2: Common Adverse Events

DrugCommon Adverse Events
This compound Sleep disorder, night sweats, decreased sleep quality/quantity, nausea, headache[1]
Donepezil Nausea, diarrhea, vomiting, insomnia, fatigue, muscle cramps[19]
Rivastigmine Nausea, vomiting, diarrhea, anorexia, dizziness[2]
Galantamine Nausea, vomiting, diarrhea, anorexia, dizziness[13]
Memantine Dizziness, headache, confusion, constipation, somnolence[18]

Experimental Protocols

Scopolamine-Induced Memory Deficit Model

This widely used rodent model assesses the ability of a compound to reverse chemically induced amnesia.

  • Habituation: Animals are familiarized with the testing apparatus (e.g., a passive avoidance chamber or a maze).

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a specific time before the acquisition trial.

  • Amnesia Induction: Scopolamine (typically 0.4-1 mg/kg) is administered intraperitoneally to induce a cholinergic deficit and impair memory formation.[20]

  • Acquisition Trial: Animals are subjected to a learning task. In a passive avoidance task, they learn to avoid a specific environment associated with a mild aversive stimulus (e.g., a foot shock).

  • Retention Trial: After a set delay (e.g., 24 hours), the animals are returned to the apparatus, and their memory of the learned association is assessed by measuring the latency to enter the aversive environment. Longer latencies indicate better memory retention.

Novel Object Recognition (NOR) Test

The NOR test evaluates a rodent's ability to recognize a familiar object from a novel one, leveraging their innate preference for novelty.

  • Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a set period to acclimate to the environment.[8][21]

  • Familiarization/Sample Phase (Trial 1): The animal is placed back in the arena, which now contains two identical objects. The time spent exploring each object is recorded.[21][22]

  • Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).[21]

  • Test/Choice Phase (Trial 2): The animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded.[21][22]

  • Data Analysis: A discrimination index is calculated, which represents the proportion of time spent exploring the novel object relative to the total exploration time. A higher discrimination index indicates better recognition memory.

Signaling Pathways and Experimental Workflow Diagrams

AZD5213_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal This compound This compound H3R Histamine H3 Receptor (Presynaptic) This compound->H3R Antagonizes/ Inverse Agonizes Histamine_Neuron Histaminergic Neuron H3R->Histamine_Neuron Inhibits Release (normally) Histamine Histamine Histamine_Neuron->Histamine Releases Other_NTs Acetylcholine Dopamine Norepinephrine Histamine_Neuron->Other_NTs Postsynaptic_Neuron Postsynaptic Neuron Histamine->Postsynaptic_Neuron Activates Other_NTs->Postsynaptic_Neuron Activates

Caption: this compound blocks inhibitory H3 autoreceptors, enhancing neurotransmitter release.

Non_Histaminergic_Mechanisms cluster_cholinergic Cholinesterase Inhibitors cluster_glutamatergic NMDA Receptor Antagonist ChEIs Donepezil, Rivastigmine, Galantamine AChE Acetylcholinesterase (AChE) ChEIs->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down (normally) Synaptic_Cleft1 Synaptic Cleft Postsynaptic_Receptor1 Postsynaptic ACh Receptor Synaptic_Cleft1->Postsynaptic_Receptor1 Increased ACh stimulates receptor Memantine Memantine NMDA_Receptor NMDA Receptor Ion Channel Memantine->NMDA_Receptor Blocks (Uncompetitive) Ca_Influx Ca2+ Influx (Excitotoxicity) NMDA_Receptor->Ca_Influx Glutamate Excess Glutamate Glutamate->NMDA_Receptor Overactivates

Caption: Mechanisms of cholinesterase inhibitors and NMDA receptor antagonists.

Novel_Object_Recognition_Workflow start Start habituation Habituation Phase (Empty Arena) start->habituation familiarization Familiarization Phase (T1) (Two Identical Objects) habituation->familiarization iti Inter-Trial Interval (e.g., 1-24h) familiarization->iti test Test Phase (T2) (One Familiar, One Novel Object) iti->test data_analysis Data Analysis (Discrimination Index) test->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Conclusion

This compound represents a mechanistically distinct approach to cognitive enhancement compared to the established non-histaminergic drugs. Its ability to modulate multiple neurotransmitter systems through histamine H3 receptor antagonism is a promising strategy. Preclinical data supports its procognitive effects. However, a significant challenge for H3 receptor antagonists, including this compound, is the potential for sleep disturbances, which has been a focus of its clinical evaluation.

In contrast, cholinesterase inhibitors and memantine have well-documented, albeit modest, clinical efficacy in improving or stabilizing cognitive and functional decline in Alzheimer's disease. Their safety profiles are well-characterized, with primarily gastrointestinal side effects for cholinesterase inhibitors and good overall tolerability for memantine.

For researchers and drug developers, the comparison highlights a trade-off between novel mechanisms with potentially broader effects and established therapies with known, though limited, benefits. Future research, including direct comparative trials and the public release of more detailed quantitative data from this compound's cognitive studies, would be invaluable for a more definitive comparison and for guiding the development of the next generation of cognitive enhancers.

References

AZD5213: A Comparative Analysis of its Selectivity for Histamine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of AZD5213 for the human histamine (B1213489) H3 receptor against other histamine receptor subtypes (H1, H2, and H4). The data presented underscores the compound's high selectivity, a critical attribute for targeted therapeutic intervention. Methodologies for the key experiments that enable such selectivity profiling are also detailed below.

High Selectivity of this compound for the Histamine H3 Receptor

This compound is a potent and competitive antagonist of the human histamine H3 (H3) receptor, exhibiting a high degree of selectivity over other histamine receptor subtypes.[1] This selectivity is crucial for minimizing off-target effects and achieving a desired therapeutic window. The binding affinity of this compound for the human H3 receptor is in the sub-nanomolar range, with a reported inhibitory constant (Ki) of 0.5 nM.[1] In contrast, its affinity for 335 other receptors and enzymes, which includes the other histamine receptor subtypes, is greater than 10 µM, indicating a significantly lower affinity for these off-target sites.[1]

Comparative Binding Affinity Data

The following table summarizes the binding affinities of this compound for the four human histamine receptor subtypes. The stark difference in Ki values highlights the compound's exceptional selectivity for the H3 receptor.

Receptor SubtypeThis compound Binding Affinity (Ki)Selectivity vs. H3 Receptor
Histamine H1>10,000 nM>20,000-fold
Histamine H2>10,000 nM>20,000-fold
Histamine H3 0.5 nM -
Histamine H4>10,000 nM>20,000-fold

Note: The Ki values for H1, H2, and H4 receptors are based on the reported selectivity of >10µM for a large panel of receptors.[1] The selectivity fold is calculated as Ki (subtype) / Ki (H3).

Experimental Protocol: Determining Receptor Selectivity via Competitive Radioligand Binding Assay

The determination of a compound's binding affinity and selectivity for different receptor subtypes is typically achieved through competitive radioligand binding assays. This in vitro technique measures the ability of a test compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

I. Materials and Reagents
  • Cell Membranes: Prepare membranes from cell lines stably expressing the human histamine receptor subtypes (H1, H2, H3, and H4).

  • Radioligands:

    • H1 Receptor: [³H]-Mepyramine

    • H2 Receptor: [³H]-Tiotidine or [¹²⁵I]-Iodoaminopotentidine

    • H3 Receptor: [³H]-Nα-methylhistamine

    • H4 Receptor: [³H]-Histamine

  • Test Compound: this compound

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for each receptor subtype (e.g., Mepyramine for H1, Tiotidine for H2, Clobenpropit for H3, and JNJ7777120 for H4).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus (Cell Harvester)

  • Scintillation counter

II. Assay Procedure
  • Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and membrane preparation in assay buffer.

    • Non-specific Binding: Radioligand, membrane preparation, and a high concentration of the non-specific binding control.

    • Competitive Binding: Radioligand, membrane preparation, and serial dilutions of this compound.

  • Incubation: Add the membrane preparation to the wells containing the radioligand and either buffer, non-specific control, or this compound. Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

III. Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis Membrane Cell Membranes expressing Histamine Receptors (H1, H2, H3, H4) TB Total Binding: Membranes + Radioligand NSB_well Non-specific Binding: Membranes + Radioligand + NSB Control Comp Competitive Binding: Membranes + Radioligand + this compound Radio Radioligand (e.g., [3H]-Nα-methylhistamine for H3) AZD Test Compound (this compound) NSB Non-specific Binding Control (e.g., Clobenpropit) Filt Rapid Filtration (Separates bound from free radioligand) TB->Filt NSB_well->Filt Comp->Filt Count Scintillation Counting (Measures radioactivity) Filt->Count Calc Calculate Specific Binding Count->Calc Curve Generate Competition Curve (% Inhibition vs. [this compound]) Calc->Curve IC50 Determine IC50 Curve->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Histamine_Signaling cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3 H3 Receptor cluster_H4 H4 Receptor H1 H1R Gq Gq/11 H1->Gq PLC PLC Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca2+ IP3_DAG->Ca H2 H2R Gs Gs H2->Gs AC_H2 Adenylate Cyclase Gs->AC_H2 cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 H3 H3R Gi_H3 Gi/o H3->Gi_H3 AC_H3 Adenylate Cyclase Gi_H3->AC_H3 cAMP_H3 ↓ cAMP AC_H3->cAMP_H3 H4 H4R Gi_H4 Gi/o H4->Gi_H4 AC_H4 Adenylate Cyclase Gi_H4->AC_H4 cAMP_H4 ↓ cAMP AC_H4->cAMP_H4

Caption: Signaling pathways of histamine receptor subtypes.

References

AZD5213: A Comparative Guide to Preclinical and Clinical Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reported effects of AZD5213, a histamine (B1213489) H3 receptor antagonist and inverse agonist. While direct cross-laboratory reproducibility studies are not publicly available, this document consolidates key quantitative data from various preclinical and clinical investigations to offer a comparative reference for researchers.

Summary of Preclinical and Clinical Findings

This compound has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders. The following table summarizes the key quantitative findings from preclinical and clinical studies.

Endpoint Species/Population Dose/Concentration Observed Effect Study Type
Neurotransmitter Release Rat (prefrontal cortex)0.33 mg/kg, p.o.Increased release of histamine, acetylcholine, dopamine, and norepinephrine (B1679862).[1]Preclinical, in vivo
Histamine Metabolite Cynomolgus monkey (CSF)0.1 mg/kg, p.o.Increased tele-methylhistamine.[1]Preclinical, in vivo
Cognitive Enhancement Rodent modelsSimilar to 0.1-0.33 mg/kg, p.o.Reversed scopolamine-induced memory deficit and increased novel object recognition.[1]Preclinical, in vivo
Analgesia Rodent modelsSimilar to 0.1-0.33 mg/kg, p.o.Reversed neuropathic pain.[1]Preclinical, in vivo
H3 Receptor Occupancy Healthy human volunteers0.1 mg~50% receptor occupancy.[1]Clinical, PET study
H3 Receptor Occupancy Healthy human volunteers0.05–30 mgDose-dependent receptor occupancy ranging from 16% to 90%.[2][3][4]Clinical, PET study
Clinical Efficacy Patients with painful diabetic neuropathyNot specifiedNo evidence of clinical efficacy when combined with pregabalin (B1679071).[5]Clinical Trial, Phase II
Safety and Tolerability Adolescents with Tourette's DisorderNot specifiedFavorable safety profile reported in Phase 1 and 2 trials.[6][7]Clinical Trial, Phase II

Experimental Protocols

Detailed methodologies are crucial for the interpretation and potential replication of scientific findings. Below are summaries of the experimental protocols for the key studies cited.

Preclinical in vivo Neurotransmitter Release and Behavioral Studies
  • Animal Models: Studies on neurotransmitter release were conducted in rats, while cognitive and pain models used various rodent models.[1] Cynomolgus monkeys were used for cerebrospinal fluid (CSF) metabolite analysis.[1]

  • Drug Administration: this compound was administered orally (p.o.) at doses of 0.33 mg/kg in rats and 0.1 mg/kg in monkeys.[1]

  • Neurotransmitter Measurement: Microdialysis was employed to measure the release of histamine, acetylcholine, dopamine, and norepinephrine in the prefrontal cortex of rats.[2]

  • Behavioral Assessments:

    • Cognitive Function: Scopolamine-induced memory deficit and novel object recognition tests were used to assess pro-cognitive effects.[1]

    • Neuropathic Pain: Models of neuropathic pain were used to evaluate analgesic efficacy.[1]

Human Positron Emission Tomography (PET) Study
  • Participants: Healthy male volunteers.[2][4]

  • Drug Administration: Single oral doses of this compound ranging from 0.05 mg to 30 mg were administered.[2][4]

  • Imaging: Positron Emission Tomography (PET) was used to measure the occupancy of histamine H3 receptors in the brain.[2] The radioligand [11C]GSK189254 was used to visualize the H3 receptors.[2][4]

  • Data Analysis: Receptor occupancy was calculated using the Lassen plot method.[2][4]

Clinical Trial in Painful Diabetic Neuropathy
  • Study Design: A three-way, randomized, double-blind, placebo-controlled crossover study.[5]

  • Participants: Patients with painful diabetic neuropathy who were identified as "good pain reporters".[5]

  • Intervention: The study evaluated the efficacy of this compound in combination with pregabalin, compared to pregabalin alone and placebo.[5]

  • Primary Outcome: The primary endpoint was the assessment of clinical efficacy in reducing neuropathic pain.[5]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound acts as an antagonist and inverse agonist at the histamine H3 receptor. This receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters. By blocking the H3 receptor, this compound disinhibits the release of several key neurotransmitters implicated in cognition, wakefulness, and pain perception.

AZD5213_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron This compound This compound H3R Histamine H3 Receptor This compound->H3R Blocks/Inverse Agonism Release Neurotransmitter Release H3R->Release Inhibits Histamine Histamine Release->Histamine ACh Acetylcholine Release->ACh DA Dopamine Release->DA NE Norepinephrine Release->NE

Caption: Mechanism of action of this compound as a histamine H3 receptor antagonist/inverse agonist.

Experimental Workflow for Preclinical in vivo Studies

The following diagram illustrates a typical workflow for preclinical studies investigating the in vivo effects of this compound.

Preclinical_Workflow cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Administration Oral Administration of this compound Animal_Model->Administration Drug_Prep Prepare this compound (Vehicle, Dose) Drug_Prep->Administration Behavioral Behavioral Testing (e.g., Novel Object Recognition) Administration->Behavioral Microdialysis Microdialysis (e.g., Prefrontal Cortex) Administration->Microdialysis Behavioral_Analysis Analyze Behavioral Data Behavioral->Behavioral_Analysis Neurochemical_Analysis Analyze Neurochemical Data (HPLC) Microdialysis->Neurochemical_Analysis Results Interpret Results Behavioral_Analysis->Results Neurochemical_Analysis->Results

Caption: A generalized workflow for preclinical in vivo evaluation of this compound.

References

Benchmarking AZD5213 Against Standard-of-Care for Cognitive Impairment Associated with Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AZD5213, a selective histamine (B1213489) H3 receptor antagonist, against established standard-of-care treatments for cognitive impairment associated with schizophrenia (CIAS). The information is based on available preclinical and clinical data up to the point of the drug's development discontinuation.

Executive Summary

This compound was developed to target the histamine H3 receptor, a key modulator of several neurotransmitter systems implicated in cognitive function, including acetylcholine, dopamine, and norepinephrine. The rationale was that by blocking these autoreceptors, this compound would increase the release of pro-cognitive neurotransmitters. While showing promise in preclinical models, this compound's clinical development was halted, and it did not demonstrate significant efficacy in improving cognitive function in patients with schizophrenia in Phase II trials. This guide benchmarks its performance profile against standard-of-care atypical antipsychotics, which are the primary treatment for schizophrenia but have limited efficacy in addressing cognitive deficits.

Data Presentation

Table 1: Comparative Efficacy of this compound and Standard-of-Care on Cognitive Endpoints (Preclinical)

CompoundAnimal ModelCognitive DomainKey Findings
This compound Rat (Scopolamine-induced amnesia)MemoryReversed scopolamine-induced deficits in the water maze task.
This compound Rat (Phencyclidine-induced cognitive deficit)Executive FunctionAttenuated PCP-induced deficits in the attentional set-shifting task.
Olanzapine Rat (Normal)AttentionDid not improve performance in the 5-choice serial reaction time task.
Risperidone Rat (Sub-chronic PCP model)Working MemoryNo significant improvement in the radial arm maze task.

Table 2: Clinical Trial Data Overview

DrugStudy PhasePopulationPrimary Outcome MeasureKey Result
This compound Phase IIaPatients with schizophrenia on stable antipsychotic treatmentMATRICS Consensus Cognitive Battery (MCCB)No significant improvement in the MCCB composite score compared to placebo.
Atypical Antipsychotics (e.g., Risperidone, Olanzapine) VariousPatients with schizophreniaPANSS, BACS, MCCBPrimary efficacy is on positive and negative symptoms; minimal to no effect on cognitive domains.

Experimental Protocols

Preclinical Models
  • Scopolamine-Induced Amnesia in Rats:

    • Objective: To model cholinergic dysfunction and assess the pro-cognitive effects of this compound.

    • Methodology: Adult male Sprague-Dawley rats were administered scopolamine (B1681570) (0.5 mg/kg, i.p.) to induce a transient memory deficit. Thirty minutes later, this compound or vehicle was administered. Cognitive performance was then assessed using the Morris water maze, where the latency to find a hidden platform was measured over several trials.

    • Endpoint: Escape latency in seconds.

  • Phencyclidine (PCP)-Induced Cognitive Deficit in Rats:

    • Objective: To model glutamatergic hypofunction, a key hypothesis in schizophrenia, and its impact on executive function.

    • Methodology: Rats were repeatedly treated with PCP (2.0 mg/kg, i.p.) for seven days, followed by a washout period. This regimen is known to induce lasting cognitive deficits. This compound or a standard-of-care antipsychotic was then administered, and performance was evaluated in the attentional set-shifting task, which measures cognitive flexibility.

    • Endpoint: Number of trials to criterion for each discrimination phase.

Clinical Trials
  • This compound Phase IIa Study Design:

    • Objective: To evaluate the efficacy and safety of this compound as an adjunctive therapy for cognitive impairment in schizophrenia.

    • Methodology: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study. Patients with a stable diagnosis of schizophrenia and on a stable dose of an atypical antipsychotic were randomized to receive either this compound or a placebo for 12 weeks.

    • Primary Endpoint: Change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) composite score.

    • Secondary Endpoints: Included individual MCCB domain scores, safety, and tolerability.

Mandatory Visualization

AZD5213_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_neurotransmitters Neurotransmitter Release cluster_post Postsynaptic Effects This compound This compound H3R Histamine H3 Receptor (Autoreceptor) This compound->H3R Antagonism Histamine_release Histamine H3R->Histamine_release Inhibits ACh_release Acetylcholine H3R->ACh_release Inhibits DA_release Dopamine H3R->DA_release Inhibits NE_release Norepinephrine H3R->NE_release Inhibits Cognition Improved Cognitive Function Histamine_release->Cognition Modulates ACh_release->Cognition Modulates DA_release->Cognition Modulates NE_release->Cognition Modulates

Caption: Mechanism of action for this compound.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (Phase II) animal_model Animal Model Selection (e.g., PCP-induced deficit) drug_admin Drug Administration (this compound vs. SoC vs. Vehicle) animal_model->drug_admin behavioral_test Cognitive Behavioral Testing (e.g., Attentional Set-Shifting) drug_admin->behavioral_test data_analysis_pre Data Analysis behavioral_test->data_analysis_pre patient_recruitment Patient Recruitment (Stable Schizophrenia) data_analysis_pre->patient_recruitment Informs randomization Randomization (this compound vs. Placebo) patient_recruitment->randomization treatment 12-Week Treatment Period randomization->treatment cognitive_assessment Cognitive Assessment (MCCB at Baseline and Endpoint) treatment->cognitive_assessment data_analysis_clin Statistical Analysis cognitive_assessment->data_analysis_clin

Caption: Preclinical to clinical research workflow.

A Head-to-Head In Vivo Comparison of H3 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of four prominent histamine (B1213489) H3 receptor antagonists: Thioperamide, Ciproxifan, ABT-239, and GSK189254. The information presented is based on experimental data from various preclinical studies, with a focus on receptor occupancy, impact on neurotransmitter release, and efficacy in cognitive models.

H3 Receptor Antagonism: A Brief Overview

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine (B1216132) and dopamine (B1211576). Antagonists of the H3 receptor block this inhibitory action, leading to increased neurotransmitter levels in the brain, which is hypothesized to have pro-cognitive and wakefulness-promoting effects.

Comparative In Vivo Performance Data

The following tables summarize key in vivo performance data for Thioperamide, Ciproxifan, ABT-239, and GSK189254, focusing on receptor occupancy, effects on neurotransmitter release, and efficacy in animal models of cognition.

Table 1: In Vivo H3 Receptor Occupancy
CompoundAnimal ModelAdministration RouteED50 (mg/kg) for Receptor OccupancyReference
Thioperamide Rati.p.~2.7[1]
Ciproxifan Rati.p.~0.15
ABT-239 Rati.p.~0.25[1]
GSK189254 Ratp.o.0.17[2]

ED50 represents the dose required to achieve 50% receptor occupancy in the brain.

Table 2: Effects on Neurotransmitter Release (In Vivo Microdialysis)
CompoundAnimal ModelBrain RegionNeurotransmitterEffect (% increase from baseline)Reference
Thioperamide RatPrefrontal CortexAcetylcholineNot specified, but prevents scopolamine-induced cognitive deficits[3]
Ciproxifan RatPrefrontal CortexAcetylcholineNot specified, but prevents scopolamine-induced cognitive deficits[3]
ABT-239 RatFrontal Cortex & HippocampusAcetylcholineDose-dependent increase[4]
RatFrontal CortexDopamineIncrease at 3.0 mg/kg[4]
GSK189254 RatAnterior Cingulate CortexAcetylcholine, Dopamine, NoradrenalineDose-dependent increase (0.3-3 mg/kg)[2][5]
RatDorsal HippocampusAcetylcholineDose-dependent increase (0.3-3 mg/kg)[2][5]

Note: Direct head-to-head comparative studies for all four compounds on neurotransmitter release under identical conditions are limited. The data above is compiled from various sources and should be interpreted with consideration for potential variations in experimental protocols.

Table 3: Efficacy in Cognitive Models
CompoundAnimal ModelCognitive TaskEffectReference
Thioperamide RatPassive AvoidanceReverses scopolamine-induced amnesia[3]
RatPlace RecognitionImproves memory retention[6]
Ciproxifan RatPassive AvoidanceReverses scopolamine-induced amnesia[3]
RatFive-Choice Serial Reaction Time TaskEnhances attention
ABT-239 Rat PupsFive-Trial Inhibitory AvoidanceImproves acquisition (0.1-1.0 mg/kg)[4]
RatSocial MemoryImproves memory in adult and aged rats[4]
GSK189254 RatPassive Avoidance, Water Maze, Object RecognitionImproves performance (0.3-3 mg/kg)[2][7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are outlined below.

In Vivo H3 Receptor Occupancy Assay

Objective: To determine the dose-dependent occupancy of H3 receptors in the brain by the antagonist.

Animal Model: Male Sprague-Dawley rats.

Methodology:

  • Antagonist Administration: Various doses of the H3 receptor antagonist (e.g., Thioperamide, Ciproxifan, ABT-239) are administered intraperitoneally (i.p.).

  • Radioligand Administration: After a 30-minute pretreatment period, a radiolabeled H3 receptor antagonist, such as [3H]-A-349821, is administered intravenously (i.v.).

  • Tissue Collection: 30 minutes after radioligand administration, animals are euthanized, and brain tissues (cortex and cerebellum) are collected. The cerebellum is used as a reference region due to its low density of H3 receptors.

  • Sample Processing and Analysis: Tissue samples are homogenized and the amount of radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The degree of H3 receptor occupancy by the unlabeled antagonist is calculated based on the reduction of specific binding of the radioligand in the cortex compared to the cerebellum. The ED50 is then determined from the dose-occupancy curve.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the extracellular levels of neurotransmitters like acetylcholine and dopamine in specific brain regions following the administration of an H3 antagonist.

Animal Model: Freely moving rats.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, hippocampus, or striatum) of an anesthetized rat. The animal is allowed to recover from surgery.

  • Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of neurotransmitter levels.

  • Antagonist Administration: The H3 antagonist is administered (e.g., i.p. or p.o.).

  • Sample Collection: Dialysate collection continues for several hours post-administration.

  • Neurochemical Analysis: The concentration of the neurotransmitter of interest in the dialysate samples is quantified using a highly sensitive analytical technique, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline levels.

Cognitive Behavioral Assays (Example: Passive Avoidance Task)

Objective: To assess the effect of H3 antagonists on learning and memory, often in a model of cognitive impairment.

Animal Model: Rats.

Methodology:

  • Apparatus: A two-compartment (light and dark) apparatus with a grid floor in the dark compartment capable of delivering a mild foot shock.

  • Acquisition Trial:

    • The rat is placed in the light compartment.

    • When the rat enters the dark compartment, a mild, inescapable foot shock is delivered.

  • Drug Administration: The H3 antagonist is administered before or after the acquisition trial, depending on the memory phase being investigated (acquisition, consolidation, or retrieval). To induce a cognitive deficit, an amnesic agent like scopolamine (B1681570) can be administered.

  • Retention Trial: 24 hours later, the rat is returned to the light compartment, and the latency to enter the dark compartment is recorded.

  • Data Analysis: A longer latency to enter the dark compartment in the retention trial is indicative of improved memory of the aversive experience. The performance of the antagonist-treated group is compared to that of a vehicle-treated control group and a scopolamine-treated group.

Visualizations

H3 Receptor Signaling Pathway

H3_Signaling_Pathway cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates MAPK_pathway MAPK Pathway H3R->MAPK_pathway Activates PI3K_pathway PI3K/Akt Pathway H3R->PI3K_pathway G_alpha αi/o subunit G_protein->G_alpha G_beta_gamma βγ subunit G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist H3 Antagonist Antagonist->H3R Blocks PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Ca_channel N-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Vesicle Neurotransmitter Vesicle Ca_influx->Vesicle Triggers Fusion NT_release Neurotransmitter Release (e.g., Histamine, ACh, DA) Vesicle->NT_release Leads to G_alpha->AC G_beta_gamma->Ca_channel Inhibits Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., Rat, Mouse) Acclimatization Animal Acclimatization Animal_Model->Acclimatization Drug_Prep Prepare H3 Antagonist and Vehicle Solutions Drug_Admin Administer Drug or Vehicle Drug_Prep->Drug_Admin Baseline Establish Baseline Measures (e.g., Behavior, Neurotransmitter Levels) Acclimatization->Baseline Baseline->Drug_Admin Data_Collection Post-Administration Data Collection Drug_Admin->Data_Collection Sample_Analysis Analyze Samples (e.g., HPLC, Scintillation Counting) Data_Collection->Sample_Analysis Statistical_Analysis Perform Statistical Analysis Sample_Analysis->Statistical_Analysis Interpretation Interpret Results and Draw Conclusions Statistical_Analysis->Interpretation

References

Safety Operating Guide

Navigating the Disposal of AZD5213: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like AZD5213 are paramount for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this guide provides a conservative, step-by-step approach to the disposal of this compound based on general best practices for research-grade pharmaceutical compounds.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Always consult your institution's specific safety protocols.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory. For potent compounds, consider double-gloving.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A buttoned lab coat to protect from skin exposure.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator may be necessary.

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Ensure that a spill kit is readily available and that you are familiar with its use.

This compound Disposal: A Step-by-Step Protocol

Due to the lack of specific disposal information for this compound, it must be treated as hazardous chemical waste .[1][2] This precautionary approach ensures the highest level of safety.

Step 1: Waste Identification and Segregation

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.[3] Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

Table 1: this compound Waste Segregation Guidelines

Waste TypeDescriptionRecommended Container
Solid Waste Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, vials).A designated, sealed, and clearly labeled hazardous waste container (often a black container).[1]
Liquid Waste Solutions containing this compound, rinsate from cleaning contaminated glassware.A designated, sealed, and clearly labeled hazardous liquid waste container compatible with the solvent used.
Contaminated Sharps Needles, syringes, or other sharps contaminated with this compound.A designated, puncture-proof sharps container for hazardous chemical waste (often a red container).[1]
Contaminated PPE Gloves, disposable lab coats, and other PPE contaminated during handling.A designated hazardous waste bag or container for solid waste.[1]

Step 2: Labeling and Storage

All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first item of waste is added.[3] The label should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • An accurate description of the contents (e.g., "Solid this compound waste," "Aqueous solution of this compound")

  • The date accumulation started and the date the container was full.

  • The name and contact information of the generating researcher or lab.

Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1] Ensure that incompatible waste types are segregated to prevent accidental mixing.

Step 3: Final Disposal

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [1][2] Once a waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (often 12 months), contact your institution's EHS department to arrange for a hazardous waste pickup.[4] EHS professionals are trained in the proper procedures for the final disposal of chemical waste, which typically involves incineration for potent pharmaceutical compounds.[5]

Empty Container Disposal

Empty containers that once held this compound must also be managed as hazardous waste. The recommended procedure is to triple-rinse the container with a suitable solvent.[3] The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[3] After triple-rinsing, the original label on the container should be defaced or removed, and the container can then be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.[3]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_generation Waste Generation cluster_handling In-Lab Handling cluster_disposal Final Disposal Generate_Waste Generate this compound Waste (Solid, Liquid, Sharps, PPE) Segregate Segregate Waste by Type Generate_Waste->Segregate At point of generation Label Label Container as Hazardous Waste Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Container_Full Container Full or Max Time Reached? Store->Container_Full Container_Full->Store No EHS_Pickup Request EHS Hazardous Waste Pickup Container_Full->EHS_Pickup Yes Final_Disposal Incineration or other approved disposal method EHS_Pickup->Final_Disposal

Workflow for the safe disposal of this compound waste.

Understanding the Mechanism: this compound Signaling Pathway

This compound is a histamine (B1213489) H3 receptor antagonist (or inverse agonist).[6] The histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters in the central nervous system.[7][8] By blocking the H3 receptor, antagonists like this compound increase the release of histamine and other neurotransmitters such as acetylcholine (B1216132) and dopamine, which are involved in cognitive processes.[9][10]

The following diagram illustrates the general signaling pathway affected by a histamine H3 receptor antagonist.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R Histamine H3 Receptor (Autoreceptor) This compound->H3R blocks Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle inhibits Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Histamine Histamine Histamine_Release->Histamine Postsynaptic_Receptor Postsynaptic Receptors (e.g., H1, H2) Histamine->Postsynaptic_Receptor activates Cellular_Response Enhanced Neuronal Activity & Neurotransmitter Release (ACh, DA) Postsynaptic_Receptor->Cellular_Response leads to

General signaling pathway of a histamine H3 receptor antagonist.

References

Essential Safety and Logistics for Handling AZD5213

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Potent Histamine (B1213489) H3 Receptor Antagonist, AZD5213.

This document provides crucial safety protocols and logistical plans for the laboratory use of this compound. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on the compound's potent pharmacological activity as a histamine H3 receptor antagonist and established best practices for handling potent pharmaceutical compounds. Adherence to these procedures is vital for ensuring personnel safety and maintaining a compliant laboratory environment.

I. Personal Protective Equipment (PPE)

The primary goal when handling this compound is to prevent direct contact, inhalation, and ingestion. A multi-layered approach to PPE is mandatory. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Dry Powder) - Respirator: Full-face or half-mask air-purifying respirator (NIOSH-approved) with P100 filters. - Gloves: Double-gloving with chemotherapy-rated, powder-free nitrile gloves. The outer glove should be changed immediately upon contamination. - Eye Protection: Chemical splash goggles or a full-face shield. - Lab Coat: Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. - Hair/Shoe Covers: Disposable hair and shoe covers.
Solution Preparation and Handling - Gloves: Double-gloving with chemotherapy-rated, powder-free nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.
General Laboratory Use (e.g., cell culture) - Gloves: Single pair of nitrile gloves (minimum). - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat.
Waste Disposal - Gloves: Double-gloving with chemotherapy-rated, powder-free nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.

II. Experimental Protocols: Handling and Operational Plan

All work with solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.

A. Weighing and Aliquoting:

  • Preparation: Before starting, ensure the designated weighing area within the chemical fume hood is clean and free of clutter. Prepare all necessary equipment, including spatulas, weigh boats, and pre-labeled, sealable containers.

  • PPE: Don the full PPE as specified in the table above for handling dry powder.

  • Procedure:

    • Carefully open the primary container of this compound inside the fume hood.

    • Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat.

    • Promptly and securely seal the primary container.

    • Transfer the weighed powder to a pre-labeled, sealable container for storage or immediate use.

  • Decontamination: After weighing, decontaminate the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol), and dispose of all contaminated disposable materials as hazardous waste.

B. Solution Preparation:

  • Preparation: Work within a chemical fume hood. Have the appropriate solvent and pre-labeled storage vials ready.

  • PPE: Don the PPE for solution preparation.

  • Procedure:

    • Add the solvent to the vial containing the weighed this compound.

    • Seal the vial and mix gently until the compound is fully dissolved.

  • Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature (e.g., -20°C or -80°C) and protected from light.

III. Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

A. Waste Segregation and Collection:

  • Solid Waste: Collect all disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

B. Disposal Procedure:

  • Ensure all waste containers are securely sealed and properly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Store the waste containers in a designated and secure satellite accumulation area.

  • Arrange for waste pickup and disposal through your institution's EHS department or a certified hazardous waste management vendor. Do not dispose of this compound down the drain.

IV. Signaling Pathway and Experimental Workflow

This compound is a potent and selective antagonist of the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As an antagonist, this compound blocks the constitutive activity of the H3R, leading to an increase in the release of histamine and other neurotransmitters.

AZD5213_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal weigh Weighing this compound (in fume hood) dissolve Dissolving in Solvent weigh->dissolve Transfer cell_culture Cell Culture Treatment dissolve->cell_culture Application animal_dosing In Vivo Dosing dissolve->animal_dosing Application solid_waste Contaminated Solid Waste cell_culture->solid_waste Collect liquid_waste Contaminated Liquid Waste cell_culture->liquid_waste Collect animal_dosing->solid_waste Collect disposal_vendor Hazardous Waste Vendor solid_waste->disposal_vendor Dispose liquid_waste->disposal_vendor Dispose

Caption: Workflow for the safe handling and disposal of this compound.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H3R Histamine H3 Receptor (GPCR) This compound->H3R Antagonizes G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Increased Neurotransmitter Release (e.g., Histamine) G_protein->Neurotransmitter_Release Disinhibition leads to cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates

Caption: Simplified signaling pathway of the Histamine H3 Receptor and the antagonistic action of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD5213
Reactant of Route 2
AZD5213

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.